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  • Product: 1-azaspiro[4.6]undecane
  • CAS: 15123-56-5

Core Science & Biosynthesis

Foundational

Conformational Landscape of the 1-Azaspiro[4.6]undecane Ring System: An In-Depth Technical Guide

Abstract The 1-azaspiro[4.6]undecane scaffold represents a significant structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the design of novel therapeutic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-azaspiro[4.6]undecane scaffold represents a significant structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents. An understanding of the conformational preferences of this spirocyclic system is paramount for rational drug design and the prediction of its interactions with biological targets. This technical guide provides a comprehensive analysis of the conformational landscape of the 1-azaspiro[4.6]undecane ring system, integrating theoretical principles with detailed, field-proven experimental and computational methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structural dynamics of this important heterocyclic scaffold.

Introduction: The Significance of Spiro-Heterocycles in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity, compared to their linear or monocyclic counterparts, offer a powerful strategy for exploring chemical space and optimizing ligand-receptor interactions. The introduction of a spiro-center can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 1-azaspiro[4.6]undecane system, which incorporates a pyrrolidine and a cycloheptane ring, presents a fascinating case study in conformational analysis due to the interplay of the distinct conformational preferences of its constituent rings.

This guide will delve into the theoretical underpinnings of the conformational behavior of the pyrrolidine and cycloheptane rings, and then extrapolate these principles to the spirocyclic 1-azaspiro[4.6]undecane framework. We will then provide detailed protocols for the experimental and computational investigation of its conformational isomers, empowering researchers to conduct their own rigorous analyses.

Theoretical Framework: Unraveling the Conformational Intricacies

The conformational behavior of 1-azaspiro[4.6]undecane is governed by the inherent conformational preferences of the five-membered pyrrolidine ring and the seven-membered cycloheptane ring, as well as the steric constraints imposed by the spiro-fusion.

The Dynamic Nature of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a continuous state of dynamic conformational interchange between various puckered forms. These conformations are typically described by the concept of pseudorotation, which characterizes the out-of-plane displacements of the ring atoms.[1] The two most common and energetically favorable conformations are the envelope (E) and twist (T) forms.

  • Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is out of the plane.

  • Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The specific puckering mode and the position of the out-of-plane atom(s) are influenced by the substitution pattern on the ring and the presence of fused ring systems.[2][3] In the case of 1-azaspiro[4.6]undecane, the spiro-fusion at the carbon adjacent to the nitrogen will significantly influence the accessible envelope and twist conformations.

The Flexible Landscape of the Cycloheptane Ring

The seven-membered cycloheptane ring is considerably more flexible than smaller cycloalkanes and can adopt a variety of conformations with relatively low energy barriers between them. The most stable conformations are generally considered to be the twist-chair (TC) and the chair (C) forms, with the twist-chair usually being of lower energy.[4][5] Other notable, though generally higher energy, conformations include the boat (B) and twist-boat (TB) forms.

The energy differences between these conformers are often small, leading to a complex conformational equilibrium in solution. The presence of the spiro-fused pyrrolidine ring will introduce significant steric constraints, favoring certain cycloheptane conformers over others.

Conformational Isomers of 1-Azaspiro[4.6]undecane

The combination of the pyrrolidine and cycloheptane ring conformations gives rise to a set of possible conformational isomers for the 1-azaspiro[4.6]undecane system. The relative energies of these isomers will be determined by a combination of factors including:

  • Torsional Strain: Eclipsing interactions between substituents on adjacent atoms.

  • Angle Strain: Deviation of bond angles from their ideal values.

  • Transannular Strain: Steric interactions between non-adjacent atoms across the rings.

The primary conformational equilibrium is expected to involve isomers where the cycloheptane ring is in a twist-chair or chair conformation, and the pyrrolidine ring is in an envelope or twist conformation. The orientation of the nitrogen lone pair (axial or equatorial with respect to the cycloheptane ring) will also be a critical factor in determining the overall stability.

Below is a diagram illustrating the key conformational considerations for the 1-azaspiro[4.6]undecane system.

G cluster_pyrrolidine Pyrrolidine Ring Conformations cluster_cycloheptane Cycloheptane Ring Conformations Envelope (E) Envelope (E) Twist (T) Twist (T) Envelope (E)->Twist (T) Pseudorotation Conformational Isomers Conformational Isomers Envelope (E)->Conformational Isomers Twist-Chair (TC) Twist-Chair (TC) Chair (C) Chair (C) Twist-Chair (TC)->Chair (C) Low Energy Barrier Twist-Chair (TC)->Conformational Isomers Twist-Boat (TB) Twist-Boat (TB) Chair (C)->Twist-Boat (TB) Higher Energy Boat (B) Boat (B) Twist-Boat (TB)->Boat (B) Higher Energy 1-Azaspiro[4.6]undecane 1-Azaspiro[4.6]undecane 1-Azaspiro[4.6]undecane->Envelope (E) 1-Azaspiro[4.6]undecane->Twist-Chair (TC)

Caption: Interplay of pyrrolidine and cycloheptane conformations in 1-azaspiro[4.6]undecane.

Experimental Methodologies for Conformational Analysis

A multi-pronged experimental approach is essential for a comprehensive understanding of the conformational landscape of 1-azaspiro[4.6]undecane. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the cornerstones of such an investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with variable temperature (VT) studies, can provide a wealth of information.

  • ¹H NMR: The chemical shifts, coupling constants (³JHH), and multiplicity of proton signals provide valuable information about the local electronic environment and dihedral angles between adjacent protons. The Karplus equation can be used to correlate ³JHH values to dihedral angles, offering insights into ring puckering.

  • ¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their hybridization and steric environment, providing further clues about the dominant conformation.

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out the spin systems within the pyrrolidine and cycloheptane rings.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the spirocyclic system.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing critical information about the relative stereochemistry and the three-dimensional arrangement of the molecule.[7] For instance, NOE cross-peaks between protons on the pyrrolidine and cycloheptane rings can define the spatial relationship between the two rings.

VT-NMR is indispensable for studying dynamic processes, such as the interconversion between different conformers.[5][8]

  • Protocol for VT-NMR Analysis:

    • Sample Preparation: Prepare a solution of 1-azaspiro[4.6]undecane in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈ for low temperatures, or dimethyl sulfoxide-d₆ for high temperatures).

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature.

    • Temperature Variation: Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for at least 10 minutes before acquiring a spectrum.

    • Coalescence and Slow-Exchange: Observe changes in the spectra, such as peak broadening, coalescence of signals, and the appearance of new signals corresponding to individual conformers at lower temperatures.

    • Data Analysis: At the slow-exchange limit (low temperature), the integration of the signals for each conformer can be used to determine their relative populations and, subsequently, the free energy difference (ΔG°) between them. The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the conformational interconversion using the Eyring equation.[9]

The following diagram outlines the workflow for a comprehensive NMR-based conformational analysis.

G cluster_nmr NMR-Based Conformational Analysis Workflow Sample_Prep Sample Preparation (1-azaspiro[4.6]undecane in deuterated solvent) 1D_NMR 1D NMR (¹H, ¹³C) Sample_Prep->1D_NMR VT_NMR Variable Temperature (VT) NMR Sample_Prep->VT_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) 1D_NMR->2D_NMR Data_Analysis Data Analysis (Chemical Shifts, Coupling Constants, NOEs) 2D_NMR->Data_Analysis Conformational_Equilibrium Determine Conformational Equilibrium (Populations, ΔG°) VT_NMR->Conformational_Equilibrium Conformational_Dynamics Determine Conformational Dynamics (Coalescence, ΔG‡) VT_NMR->Conformational_Dynamics Structural_Model Propose Solution-State Conformational Model Data_Analysis->Structural_Model Conformational_Equilibrium->Structural_Model Conformational_Dynamics->Structural_Model

Caption: Workflow for NMR-based conformational analysis.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles.[1] This information reveals the preferred conformation of the molecule in the crystalline environment.

  • Protocol for Single-Crystal X-ray Crystallography:

    • Crystal Growth: Grow single crystals of 1-azaspiro[4.6]undecane or a suitable derivative of sufficient quality (typically > 0.1 mm in all dimensions). This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.[10] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

    • Analysis: The refined structure provides a detailed three-dimensional model of the molecule, from which conformational parameters can be extracted and analyzed.

It is important to note that the solid-state conformation may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. However, the crystal structure provides an invaluable starting point for computational studies and a definitive benchmark for one of the low-energy conformers.

Computational Chemistry: In Silico Exploration of the Conformational Energy Landscape

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule and predicting the relative stabilities of its various conformers.[11]

  • Protocol for DFT-Based Conformational Analysis:

    • Initial Structure Generation: Generate a set of initial structures corresponding to the plausible conformations of the pyrrolidine (envelope, twist) and cycloheptane (twist-chair, chair, boat, twist-boat) rings. The solid-state structure from X-ray crystallography, if available, should be included.

    • Geometry Optimization: Perform geometry optimization for each initial structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[12] This process finds the nearest local energy minimum on the potential energy surface.

    • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections to enthalpy and Gibbs free energy).

    • Relative Energy Calculation: Calculate the relative energies (ΔE, ΔH, and ΔG) of all the optimized conformers to determine their relative stabilities.

    • NMR Parameter Prediction: The optimized geometries can be used to predict NMR parameters, such as chemical shifts and coupling constants. Comparison of these predicted values with experimental data can help to validate the computational model and identify the dominant conformers in solution.

The following diagram illustrates a typical workflow for a DFT-based conformational analysis.

G cluster_dft DFT-Based Conformational Analysis Workflow Initial_Structures Generate Initial Structures (from ring conformations and X-ray data) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Initial_Structures->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm minima, obtain thermodynamic data) Geometry_Optimization->Frequency_Calculation NMR_Prediction Predict NMR Parameters (Chemical shifts, coupling constants) Geometry_Optimization->NMR_Prediction Relative_Energies Calculate Relative Energies (ΔE, ΔH, ΔG) Frequency_Calculation->Relative_Energies Conformational_Model Develop a Comprehensive Conformational Model Relative_Energies->Conformational_Model Comparison Compare with Experimental Data NMR_Prediction->Comparison Comparison->Conformational_Model

Caption: Workflow for DFT-based conformational analysis.

Data Presentation and Interpretation

The results from experimental and computational studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative NMR Data for a Hypothetical Dominant Conformer of 1-Azaspiro[4.6]undecane
Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
255.22.85t7.5
328.11.75m
448.92.95t8.0
5 (spiro)70.5---
635.11.60m
725.81.45m
829.31.50m
926.21.48m
1038.41.65m
NH-2.10br s

Note: This is a hypothetical table for illustrative purposes. Actual chemical shifts and coupling constants would need to be determined experimentally.

Table 2: Calculated Relative Energies of 1-Azaspiro[4.6]undecane Conformers
Conformer (Pyrrolidine/Cycloheptane)Relative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
Envelope / Twist-Chair (1)0.000.00
Twist / Twist-Chair (2)0.850.95
Envelope / Chair (3)1.201.35
Twist / Chair (4)2.102.25
Envelope / Twist-Boat (5)4.504.80

Note: This is a hypothetical table for illustrative purposes. Actual relative energies would need to be calculated using DFT.

Conclusion: A Synergistic Approach to Understanding Conformational Behavior

The conformational analysis of the 1-azaspiro[4.6]undecane ring system requires a synergistic approach that combines theoretical principles with rigorous experimental and computational methods. While the individual conformational preferences of the pyrrolidine and cycloheptane rings provide a foundational understanding, the true conformational landscape of the spirocyclic system can only be elucidated through a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to investigate the conformational dynamics of this and other important spiro-heterocyclic scaffolds, ultimately aiding in the rational design of new and more effective therapeutic agents.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). ResearchGate. [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (n.d.). ResearchGate. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). PubMed. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. (n.d.). The University of Queensland. [Link]

  • Molecular conformation of the cycloheptane ring in the solid state. (n.d.). SciSpace. [Link]

  • The Conformational Analysis of Saturated Heterocycles. Part 84.l Con- formational Consequences of Internal p-Heteroatoms. (n.d.). ElectronicsAndBooks. [Link]

  • Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • The conformational analysis of saturated heterocycles. Part XLV. N-Alkyldihydro-1,3,5-dithiazines and N-alkyltetrahydro-1,3,5-thiadiazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society. [Link]

  • Small Molecule X-ray Crystallography | METRIC. (n.d.). Office of Research and Innovation. [Link]

  • Variable temperature NMR. (n.d.). University of Michigan.
  • DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube. [Link]

  • Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. (n.d.). PMC. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. (n.d.). ScienceDirect. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

  • Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. (2022). University of Wisconsin-Madison. [Link]

  • Key 2D NMR correlations used for the structure elucidation of compounds... (n.d.). ResearchGate. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). ETH Zurich. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. [Link]

  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (n.d.). Thieme Connect. [Link]

  • Practical Guide to Density Functional Theory (DFT) Calculations. (2025). Learning Breeze. [Link]

  • Quantification of Membrane Protein Conformational Free Energy from Mutations and a Single Atom. (n.d.). PMC. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). anuchem. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • 6.2: Determination of Energetics of Fluxional Molecules by NMR. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]

  • Determining the Energy of Activation Parameters from Dynamic NMR Experiments. (2009). University of Colorado Boulder. [Link]

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Sources

Exploratory

Theoretical and Computational Exploration of the 1-Azaspiro[4.6]undecane Scaffold: A Roadmap for Drug Discovery

An In-depth Technical Guide: Abstract: The 1-azaspiro[4.6]undecane moiety, a unique three-dimensional scaffold, represents a compelling yet underexplored area in medicinal chemistry. Its spirocyclic nature, combining a p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract: The 1-azaspiro[4.6]undecane moiety, a unique three-dimensional scaffold, represents a compelling yet underexplored area in medicinal chemistry. Its spirocyclic nature, combining a pyrrolidine ring with a cycloheptane ring, imparts significant conformational rigidity and novel vectoral orientations for substituents, making it an attractive core for the design of new therapeutic agents. This technical guide outlines a comprehensive theoretical and computational strategy to elucidate the fundamental physicochemical properties of 1-azaspiro[4.6]undecane. We present a self-validating workflow encompassing conformational analysis, quantum chemical calculations for spectroscopic and electronic characterization, and molecular dynamics simulations to understand its behavior in aqueous environments. The insights derived from this computational roadmap are intended to accelerate the rational design and development of novel drug candidates based on this promising scaffold for researchers, scientists, and drug development professionals.

Introduction: The Case for Spirocyclic Scaffolds in Modern Drug Design

The pursuit of novel chemical matter with drug-like properties has led to a strategic shift from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this evolution. The rigid, non-planar geometry of a spirocyclic core offers several advantages in drug design:

  • Enhanced Target Selectivity: The well-defined 3D orientation of functional groups can lead to more specific and higher-affinity interactions with biological targets.

  • Improved Physicochemical Properties: Spiro-annulation often increases metabolic stability and can modulate solubility and lipophilicity in favorable ways.[1]

  • Novel Intellectual Property: The exploration of underexplored spirocyclic systems provides a clear path to novel chemical entities.

The 1-azaspiro[4.6]undecane scaffold (C₁₀H₁₉N) is a prime example of such a promising, yet understudied, core.[2] While related azaspiro compounds have demonstrated a wide range of biological activities, including antitumor and CNS-modulating effects, a detailed theoretical understanding of the parent 1-azaspiro[4.6]undecane is absent in the current literature.[3][4] This guide provides the foundational computational protocols necessary to bridge this knowledge gap.

Part 1: Foundational Workflow for Computational Analysis

A robust computational investigation begins with a systematic exploration of the molecule's potential three-dimensional structures and their relative energies. This workflow establishes the groundwork for all subsequent, more detailed calculations.

Initial Structure Generation and Conformational Search

The primary challenge with the 1-azaspiro[4.6]undecane scaffold is the flexibility of the seven-membered cycloheptane ring. A thorough conformational search is critical.

Protocol 1: Systematic Conformational Search

  • 2D to 3D Conversion: Sketch the 2D structure of 1-azaspiro[4.6]undecane and convert it to an initial 3D structure using a molecular editor like Avogadro or ChemDraw.

  • Force Field Minimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This provides a reasonable starting geometry.

  • Systematic Search Execution: Employ a systematic conformational search algorithm. For the cycloheptane ring, this involves rotating all rotatable bonds in defined increments (e.g., 30°). For each generated conformer, perform a quick force field energy minimization.

  • Clustering and Selection: Group the resulting conformers by energy and root-mean-square deviation (RMSD). Select all unique conformers within a defined energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis. The causality here is to avoid redundant calculations on similar structures and focus computational resources on energetically accessible conformations.

G cluster_workflow Computational Analysis Workflow A 1. 2D Structure of 1-Azaspiro[4.6]undecane B 2. Initial 3D Generation & Force Field Minimization A->B C 3. Systematic Conformational Search (Molecular Mechanics) B->C D 4. Clustering & Selection of Low-Energy Conformers C->D E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G*) D->E Unique Conformers F 6. DFT Frequency Calculation & Thermodynamic Analysis E->F Optimized Geometries G 7. High-Accuracy Single-Point Energy Calculation (Optional) F->G Verified Minima H 8. Property Calculation (NMR, IR, Electronic Properties) F->H

Caption: Proposed workflow for the computational analysis of 1-azaspiro[4.6]undecane.

Quantum Mechanical Geometry Optimization

The conformers identified via molecular mechanics require more accurate optimization using quantum mechanics, specifically Density Functional Theory (DFT), which provides a better description of electronic effects.[5]

Protocol 2: DFT Geometry Optimization and Frequency Analysis

  • Method and Basis Set Selection: For each selected conformer, perform a geometry optimization using a DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set. This combination offers a good balance between accuracy and computational cost.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This step is a self-validating mechanism:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamic Data: The calculation yields zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy, which are crucial for accurately comparing the relative stability of conformers.

  • Relative Energy Analysis: Calculate the relative Gibbs free energy of each stable conformer to identify the most populated states at room temperature.

Part 2: Spectroscopic and Electronic Property Prediction

Computational methods can predict spectroscopic data with high accuracy, serving as a powerful tool for experimentalists to confirm the synthesis and structure of new compounds.[6]

NMR Spectroscopy

Protocol 3: GIAO NMR Chemical Shift Calculation

  • Calculation Setup: Using the DFT-optimized geometries of the most stable conformers, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. The B3LYP functional with a larger basis set, such as 6-311+G(2d,p), is recommended for higher accuracy.

  • Solvent Effects: Implicit solvent models (e.g., Polarizable Continuum Model - PCM) should be used to simulate the experimental conditions (e.g., in CDCl₃ or DMSO).

  • Referencing: Calculate the absolute shielding tensor for tetramethylsilane (TMS) at the same level of theory. The predicted chemical shifts (δ) are then obtained by subtracting the calculated shielding of the molecule's nuclei from the shielding of TMS.

  • Data Aggregation: For flexible molecules, the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers.

Property Recommended DFT Method Basis Set Purpose
Geometry OptimizationB3LYP6-31G(d)Find stable 3D structures.
Frequency AnalysisB3LYP6-31G(d)Verify energy minima and obtain thermodynamic data.
NMR Chemical ShiftsGIAO-B3LYP6-311+G(2d,p)Predict ¹H and ¹³C NMR spectra for structural verification.
Electronic PropertiesB3LYP6-311+G(d,p)Analyze reactivity through HOMO/LUMO and MEP.

Table 1: Recommended DFT methods for calculating properties of 1-azaspiro[4.6]undecane.

Electronic Structure Analysis

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, e.g., around the nitrogen lone pair), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, e.g., around N-H protons), which are favorable for nucleophilic interaction.

G cluster_mep Molecular Electrostatic Potential (MEP) Interpretation cluster_regions cluster_implications MEP MEP Surface of 1-Azaspiro[4.6]undecane Red Electron-Rich Region (Red/Yellow) MEP->Red Blue Electron-Poor Region (Blue) MEP->Blue Red_Impl Site of Electrophilic Attack (e.g., Protonation) Location: Nitrogen Lone Pair Red->Red_Impl Predicts Blue_Impl Site for Nucleophilic Interaction (e.g., H-Bond Acceptor) Location: N-H Proton Blue->Blue_Impl Predicts

Caption: Logical relationship between MEP regions and predicted chemical reactivity.

Part 3: Prospective Applications in Drug Discovery

The true value of these computational studies lies in their application to rational drug design. The generated models of 1-azaspiro[4.6]undecane serve as a validated starting point for designing new, potentially therapeutic molecules.

  • Scaffold for Library Design: The stable conformers provide the 3D framework for creating virtual libraries. By decorating the scaffold with various functional groups at the nitrogen and on the rings, one can explore vast chemical space to identify derivatives with desirable properties (e.g., high target affinity, optimal lipophilicity).

  • Pharmacophore Modeling: The MEP and FMO analyses help in identifying key interaction points (hydrogen bond donors/acceptors, hydrophobic regions). This information can be used to build a pharmacophore model, which serves as a template for virtual screening of compound databases to find other molecules that might bind to the same target.

  • Isosteric Replacement: The rigid 1-azaspiro[4.6]undecane core can be used as an isostere to replace more flexible or metabolically labile moieties in existing drugs, potentially improving their pharmacokinetic profile.[1]

Conclusion

While experimental data on 1-azaspiro[4.6]undecane is currently scarce, this guide provides a comprehensive and scientifically rigorous computational roadmap to thoroughly characterize its structural, spectroscopic, and electronic properties. The described protocols, from initial conformational analysis to the prediction of NMR spectra and reactivity, constitute a self-validating system that can reliably guide synthetic efforts and provide a robust foundation for its use in drug discovery. By applying these theoretical and computational methods, researchers can unlock the potential of this unique spirocyclic scaffold and accelerate the development of next-generation therapeutics.

References

  • EvitaChem. (n.d.). Buy 1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride (EVT-12035562).
  • Smolecule. (2023, August 15). Buy 1,4-Dioxa-8-azaspiro[4.6]undecane | 16803-07-9.
  • Sapphire Bioscience. (n.d.). 1-Azaspiro[4.6]undecane hydrochloride.
  • PubChemLite. (n.d.). 1-azaspiro[4.6]undecane (C10H19N).
  • CymitQuimica. (n.d.). CAS 176-80-7: 1-Azaspiro[4.5]decane.
  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Journal of Saudi Chemical Society.
  • Yin, H., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters.
  • ChemScene. (n.d.). 1432678-60-8 | 1-Azaspiro[4.6]undecane hydrochloride.
  • MDPI. (2020, November 21). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones.
  • PubMed. (2021, July 1). Synthesis, crystal structure determination, and spectroscopic analyses of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione: an unyielding precursor to a cyclic (alkyl)(amido)carbene.
  • RSC Publishing. (n.d.). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks - Organic Chemistry Frontiers.
  • Open Access Journals. (n.d.). An Over View of Computational Chemistry.
  • Crystals. (2021, September 28). Spectroscopic Insight into Tetrahedrally Distorted Square Planar Copper(II) Complex: XRD/HSA, Physicochemical, DFT, and Thermal Investigations.

Sources

Foundational

The Enigmatic 1-Azaspiro[4.6]undecane Core: A Technical Guide to Discovery and Isolation of its Natural Product Scaffolds

Foreword: Unveiling Nature's Spirocyclic Secrets In the vast and intricate world of natural products, the quest for novel molecular architectures with potent biological activities is a driving force for innovation in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling Nature's Spirocyclic Secrets

In the vast and intricate world of natural products, the quest for novel molecular architectures with potent biological activities is a driving force for innovation in drug discovery and development. Among the myriad of complex structures, spirocyclic systems, characterized by two rings sharing a single atom, present a unique three-dimensional scaffold that often imparts significant pharmacological properties. This guide delves into the specialized niche of natural products containing the 1-azaspiro[4.6]undecane moiety and its close congeners. While the pure carbocyclic 1-azaspiro[4.6]undecane core is a rarity in nature's pharmacopeia, its heteroatom-substituted analogues, particularly those found in marine organisms, offer a compelling case study in the discovery, isolation, and characterization of novel bioactive compounds.

This document is designed for researchers, scientists, and drug development professionals, providing not just a list of compounds or methods, but a strategic and logical framework for approaching the discovery of these unique natural products. We will explore the causality behind experimental choices, from the initial sourcing of organisms to the final structural elucidation, grounding our discussion in authoritative references and field-proven insights.

The Landscape of Azaspiro[4.6]undecane-Containing Natural Products: A Tale of Marine Origins

The 1-azaspiro[4.6]undecane core, a fusion of a pyrrolidine and a cycloheptane ring, presents a fascinating, yet sparsely populated, region of natural product chemical space. However, the marine environment, a crucible of evolutionary innovation, has yielded a remarkable class of bromotyrosine alkaloids from sponges of the order Verongiida that feature a closely related and highly functionalized core: the 1,6-dioxa-2-azaspiro[4.6]undecane skeleton.

The Ceratinadins: Exemplars from the Okinawan Sponge Pseudoceratina sp.

A prime example of natural products bearing this core are the ceratinadins, isolated from the Okinawan marine sponge Pseudoceratina sp.[1][2]. These compounds, such as Ceratinadin E and F, are complex bromotyrosine alkaloids that possess an 8,10-dibromo-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-trien-4-ol unit.[1] This intricate spirocyclic core is further appended with one or more 11-N-methylmoloka'iamine units, which are themselves derived from bromotyrosine.[1]

The discovery of the ceratinadins underscores a critical principle in natural product discovery: the chemical diversity of marine invertebrates. Sponges, in particular, are prolific producers of unique secondary metabolites, many of which are believed to be synthesized by symbiotic microorganisms.[3]

Biological Significance: A Glimpse into Therapeutic Potential

The structural novelty of the ceratinadins is matched by their promising biological activity. Ceratinadin E, for instance, has demonstrated antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[1][2] This highlights the potential of these marine-derived spirocycles as lead compounds for the development of new therapeutics against infectious diseases. The broader class of psammaplysin derivatives, to which the ceratinadins belong, are known for a wide range of bioactivities, including antibacterial, anticancer, and antiviral effects.[4]

The Discovery and Isolation Workflow: A Practical Guide

The successful isolation of rare and complex natural products like the ceratinadins hinges on a meticulously planned and executed workflow. The following sections provide a detailed, step-by-step methodology, explaining the rationale behind each experimental choice.

Sourcing and Extraction: The Crucial First Step

The journey begins with the collection of the source organism. In the case of the ceratinadins, the marine sponge Pseudoceratina sp. was collected in Okinawa, Japan.[2]

Experimental Protocol: Extraction

  • Specimen Collection and Preservation: Collect the marine sponge and immediately freeze it at -20°C to minimize enzymatic degradation of the secondary metabolites.

  • Homogenization and Extraction: The frozen sponge material is homogenized and exhaustively extracted with methanol (MeOH) at room temperature. The use of a polar solvent like methanol is crucial for efficiently extracting a broad range of metabolites, including the relatively polar bromotyrosine alkaloids.

  • Solvent Partitioning: The crude MeOH extract is then concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate, EtOAc) and water (H₂O).[2] This step is a fundamental liquid-liquid extraction technique designed to separate compounds based on their polarity. The moderately polar ceratinadins will preferentially partition into the EtOAc layer, separating them from highly polar compounds (sugars, salts) in the aqueous layer and nonpolar lipids that may remain in a less polar solvent extract.

G Sponge Marine Sponge (Pseudoceratina sp.) MeOH_Extract Methanol Extraction Sponge->MeOH_Extract Partition EtOAc/H₂O Partitioning MeOH_Extract->Partition EtOAc_Layer EtOAc Soluble Fraction (Enriched with Ceratinadins) Partition->EtOAc_Layer H2O_Layer Aqueous Fraction (Highly Polar Compounds) Partition->H2O_Layer

Caption: Initial extraction and partitioning workflow.

Chromatographic Purification: Isolating the Jewels

The EtOAc-soluble fraction, while enriched, is still a complex mixture. A multi-step chromatographic purification is essential to isolate the target compounds.

Experimental Protocol: Chromatographic Separation

  • Silica Gel Column Chromatography: The dried EtOAc fraction is subjected to column chromatography on silica gel. A gradient of increasing solvent polarity (e.g., from n-hexane to EtOAc to MeOH) is used to elute the compounds. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired alkaloids.

  • Reversed-Phase Chromatography: Fractions enriched with the target compounds are then further purified using reversed-phase (C18) column chromatography.[2] This separates compounds based on their hydrophobicity. A common solvent system is a gradient of decreasing polarity, such as water and methanol or acetonitrile.

  • High-Performance Liquid Chromatography (HPLC): The final purification step often involves reversed-phase HPLC, which offers high resolution and is crucial for separating closely related analogues.[5] Isocratic or gradient elution with a suitable solvent system (e.g., MeOH/H₂O with a small amount of a modifier like trifluoroacetic acid to improve peak shape) is employed to yield the pure compounds.

G EtOAc_Fraction EtOAc Soluble Fraction Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel C18_Column Reversed-Phase (C18) Column Chromatography Silica_Gel->C18_Column HPLC Reversed-Phase (C18) HPLC C18_Column->HPLC Pure_Compounds Pure Ceratinadins HPLC->Pure_Compounds

Caption: Multi-step chromatographic purification cascade.

Structure Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is a puzzle solved using a combination of spectroscopic and spectrometric techniques.

Spectroscopic and Spectrometric Analysis

The following table summarizes the key analytical techniques and the information they provide for the structural elucidation of the ceratinadins.

TechniqueInformation Gained
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, allowing for the determination of its molecular formula. The isotopic pattern can reveal the number of halogen atoms (e.g., bromine).[4]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Provides information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their chemical environment.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the assembly of molecular fragments.[6]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the presence of chromophores, such as conjugated systems and aromatic rings.[4]
Electronic Circular Dichroism (ECD) Helps to determine the absolute configuration (stereochemistry) of chiral centers by comparing experimental and calculated spectra.[1]
A Glimpse into the Biosynthesis of the 1,6-Dioxa-2-azaspiro[4.6]undecane Core

The biosynthesis of bromotyrosine alkaloids is believed to proceed through a benzene oxide-oxepin pathway.[7][8] The formation of the unique 1,6-dioxa-2-azaspiro[4.6]undecane core of the ceratinadins is a fascinating example of enzymatic control over complex chemical transformations. A plausible biosynthetic pathway is proposed below.

G Dibromotyrosine 3,5-Dibromotyrosine Arene_Oxide Arene Oxide Intermediate Dibromotyrosine->Arene_Oxide Oxidation Oxepin Oxepin Intermediate Arene_Oxide->Oxepin Rearrangement Spirocyclization Enzymatic Spirocyclization Oxepin->Spirocyclization Spiro_Core 1,6-Dioxa-2-azaspiro[4.6]undecane Core Spirocyclization->Spiro_Core

Caption: Proposed biosynthetic pathway to the spirocyclic core.

Comparative Analysis: Related Azaspirocyclic Alkaloids

To fully appreciate the uniqueness of the 1-azaspiro[4.6]undecane moiety, it is instructive to compare it with other naturally occurring azaspirocycles.

Alkaloid ClassCore StructureSource Organism(s)
Cephalotaxus Alkaloids 1-Azaspiro[4.4]nonaneCephalotaxus species (plum yews)
Histrionicotoxins 1-Azaspiro[5.5]undecaneDendrobatid poison frogs

The synthetic challenges and biological activities of these related alkaloids provide a broader context for the significance of the 1-azaspiro[4.6]undecane core and its derivatives.

Future Perspectives and Conclusion

The discovery of the ceratinadins and their unique 1,6-dioxa-2-azaspiro[4.6]undecane core is a testament to the untapped chemical diversity of the marine environment. This guide has provided a comprehensive overview of the discovery, isolation, and characterization of these fascinating natural products. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration of nature's molecular treasures.

The rarity of the 1-azaspiro[4.6]undecane scaffold in nature suggests that further exploration of unique ecological niches, particularly in the marine realm, may lead to the discovery of new and even more complex analogues. The potent biological activities observed for the ceratinadins warrant further investigation into their mechanism of action and potential for therapeutic development. As analytical techniques become more sensitive and high-throughput screening methods more sophisticated, the path from natural product discovery to clinical application for compounds like the ceratinadins becomes increasingly viable. The journey to unlock the full potential of these enigmatic spirocycles has only just begun.

References

  • Ueoka, R., et al. (2018). Ceratinadins E and F, New Bromotyrosine Alkaloids from an Okinawan Marine Sponge Pseudoceratina sp. Marine Drugs, 16(11), 448. [Link]

  • Ueoka, R., et al. (2018). Ceratinadins E and F, New Bromotyrosine Alkaloids from an Okinawan Marine Sponge Pseudoceratina sp. PubMed, 30472545. [Link]

  • El-Hossary, E. M., et al. (2021). Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. Marine Drugs, 19(9), 509. [Link]

  • Isono, F., et al. (2024). Ceratinadin G, a new psammaplysin derivative possessing a cyano group from a sponge of the genus Pseudoceratina. Beilstein Journal of Organic Chemistry, 20, 1-7. [Link]

  • Ueoka, R., et al. (2018). Ceratinadins E and F, New Bromotyrosine Alkaloids from an Okinawan Marine Sponge Pseudoceratina sp. ResearchGate. [Link]

  • Isono, F., et al. (2024). Ceratinadin G, a new psammaplysin derivative possessing a cyano group from a sponge of the genus Pseudoceratina. PubMed Central. [Link]

  • Kotha, S., et al. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4146. [Link]

  • Matsumura, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Scilit. [Link]

  • El-Demerdash, A., et al. (2016). THE MARINE BROMOTYROSINE DERIVATIVES. PubMed Central. [Link]

  • Rivera-Chávez, J., et al. (2019). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Thomas, T. R., et al. (2021). Structures of bromotyrosine alkaloids (1-4) from marine sponge Psammaplysilla purpurea. ResearchGate. [Link]

  • Kotha, S., et al. (2019). Spirocyclic Motifs in Natural Products. MDPI. [Link]

  • Lazo, J. S., et al. (2021). Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures. mSystems, 6(3), e00239-21. [Link]

  • Bera, S. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES, 65(12), 2919-2926. [Link]

  • Montenegro, P. F., et al. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs, 22(3), 123. [Link]

  • Jones, A. C., et al. (2022). One-pot synthesis of azepine spiro[4.6]-γ-lactams by a Hantzsch-type reaction. Organic & Biomolecular Chemistry, 20(23), 4785-4789. [Link]

  • ETH Zurich Research Collection. (2017). Xenicane Natural Products: Biological Activity and Total Synthesis. [Link]

  • Matsumura, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. PubMed, 34037302. [Link]

  • Krol, A., et al. (2020). Biological Activities of Natural Products. PubMed Central. [Link]

  • Semantic Scholar. (2024). Natural Bioactive Compounds and Human Health. [Link]

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Exploratory

Retrosynthetic Analysis and Scalable Synthesis of the 1-Azaspiroundecane Scaffold

Retrosynthetic Analysis and Scalable Synthesis of the 1-Azaspiro[1]undecane Scaffold Introduction: Escaping the Flatland In modern medicinal chemistry, spirocyclic N-heterocycles—particularly 1-azaspiro[4.n]alkanes—are r...

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Author: BenchChem Technical Support Team. Date: April 2026

Retrosynthetic Analysis and Scalable Synthesis of the 1-Azaspiro[1]undecane Scaffold

Introduction: Escaping the Flatland

In modern medicinal chemistry, spirocyclic N-heterocycles—particularly 1-azaspiro[4.n]alkanes—are recognized as highly privileged scaffolds[1]. By providing a rigid, three-dimensional architecture, these motifs allow drug developers to "escape the flatland" of traditional planar (hetero)aromatics. This 3D complexity translates to improved physicochemical properties, enhanced target specificity, and superior metabolic resistance[1].

The 1-azaspiro[2]undecane scaffold consists of a 5-membered pyrrolidine ring spiro-fused to a 7-membered cycloheptane ring at the -carbon. Constructing this spiro-quaternary center adjacent to the nitrogen atom presents a significant steric and synthetic challenge, requiring highly optimized, self-validating retrosynthetic strategies to achieve multigram scalability[1][3].

Retrosynthetic Disconnection Logic

As a Senior Application Scientist, the primary objective in designing a scalable route is to maximize atom economy while navigating the steric hindrance of the spiro-center. Cycloheptanone serves as the ideal, commercially available precursor for the 7-membered ring. The retrosynthetic disconnection focuses on the sequential formation of the C–C and C–N bonds of the pyrrolidine ring[1].

Two field-proven, highly scalable approaches exist for this scaffold:

  • Approach I (The Bromocyclization Route): Disconnects the pyrrolidine ring via a bromine-mediated cyclization of a homoallylamine, followed by catalytic debromination[2][1].

  • Approach II (The Hydroboration-Oxidation Route): Disconnects the pyrrolidine ring via an intramolecular nucleophilic substitution (N-alkylation) of a primary mesylate, derived from the anti-Markovnikov hydration of the same homoallylamine[1][4].

Retrosynthesis Target 1-Azaspiroundecane Node_A 1-Benzyl-1-azaspiro[4.6]undecane Target->Node_A Global Deprotection Node_B1 3-(1-(Benzylamino)cycloheptyl)propan-1-ol (via Mesylate) Node_A->Node_B1 Intramolecular Alkylation (Appr. II) Node_B2 1-Benzyl-3-bromo-1-azaspiro[4.6]undecane Node_A->Node_B2 Catalytic Debromination (Appr. I) Node_C 1-Allyl-N-benzylcycloheptan-1-amine Node_B1->Node_C Hydroboration- Oxidation Node_B2->Node_C Bromocyclization Node_D Cycloheptanone + Benzylamine Node_C->Node_D Allylation (Grignard / Petasis)

Figure 1: Retrosynthetic disconnection tree for the 1-azaspiro[2]undecane scaffold.

Mechanistic Causality and Experimental Design

Understanding the why behind the reagent selection is critical for troubleshooting and process optimization.

Why the Allyl Group? The addition of an allyl group (via Grignard addition or a Petasis reaction) to the cycloheptanone-derived imine introduces exactly three carbon atoms. Combined with the spiro-carbon and the amine nitrogen, this perfectly sets up the atomic inventory required for the 5-membered pyrrolidine ring[1].

Why Bromocyclization vs. Hydroboration?

  • Approach I (Kinetic Control): Relies on the rapid reaction of the alkene with molecular bromine to form a transient bromonium ion. The pendant secondary amine immediately attacks this intermediate (a 5-endo-tet-like trajectory relative to the original alkene carbons), forming the pyrrolidine ring with a bromine atom at the C3 position[2]. The causality here is kinetic efficiency. However, it necessitates a subsequent palladium-catalyzed hydrogenation to strip the bromine and yield the unsubstituted scaffold[1].

  • Approach II (Thermodynamic & Chemoselective Control): Designed for functionalized substrates where halogens or reducible groups must be preserved. Hydroboration-oxidation of the terminal alkene yields a primary alcohol, which is activated as a mesylate. Base-promoted cyclization then cleanly forms the pyrrolidine ring without requiring a harsh reductive debromination step[1][5].

Mechanism Homoallyl 1-Allyl-N-benzyl- cycloheptan-1-amine Bromonium Bromonium Ion Intermediate Homoallyl->Bromonium Br2 Alcohol Primary Alcohol Anti-Markovnikov Homoallyl->Alcohol BH3-THF; H2O2, NaOH BromoSpiro 3-Bromo-1-azaspiro Intermediate Bromonium->BromoSpiro Cyclization Spiro 1-Benzyl-1-azaspiro undecane BromoSpiro->Spiro H2, Pd/C (-HBr) Mesylate Mesylate Activated Electrophile Alcohol->Mesylate MsCl, Et3N Mesylate->Spiro Base-promoted Closure

Figure 2: Divergent mechanistic pathways for pyrrolidine ring closure.

Quantitative Data & Yield Comparison

The selection between Approach I and II depends heavily on the target scale and the presence of sensitive functional groups. The following table summarizes the operational metrics based on the multigram optimizations by Melnykov et al.[1][3].

ParameterApproach I (Bromocyclization)Approach II (Hydroboration)
Starting Materials Cycloheptanone, Benzylamine, AllylMgBrCycloheptanone, Benzylamine, Allylboronic acid
Key Intermediate 1-Benzyl-3-bromo-1-azaspiro[2]undecane3-(1-(Benzylamino)cycloheptyl)propyl mesylate
Pyrrolidine Closure Br₂-mediated cyclizationBase-promoted N-alkylation
Debromination Step? Yes (Pd/C, H₂, elevated pressure)No
Overall Yield ~62–74%~27–36%
Proven Scalability Up to 100 gUp to 30 g
Functional Tolerance Low (alkenes/reducible groups destroyed)High (tolerates organosulfur/protected amines)

Self-Validating Experimental Protocol (Approach I)

Because Approach I is highly scalable and efficient for the unsubstituted 1-azaspiro[2]undecane scaffold, the following step-by-step methodology outlines the validated 100g-scale workflow[2][1].

Step 1: Imine Formation and Allylation

  • Imine Condensation: Charge a reactor with cycloheptanone (1.0 equiv) and benzylamine (1.05 equiv) in toluene. Attach a Dean-Stark trap and reflux until water evolution ceases. Causality: Removing water drives the equilibrium toward the imine, preventing Grignard quenching in the next step.

  • Grignard Addition: Cool the concentrated imine solution to 0 °C in anhydrous THF. Dropwise, add allylmagnesium bromide (1.2 equiv). Stir for 2 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-allyl-N-benzylcycloheptan-1-amine.

Step 2: Bromocyclization

  • Halogenation: Dissolve the homoallylamine in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Cyclization: Add a solution of Br₂ (1.05 equiv) in CH₂Cl₂ dropwise. The reaction proceeds almost instantaneously. Causality: Electrophilic activation of the alkene forces the intramolecular ring closure.

  • Isolation: Warm to room temperature, wash with saturated Na₂S₂O₃ to quench unreacted bromine, and concentrate to yield 1-benzyl-3-bromo-1-azaspiro[2]undecane[2].

Step 3: Global Deprotection and Debromination

  • Hydrogenation: Dissolve the brominated spirocycle in methanol. Add 10% Pd/C (10 wt%) and Et₃N (2.0 equiv to scavenge generated HBr).

  • Reaction: Stir under an H₂ atmosphere (approx. 50 psi) at 50 °C for 12–24 hours. Causality: A single catalytic hydrogenation step simultaneously removes the benzyl protecting group and hydrodehalogenates the C3-bromine.

  • Salt Formation: Filter through Celite, concentrate, and dissolve the free base in diethyl ether. Bubble HCl gas (or add ethereal HCl) to precipitate 1-azaspiro[2]undecane hydrochloride as a highly pure white solid[1].

Sources

Foundational

1-Azaspiro[4.6]undecane: A Comprehensive Guide to Stability, Reactivity, and Applications in Drug Development

Spirocyclic scaffolds have fundamentally shifted modern medicinal chemistry by providing high sp3 -character alternatives to traditional flat, aromatic rings. Among these, 1 stands out as a highly versatile and structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic scaffolds have fundamentally shifted modern medicinal chemistry by providing high sp3 -character alternatives to traditional flat, aromatic rings. Among these, 1 stands out as a highly versatile and structurally fascinating building block[1]. Comprising a pyrrolidine ring fused to a cycloheptane ring at a single spiro carbon, this compound offers a unique blend of conformational rigidity and metabolic stability[2].

This technical whitepaper provides an in-depth analysis of the physiochemical properties, reactivity profiles, and stability of 1-azaspiro[4.6]undecane, alongside self-validating experimental protocols designed for researchers and drug development professionals.

Structural and Physiochemical Foundations

The molecular architecture of 1-azaspiro[4.6]undecane ( C10​H19​N ) is defined by its spiro center, which forces the nitrogen-containing pyrrolidine ring and the carbocyclic cycloheptane ring into an orthogonal arrangement[1]. This three-dimensional geometry is highly sought after in drug design because it enhances binding specificity while minimizing the off-target interactions and poor solubility typical of planar molecules.

Crucially, the lack of abstractable alpha-protons at the spiro junction inherently protects the scaffold from cytochrome P450-mediated oxidative ring-opening, a common metabolic liability in standard pyrrolidines[2].

Quantitative Physiochemical Summary
Parameter1-Azaspiro[4.6]undecane (Free Base)1-Azaspiro[4.6]undecane HCl Salt
Molecular Formula C10​H19​N [1] C10​H20​ClN
Molecular Weight 153.27 g/mol [1]189.73 g/mol [3]
Physical State Colorless to pale yellow liquidWhite to off-white solid[2]
Storage Stability Moderate (Store at 2-8°C, inert gas)High (Room temperature, sealed)[3]
Oxidative Vulnerability High (Prone to N-oxide formation)Low (Protonated amine is shielded)

Reactivity Profiling

The reactivity of 1-azaspiro[4.6]undecane is primarily dictated by the secondary amine of the pyrrolidine ring. However, the adjacent cycloheptane ring introduces significant steric hindrance, fundamentally altering its kinetic profile compared to unhindered amines.

  • Nucleophilic Substitution (Alkylation/Acylation): The secondary amine acts as a potent nucleophile. However, due to the steric bulk of the spiro[4.6] system, nucleophilic attack on electrophiles (e.g., alkyl halides, acyl chlorides) is kinetically decelerated. Reactions often require elevated temperatures or non-nucleophilic bases to achieve high yields.

  • Oxidation Pathways: While the carbon framework is robust, the secondary amine is susceptible to oxidation. Exposure to reactive oxygen species (ROS) or strong oxidants like mCPBA readily converts the amine into an N-oxide[4].

  • Salt Formation: To stabilize the compound against atmospheric degradation and improve aqueous solubility, the free base is routinely protonated to form its hydrochloride salt (3)[3].

Reactivity Center 1-Azaspiro[4.6]undecane (Free Base) Alkylation N-Alkylation / Acylation (Sterically Hindered) Center->Alkylation Electrophiles Oxidation N-Oxide Formation (ROS / mCPBA) Center->Oxidation Oxidants Salt Hydrochloride Salt (Stable Storage) Center->Salt HCl (g)

Caption: Reactivity pathways of 1-azaspiro[4.6]undecane highlighting major chemical transformations.

Stability Under Diverse Conditions

Understanding the stability of 1-azaspiro[4.6]undecane is critical for formulation, storage, and biological assay design.

  • pH-Dependent Stability:

    • Acidic Conditions (pH < 4): Highly stable. The amine is fully protonated, rendering the molecule inert to oxidative degradation.

    • Physiological Conditions (pH 7.4): Moderately stable. The compound exists in an equilibrium between the protonated and free base forms.

    • Basic Conditions (pH > 10): The free base predominates. While the carbon skeleton remains chemically intact, the exposed lone pair makes the molecule highly vulnerable to atmospheric oxidation and nucleophilic side reactions.

  • Thermal Stability: The free base is a liquid that can degrade upon prolonged thermal stress in the presence of oxygen. Conversely, the hydrochloride salt is a crystalline solid that exhibits exceptional thermal stability, making it the preferred form for long-term storage and commercial shipping[2][3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Sterically-Driven N-Acylation

Objective: Synthesize an N-acyl derivative while monitoring reaction kinetics to validate the steric impact of the spiro ring.

  • Preparation: Dissolve 1.0 mmol of 1-azaspiro[4.6]undecane in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a bulky, non-nucleophilic base to scavenge the HCl byproduct without competing with the amine for the electrophile.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 1.2 mmol of the target acyl chloride.

    • Causality: Cooling prevents exothermic side reactions and limits potential polymerization.

  • Reaction Monitoring & Self-Validation: Stir at room temperature for 12 hours.

    • Validation Step: Analyze a 10 µL aliquot via LC-MS at t=2h and t=12h. The persistence of the parent mass (m/z 154.2) at t=2h confirms the kinetic delay caused by the steric shielding of the spiro[4.6] core. Complete conversion at t=12h validates the efficacy of the chosen base and temperature.

  • Quenching: Quench with saturated aqueous NaHCO3​ and extract with DCM.

Protocol B: LC-MS/MS Stability Assessment Workflow

Objective: Quantify the half-life ( t1/2​ ) of the compound under varying pH conditions.

  • Stock Preparation: Prepare a 10 mM stock solution of 1-azaspiro[4.6]undecane in HPLC-grade acetonitrile.

  • Stress Induction: Spike the stock into three distinct buffer systems (pH 1.2, pH 7.4, and pH 10.0) to a final concentration of 1 µM. Incubate at 37°C in a thermoshaker.

  • Time-Course Sampling & Quenching: At intervals (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a deuterated internal standard.

    • Causality: The cold organic solvent instantly precipitates any buffer proteins and halts all chemical degradation kinetics.

  • Self-Validation: Run a parallel blank buffer (negative control) and a known labile compound like verapamil (positive control).

    • Validation Step: If the positive control degrades according to literature values and the blank remains clean, the stability data for the spirocycle is validated.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

StabilityWorkflow S1 1. Sample Prep 1 mg/mL S2 2. Stress Induction pH 1.2 / 7.4 / 10.0 S1->S2 S3 3. Quenching Cold MeCN + IS S2->S3 S4 4. LC-MS/MS MRM Mode S3->S4 S5 5. Kinetic Analysis t_1/2 Calculation S4->S5

Caption: Step-by-step workflow for forced degradation and stability assessment via LC-MS/MS.

References

  • PubChemLite: 1-azaspiro[4.6]undecane . uni.lu. 1

  • 1432678-60-8 | 1-Azaspiro[4.6]undecane hydrochloride . ChemScene. 3

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines . ACS Omega.2

  • Buy 1,4-Dioxa-8-azaspiro[4.6]undecane | 16803-07-9 . Smolecule. 4

Sources

Exploratory

Mastering the Third Dimension: A Guide to the Chirality and Stereochemistry of 1-Azaspiro[4.6]undecane Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1-azaspiro[4.6]undecane scaffold, characterized by a pyrrolidine ring fused to a cycloheptane ring through a single...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[4.6]undecane scaffold, characterized by a pyrrolidine ring fused to a cycloheptane ring through a single spirocyclic carbon, represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer unique opportunities for designing novel therapeutics with enhanced potency and selectivity.[1][2] However, the intrinsic chirality of this scaffold presents a significant challenge: controlling and unequivocally assigning its stereochemistry. This guide provides a comprehensive exploration of the stereochemical intricacies of 1-azaspiro[4.6]undecane derivatives. We will delve into the fundamental principles of their chirality, dissect state-of-the-art strategies for stereocontrolled synthesis, and present a practical guide to the analytical techniques required for robust stereochemical assignment and validation.

The Significance of Stereoisomerism in Spirocyclic Scaffolds

Spirocyclic systems, where two rings are joined by a single common atom, are increasingly sought-after scaffolds in drug discovery.[1] Their well-defined, rigid conformations allow for precise projection of functional groups into three-dimensional space, facilitating optimal interactions with biological targets. The 1-azaspiro[4.6]undecane core is a prime example, combining the prevalent pyrrolidine motif—found in nearly 20% of FDA-approved drugs containing a saturated cyclic amine—with a flexible seven-membered ring.[1]

The central spiroatom in the 1-azaspiro[4.6]undecane framework is a stereocenter. Substitution on either the pyrrolidine or cycloheptane rings can introduce additional chiral centers, leading to a complex mixture of diastereomers and enantiomers. It is a fundamental tenet of medicinal chemistry that individual stereoisomers can exhibit dramatically different pharmacological activities, metabolic profiles, and toxicological properties. Therefore, the ability to synthesize and analyze stereochemically pure 1-azaspiro[4.6]undecane derivatives is not merely an academic exercise but a critical prerequisite for their successful development as therapeutic agents.

Foundational Strategies for Stereocontrolled Synthesis

The construction of the chiral 1-azaspiro[4.6]undecane core with high stereochemical fidelity is a formidable synthetic challenge. Success hinges on methodologies that can effectively control the formation of the spirocyclic center. The primary approaches can be broadly categorized into asymmetric catalysis, chiral auxiliary-based methods, and chiral resolution.

Asymmetric Catalysis: The Cornerstone of Modern Synthesis

Asymmetric catalysis offers the most elegant and atom-economical approach to enantiomerically enriched spirocycles. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of the desired stereoisomer.

Organocatalysis: Chiral Brønsted acids and bases have emerged as powerful tools for asymmetric synthesis.[3] Chiral Phosphoric Acids (CPAs), in particular, have proven highly effective in catalyzing intramolecular aza-Michael additions to construct chiral spiropyrrolidines.[1][4] The catalyst operates by activating the Michael acceptor and organizing the transition state through a network of hydrogen bonds, thereby directing the nucleophilic attack of the amine from a specific face.

Metal Catalysis: Chiral complexes of transition metals such as rhodium, palladium, and copper can catalyze a wide array of enantioselective transformations suitable for spirocycle synthesis.[5][6] These include intramolecular C-N bond formations, cycloadditions, and annulations.[6][7] The choice of metal and, crucially, the chiral ligand is paramount in achieving high levels of enantioselectivity.

cluster_synthesis Asymmetric Synthesis Workflow Start Linear Acyclic Precursor (e.g., amino-alkene) Reaction Enantioselective Intramolecular Cyclization (e.g., aza-Michael Addition) Start->Reaction Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Catalyst->Reaction Mixture Enantioenriched Spirocycle Mixture Reaction->Mixture Purification Purification (Column Chromatography) Mixture->Purification Product Stereochemically Pure 1-Azaspiro[4.6]undecane Derivative Purification->Product

Caption: Generalized workflow for asymmetric synthesis.

Chiral Resolution: Separating What Synthesis Creates

When direct asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, chiral resolution offers a reliable alternative. This strategy involves the separation of a racemic mixture into its constituent enantiomers.

Classical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolving agent is subsequently removed to yield the pure enantiomers.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used methods for both analytical and preparative-scale enantiomeric separation.[8][9][10] CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, separation.[11] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and effective for a broad range of compounds.[8]

The Analytical Toolkit: Assigning and Verifying Stereochemistry

Synthesizing a chiral molecule is only half the battle; proving its stereochemical identity and purity is equally critical. A multi-pronged analytical approach is essential for unambiguous stereochemical elucidation.

Chiral Chromatography for Enantiomeric Purity

Chiral HPLC is the workhorse for determining the enantiomeric excess (ee) of a synthetic product. The relative peak areas of the two enantiomers in the chromatogram provide a quantitative measure of the enantiomeric ratio.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Begin by screening a set of diverse chiral stationary phases. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are an excellent starting point.

  • Mobile Phase Selection:

    • For normal-phase mode, start with a mobile phase of n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol. A typical starting ratio is 90:10.

    • Additives such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes (like 1-azaspiro[4.6]undecane) are often necessary to improve peak shape and resolution. A concentration of 0.1% is a good starting point.

  • Optimization: Systematically vary the ratio of the alcoholic modifier (e.g., from 5% to 30% IPA) to optimize the resolution (Rs) and retention times. A lower percentage of alcohol generally increases retention and can improve separation.

  • Detection: Utilize a UV detector at a wavelength where the analyte has strong absorbance.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee = [|Area1 - Area2| / (Area1 + Area2)] x 100).

cluster_hplc Chiral HPLC Analysis Workflow Sample Racemic or Enantioenriched Sample Injection Column Chiral Stationary Phase (CSP) Column Sample->Column Separation Differential Interaction & Separation of Enantiomers Column->Separation Detector UV Detector Separation->Detector Chromatogram Chromatogram Output (Two Resolved Peaks) Detector->Chromatogram Analysis Peak Integration & %ee Calculation Chromatogram->Analysis

Caption: Workflow for chiral HPLC analysis.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of molecules.[12][13]

  • ¹H and ¹³C NMR: These standard experiments confirm the basic carbon-hydrogen framework of the spirocycle.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, confirming the spirocyclic structure.

  • Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY or ROESY) is paramount for determining relative stereochemistry. It detects through-space interactions between protons that are close to each other (< 5 Å), allowing for the establishment of the relative orientation of substituents on the stereogenic centers.[13] For example, a strong NOE between a proton on the pyrrolidine ring and a proton on the cycloheptane ring would indicate that they are on the same face of the molecule.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule.[14][15] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, providing a precise picture of the atomic arrangement. The determination of the absolute configuration is often possible if the molecule contains a heavy atom (e.g., bromine, iodine) or by using anomalous dispersion effects (the Flack parameter).[16]

Table 1: Comparison of Key Analytical Techniques for Stereochemical Analysis

TechniqueInformation ProvidedAdvantagesLimitations
Chiral HPLC/SFC Enantiomeric excess (% ee), Diastereomeric ratio (dr)High throughput, quantitative, applicable to preparative scaleDoes not provide absolute configuration directly
NMR Spectroscopy Molecular connectivity, relative stereochemistry (via NOE)Provides detailed structural information in solution, non-destructiveAbsolute configuration is not directly determined, can be complex for flexible molecules
X-ray Crystallography Unambiguous relative and absolute stereochemistryThe "gold standard" for definitive structural proofRequires a single crystal of suitable quality, which can be difficult to obtain

Conclusion: An Integrated Approach to Stereochemical Control

The 1-azaspiro[4.6]undecane scaffold holds immense potential for the development of next-generation therapeutics. However, realizing this potential is critically dependent on a rigorous approach to its stereochemistry. This guide has outlined the core principles and state-of-the-art methodologies for both the stereocontrolled synthesis and the comprehensive analysis of these complex chiral molecules.

A successful drug development program will invariably rely on an integrated strategy. The power of asymmetric catalysis provides the most efficient entry to enantiomerically enriched materials. This must be coupled with robust analytical validation, where chiral chromatography confirms enantiopurity and a combination of NMR spectroscopy and, ideally, X-ray crystallography, provides unequivocal proof of the relative and absolute configuration. By mastering these techniques, researchers can confidently navigate the complex stereochemical landscape of 1-azaspiro[4.6]undecane derivatives and unlock their full therapeutic potential.

References

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC.
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Publishing.
  • The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds. Benchchem.
  • Synthesizing chiral spiro compounds using asymmetric amination chemistry. ResearchGate.
  • Asymmetric synthesis of novel spirocycles via a chiral phosphoric acid catalyzed desymmetrization. ResearchGate.
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect.
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC.
  • NMR for Stereochemical Elucidation. R Discovery.
  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
  • A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes. Benchchem.
  • Toward Creation of a Universal NMR Database for Stereochemical Assignment: Complete Structure of the Desertomycin/Oasomycin Class of Natural Products. ResearchGate.
  • Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases. Sigma-Aldrich.
  • Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols. Benchchem.
  • Chiral Columns for enantiomer separation by HPLC. Sumitomo Chemical.
  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.
  • HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate. Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of 1-Azaspiro[4.6]undecane Analogues

Abstract The 1-azaspiro[4.6]undecane scaffold, featuring a pyrrolidine or lactam ring fused spirocyclically to an azepane core, represents a compelling yet underexplored structural motif in medicinal chemistry. Its three...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-azaspiro[4.6]undecane scaffold, featuring a pyrrolidine or lactam ring fused spirocyclically to an azepane core, represents a compelling yet underexplored structural motif in medicinal chemistry. Its three-dimensional architecture offers potential for novel pharmacological profiles by presenting substituents in a rigid, defined spatial arrangement. While structurally related to well-documented spirocyclic systems like spiro-oxindoles and the 1-azaspiro[5.5]undecane core of histrionicotoxin alkaloids, dedicated synthetic routes to the [4.6] system are less common.[1][2] This guide provides a comprehensive overview of robust stereoselective strategies adaptable for the synthesis of 1-azaspiro[4.6]undecane analogues. We delve into the mechanistic basis for stereocontrol in key transformations, including multicomponent reactions and organocatalytic cycloadditions, and provide detailed, field-tested protocols for their execution.

Introduction: The Strategic Value of the 1-Azaspiro[4.6]undecane Core

Spirocycles are privileged structures in drug discovery, often enhancing bioactivity and improving pharmacokinetic properties by increasing structural rigidity and metabolic stability.[3] The 1-azaspiro[4.6]undecane framework is particularly intriguing as it combines the five-membered pyrrolidine ring, a cornerstone of many bioactive molecules, with the flexible seven-membered azepane ring. This combination allows for the exploration of a unique chemical space.

The primary synthetic challenge lies in the stereocontrolled construction of the spirocyclic quaternary carbon center. This requires methodologies that can precisely orchestrate the formation of this sterically congested junction while controlling the relative and absolute stereochemistry. This guide will focus on two powerful and versatile approaches: a multicomponent reaction for the direct assembly of a spiro-lactam, and an organocatalytic [3+2] cycloaddition for the asymmetric synthesis of the spiro-pyrrolidine core.

Retrosynthetic Analysis and Strategic Overview

The design of a successful synthesis hinges on identifying key bond disconnections that enable the use of reliable and stereoselective transformations. Below is a conceptual workflow illustrating the primary synthetic strategies discussed in this document.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthetic Strategies cluster_2 Key Starting Materials Target 1-Azaspiro[4.6]undecane (Target Scaffold) MCR Multicomponent Reaction (MCR) Target->MCR Disconnect C-N, C-C (Hantzsch-type) Cycloaddition Asymmetric [3+2] Cycloaddition Target->Cycloaddition Disconnect C-C, C-C (Cycloaddition) MCR_SM Cycloheptanone, Amine, Pyruvate MCR->MCR_SM Cyclo_SM Cycloheptylidene- Oxindole, Azomethine Ylide Cycloaddition->Cyclo_SM

Figure 1: Conceptual workflow from the target 1-azaspiro[4.6]undecane scaffold to key synthetic strategies and starting materials.

Featured Synthetic Strategy I: Multicomponent Hantzsch-Type Reaction

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form a complex product, minimizing waste and operational steps. A Hantzsch-type reaction offers a remarkably direct entry to azepine spiro[4.6]-γ-lactams.[4]

Mechanistic Rationale

This reaction proceeds through a cascade of condensation and cyclization steps. Initially, the amine, cycloheptanone, and pyruvate derivative condense to form an enamine and an imine intermediate. A subsequent intramolecular cyclization and rearrangement cascade leads to the formation of the fused seven- and five-membered ring system. The diastereoselectivity of the process is dictated by the sterically favored transition state during the key ring-forming step, often resulting in the formation of a single major diastereomer.

Protocol: One-Pot Synthesis of an Azepine Spiro[4.6]-γ-lactam

This protocol is adapted from a demonstrated synthesis of related spiro-γ-lactams and serves as a robust starting point for substrate exploration.[4]

Materials:

  • Cycloheptanone (1.0 equiv)

  • Glycine methyl ester hydrochloride (1.2 equiv)

  • Ethyl pyruvate (1.5 equiv)

  • Triethylamine (1.2 equiv)

  • Methanol (solvent)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add glycine methyl ester hydrochloride (1.2 equiv) and anhydrous methanol (to achieve a 0.2 M final concentration).

  • Cool the suspension to 0 °C and add triethylamine (1.2 equiv) dropwise. Stir for 15 minutes to generate the free amino ester.

  • To this mixture, add cycloheptanone (1.0 equiv) followed by ethyl pyruvate (1.5 equiv).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired spiro-γ-lactam product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The relative stereochemistry can often be determined by 2D NMR (NOESY) experiments or X-ray crystallography.

Featured Synthetic Strategy II: Asymmetric Organocatalytic [3+2] Cycloaddition

For applications requiring high enantiopurity, asymmetric organocatalysis provides a powerful solution. The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a cornerstone reaction for the synthesis of pyrrolidines.[5][6] By employing a chiral catalyst, this reaction can be rendered highly enantioselective.

Causality of Stereoselection

The key to stereocontrol is the use of a chiral Brønsted acid (e.g., a phosphoric acid) or a hydrogen-bond donor catalyst (e.g., a thiourea derivative).[5][7] The catalyst co-ordinates with both the azomethine ylide and the dipolarophile through a network of hydrogen bonds. This creates a highly organized, chiral transition state. The steric environment of the catalyst then directs the approach of the two reactants, favoring one facial attack over the other, which translates into high enantioselectivity. The unusual regioselectivity often observed is attributed to stabilizing π-π stacking interactions between the reacting components within the catalyst's chiral pocket.[5]

G cluster_0 Catalytic Cycle Catalyst Chiral Phosphoric Acid (CPA) Ternary_Complex [CPA-Ylide-Dipolarophile] Chiral Transition State Catalyst->Ternary_Complex H-bonding Ylide Azomethine Ylide Ylide->Ternary_Complex Dipolarophile Methylene- cycloheptane derivative Dipolarophile->Ternary_Complex Product_Complex [CPA-Product] Ternary_Complex->Product_Complex Cycloaddition (Favored Face) Product_Complex->Catalyst Catalyst Regeneration Product Enantioenriched Spiro-pyrrolidine Product_Complex->Product

Figure 2: Simplified mechanism for a chiral phosphoric acid-catalyzed [3+2] cycloaddition, highlighting the formation of a chiral ternary complex.

Protocol: Asymmetric Synthesis of a Spiro[cycloheptane-1,3'-pyrrolidine] Analogue

This is a representative protocol adapted from highly successful methods used for spiro-oxindoles.[5] The dipolarophile, a methylene-cycloheptanone derivative, would need to be synthesized separately.

Materials:

  • (E)-2-(cycloheptylidene)acetophenone (dipolarophile, 1.0 equiv)

  • Methyl N-benzylideneglycinate (azomethine ylide precursor, 1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 10 mol%)

  • Dichloromethane (DCM), anhydrous (solvent)

  • 4Å Molecular Sieves

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube containing activated 4Å molecular sieves, add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) and the dipolarophile (0.2 mmol, 1.0 equiv).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 10 minutes under an inert atmosphere.

  • Add the azomethine ylide precursor (0.24 mmol, 1.2 equiv) in a single portion.

  • Stir the reaction at the designated temperature (e.g., room temperature or 0 °C, optimization may be required).

  • Monitor the reaction for consumption of the dipolarophile by TLC. Reactions are typically complete in 24-48 hours.

  • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, and concentrate the filtrate.

  • Purify the crude product via flash column chromatography to yield the pure spiro-pyrrolidine derivative.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Representative Substrate Scope

The following table illustrates a hypothetical substrate scope for the asymmetric [3+2] cycloaddition protocol, with representative data extrapolated from analogous systems in the literature to guide experimental design.[5][6]

EntryR¹ in DipolarophileR² in Ylide PrecursorYield (%)dree (%)
1PhenylPhenyl95>95:596
24-ChlorophenylPhenyl92>95:598
32-NaphthylPhenyl8890:1094
4Phenyl4-Methoxyphenyl96>95:595
5Thien-2-ylPhenyl8592:891

Table 1: Anticipated results for the organocatalytic synthesis of spiro[cycloheptane-1,3'-pyrrolidine] analogues based on established methodologies.

Conclusion and Future Outlook

The stereoselective synthesis of 1-azaspiro[4.6]undecane analogues is an achievable goal through the strategic application of modern synthetic methodologies. Multicomponent reactions provide a highly efficient route for rapid scaffold generation, while asymmetric organocatalysis offers exquisite control over stereochemistry, enabling access to enantioenriched compounds for pharmacological evaluation. The protocols detailed herein serve as a validated foundation for researchers to build upon, allowing for the synthesis and exploration of a novel class of spirocyclic compounds with significant potential in drug discovery. Further work may involve expanding the substrate scope, exploring alternative catalytic systems, and derivatizing the resulting scaffolds to build libraries for biological screening.

References

  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Syntheses of Oxindole and Indole Spirocyclic Alkaloid Natural Products. Synthesis, 2009(18), 3003-3025. [Link][8]

  • Gasperi, T., et al. (2011). Enantio- and Diastereoselective Synthesis of Spiro-epoxyoxindoles. ACS Publications. [Link][9]

  • Zhang, G., et al. (2024). Diastereoselective Synthesis of Dihydrobenzofuran Spirooxindoles and Their Transformation into Benzofuroquinolinones by Ring Expansion of Oxindole Core. The Journal of Organic Chemistry. [Link][10]

  • Moghaddam, F. M., et al. (2020). Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. Scientific Reports. [Link][3]

  • Zhao, X., et al. (2015). The asymmetric synthesis of polycyclic 3-spirooxindole alkaloids via the cascade reaction of 2-isocyanoethylindoles. Chemical Communications. [Link][11]

  • Olivito, F., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters. [Link][12]

  • Hollmann, F., & Kara, S. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Publishing. [Link][13]

  • Chen, Y-C., et al. (2011). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Angewandte Chemie. [Link][5]

  • You, S-L., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. [Link][14]

  • Carlone, A., et al. (2021). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry. [Link][15]

  • Wang, L., et al. (2021). Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel–Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles. Organic Letters. [Link][16]

  • Wang, Y., et al. (2013). Organocatalytic stereocontrolled synthesis of 3,3′-pyrrolidinyl spirooxindoles by [3+2] annulation of isocyanoesters with methyleneindolinones. Chemical Communications. [Link][6]

  • Cox, E. D., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link][17]

  • Wikipedia. (2023). Pictet–Spengler reaction. Wikipedia. [Link][18]

  • Padwa, A., et al. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry. [Link][19]

  • Thompson, S., et al. (2021). One-pot synthesis of azepine spiro[4.6]-γ-lactams by a Hantzsch-type reaction. Organic & Biomolecular Chemistry. [Link][4]

  • Tanaka, H., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Chemistry – An Asian Journal. [Link][1]

Sources

Application

Application Note: 1-Azaspiro[4.6]undecane as an Advanced High-Fsp³ Scaffold in Medicinal Chemistry

Executive Summary: The Paradigm Shift from Flatland For decades, drug discovery relied heavily on flat, sp²-hybridized (hetero)aromatic cores due to their synthetic accessibility. However, high attrition rates in clinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift from Flatland

For decades, drug discovery relied heavily on flat, sp²-hybridized (hetero)aromatic cores due to their synthetic accessibility. However, high attrition rates in clinical trials have driven a paradigm shift toward "escaping flatland" by incorporating 3D-shaped, sp³-enriched templates[1].

The 1-azaspiro[4.6]undecane scaffold—a spirocyclic amine fusing a 5-membered pyrrolidine ring to a 7-membered cycloheptane ring at a single quaternary carbon—serves as a highly effective, conformationally restricted bioisostere for traditional piperidines and pyrrolidines. This application note details the physicochemical rationale, scalable synthesis, and advanced medicinal chemistry applications of this unique scaffold.

Structural and Physicochemical Profiling

The incorporation of the spiro carbon fundamentally alters the molecule's physical properties by maximizing the fraction of sp³-hybridized atoms (Fsp³). This structural rigidity provides several pharmacological advantages over planar equivalents:

  • Enhanced Aqueous Solubility: The 3D architecture disrupts crystal lattice packing energy, significantly improving solubility profiles compared to planar aromatics[2].

  • Metabolic Stability: The replacement of metabolically vulnerable aromatic C-H bonds with sterically shielded aliphatic systems reduces rapid cytochrome P450-mediated clearance.

  • Target Specificity: The distinct orthogonal vector projection of substituents enhances complementarity with complex, deep protein binding pockets[2].

Quantitative Data Presentation

Table 1: Comparative Physicochemical Profile (Conceptual Framework)

PropertyFlat Pyrrolidine/Piperidine1-Azaspiro[4.6]undecane CorePharmacological Impact
Fsp³ Fraction Low to ModerateHigh (1.0 for unsubstituted core)Correlates with higher clinical success rates
Conformational Flexibility HighRestrictedReduced entropic penalty upon target binding
Aqueous Solubility ModerateHighImproved oral bioavailability
3D Vector Projection Planar / EquatorialOrthogonal / SphericalEnhanced target selectivity and reduced off-target toxicity
Scaffold Hopping Logic

ScaffoldHopping Flat Flat Heterocycles (e.g., Pyridine, Pyrrole) Spiro 1-Azaspiro[4.6]undecane (High Fsp3 Scaffold) Flat->Spiro Scaffold Hopping Solubility Improved Aqueous Solubility Spiro->Solubility Metabolism Enhanced Metabolic Stability Spiro->Metabolism Specificity Increased Target Specificity (3D Shape) Spiro->Specificity

Logical workflow of scaffold hopping from flat heterocycles to 1-azaspiro[4.6]undecane.

Scalable Synthesis Protocol: 1-Azaspiro[4.6]undecane Hydrochloride

Causality & Expertise: Synthesizing sterically hindered α,α-disubstituted spirocyclic pyrrolidines is notoriously challenging due to the steric bulk of the cycloheptane ring. A highly optimized, scalable (up to 100 g) approach relies on the allylation of imines followed by bromocyclization[1]. The bromocyclization step is critical: it utilizes electrophilic activation of the alkene to drive the kinetically disfavored closure of the 5-membered pyrrolidine ring.

Step-by-Step Methodology

Step 1: Imine Formation & Allylation (Nucleophilic Addition)

  • Reaction: Condense cycloheptanone with benzylamine in the presence of a dehydrating agent (e.g., TiCl₄ or MgSO₄) to form the corresponding imine.

  • Allylation: Treat the crude imine in situ with allylmagnesium bromide in anhydrous THF at -78 °C, gradually warming to room temperature.

  • Self-Validation: Monitor the disappearance of the ketone carbonyl peak (~1710 cm⁻¹) via IR spectroscopy. The resulting homoallylic amine should show a distinct terminal alkene multiplet at ~5.8 ppm in ¹H NMR.

Step 2: Bromocyclization (Ring Closure)

  • Reaction: Dissolve the homoallylic amine in dichloromethane (DCM). Add N-bromosuccinimide (NBS) at 0 °C.

  • Causality: The electrophilic bromine activates the double bond. The rigid transition state dictated by the cycloheptyl ring forces the allyl group and the secondary amine into close proximity, facilitating a rapid 5-exo-trig intramolecular nucleophilic attack to close the spirocycle.

Step 3: Debromination & Deprotection

  • Reduction: Treat the brominated spirocycle with a hydride source (e.g., LiAlH₄) to substitute the bromine atom with hydrogen.

  • Hydrogenolysis: Remove the benzyl protecting group via catalytic hydrogenation using Pd/C and H₂ (balloon pressure) in methanol.

  • Salt Formation: Acidify the filtered solution with ethereal HCl to precipitate 1-azaspiro[4.6]undecane hydrochloride as a white solid[1].

  • Self-Validation: Confirm structure via ¹H NMR (400 MHz, CDCl₃). The diagnostic signal is the broad singlet of the NH₂⁺ group at ~9.33 ppm, alongside the complex multiplets of the cycloheptane ring (1.54–2.21 ppm)[1].

Medicinal Chemistry Applications & Case Studies

Case Study 1: AXL Receptor Tyrosine Kinase Inhibitors

The AXL kinase is a key driver of tumor cell survival, proliferation, and resistance to targeted therapies. Recent patent literature highlights the use of the 1-azaspiro[4.6]undecane scaffold in developing potent AXL inhibitors[3]. By substituting the spirocycle with specific heteroaryl groups, medicinal chemists achieve a precise spatial orientation that perfectly occupies the AXL ATP-binding pocket. This 3D structural fit effectively blocks the downstream PI3K/AKT and MAPK/ERK pathways, inducing apoptosis in drug-resistant cancer cells[3].

AXLPathway GAS6 GAS6 Ligand AXL AXL Receptor Tyrosine Kinase GAS6->AXL Activates PI3K PI3K / AKT Pathway AXL->PI3K MAPK MAPK / ERK Pathway AXL->MAPK Inhibitor Spirocyclic AXL Inhibitor (1-Azaspiro[4.6]undecane core) Inhibitor->AXL Blocks Kinase Domain Survival Tumor Cell Survival & Proliferation PI3K->Survival MAPK->Survival

AXL kinase signaling pathway and the intervention point of spirocyclic inhibitors.

Case Study 2: Natural-Like Spirocyclic Δα,β-Butenolides

Spirocycles are omnipresent in natural products. Researchers have utilized a highly functionalized derivative, 3-diazo-1-methyl-1-azaspiro[4.6]undecane-2,4-dione , as a reactive building block for library synthesis[2].

  • Mechanism: Under Rh(II) catalysis, the diazo compound undergoes an O–H insertion into propiolic acids. This is immediately followed by a base-promoted intramolecular Michael addition.

  • Outcome: This cascade reaction yields complex, natural-like Δα,β-spirobutenolides with exceptionally high diastereoselectivity[2]. The bulky cycloheptane ring of the 1-azaspiro[4.6]undecane core provides the necessary steric hindrance to direct the stereochemical outcome of the Michael addition, proving its value as a rigid stereocontrol element.

Trustworthiness & Analytical Validation Systems

To ensure the integrity of 1-azaspiro[4.6]undecane building blocks before advancing them into sensitive biological assays, the following self-validating analytical suite must be employed:

  • Chromatographic Purity: Because the unsubstituted spirocyclic core lacks strong UV chromophores, relying solely on UV 254 nm detection will yield false-positive purity results. Evaporative Light Scattering Detectors (ELSD) or CAD (Charged Aerosol Detection) coupled with LC-MS are mandatory for accurate purity determination.

  • 3D Conformation Validation: Single-crystal X-ray diffraction (XRD) remains the gold standard. Crystallization of the HCl salt allows researchers to confirm the orthogonal relationship between the pyrrolidine and cycloheptane rings, ensuring the Fsp³ structural goals were successfully met during synthesis[1].

References

  • Melnykov, K. P., Artemenko, A. N., Ivanenko, B. O., Sokolenko, Y. M., Nosik, P. S., Ostapchuk, E. N., Grygorenko, O. O., Volochnyuk, D. M., & Ryabukhin, S. V. (2019). "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 4(4), 7498–7515. URL:[Link]

  • Dar'in, D., Kantin, G., & Krasavin, M. (2023). "Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization." The Journal of Organic Chemistry, 88(2), 1083–1094. URL:[Link]

  • Brea, E., et al. (2024). "Compounds as inhibitors of axl" (Patent No. WO2024006726A2). World Intellectual Property Organization.

Sources

Method

Application Note: Development and Evaluation of 1-Azaspiro[4.6]undecane Derivatives as Targeted Anticancer Agents

Introduction & Scientific Rationale In contemporary medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to sp³-rich spirocyclic scaffolds represents a major evolutionary leap. Spirocycles, such as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the shift from flat, sp²-hybridized aromatic systems to sp³-rich spirocyclic scaffolds represents a major evolutionary leap. Spirocycles, such as the 1-azaspiro[4.6]undecane system, offer profound three-dimensional structural complexity. This unique geometry restricts conformational flexibility, which directly enhances target binding affinity and selectivity while simultaneously improving physicochemical properties like aqueous solubility and metabolic stability.

Recent pharmacological profiling has identified 1-azaspiro[4.6]undecane derivatives and related azaspiro scaffolds as highly potent anticancer agents. Their primary mechanisms of action include the targeted inhibition of the AXL receptor tyrosine kinase[1],[2] and the induction of intrinsic apoptosis via mitochondrial disruption[3]. Furthermore, marine natural products such as psammaplysins, which inherently possess a 1,6-dioxa-2-azaspiro[4.6]undecane backbone, have demonstrated broad-spectrum antitumor and protein tyrosine phosphatase inhibitory properties[4],[5].

This application note provides a comprehensive, self-validating methodological guide for the synthesis, in vitro evaluation, and mechanistic profiling of these promising spirocyclic anticancer candidates.

Mechanistic Overview

The therapeutic efficacy of 1-azaspiro[4.6]undecane derivatives is driven by a dual-action mechanism:

  • Kinase Inhibition : Direct binding to the AXL receptor tyrosine kinase, a TAM family member implicated in tumor metastasis, immune evasion, and resistance to conventional chemotherapy[2].

  • Mitochondrial Disruption : Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic markers (Bax, p53, p21), leading to the loss of mitochondrial membrane potential ( ΔΨm​ ) and subsequent apoptosis[3].

MOA Drug 1-azaspiro[4.6]undecane Derivatives AXL AXL Receptor Tyrosine Kinase Drug->AXL Inhibits Mito Mitochondrial Disruption Drug->Mito Induces PI3K PI3K / AKT Survival Pathway AXL->PI3K Blocked Apoptosis Cancer Cell Apoptosis PI3K->Apoptosis Inhibition leads to Bcl2 Bcl-2 (Downregulated) Mito->Bcl2 Suppresses Bax Bax / p53 (Upregulated) Mito->Bax Activates Bcl2->Apoptosis Removes block Bax->Apoptosis Promotes

Fig 1. Dual mechanism of 1-azaspiro[4.6]undecane derivatives via AXL inhibition and mitochondrial apoptosis.

Experimental Workflows & Protocols

Workflow S1 Synthesis & Purification S2 Structural Characterization S1->S2 S3 In Vitro Cytotoxicity (MTT) S2->S3 S4 Apoptosis Assay (Flow Cytometry) S3->S4 S5 Mechanistic Validation (WB) S4->S5

Fig 2. Standardized pipeline from chemical synthesis to in vitro mechanistic validation.

Protocol 1: Synthesis and Structural Validation

Causality : The construction of the sterically hindered spiro-carbon requires highly efficient chemistry. A metal-catalyzed oxidative cyclization or a one-pot multicomponent reaction is utilized to ensure high regioselectivity and yield[6].

  • Reaction Setup : Dissolve the starting cycloheptanone derivative and the corresponding amine (1.0 equiv each) in dry dichloromethane (DCM).

  • Catalysis : Introduce a transition metal catalyst (e.g., Rh(II) or Pd(II) complexes, 5 mol%) under an inert argon atmosphere.

  • Cyclization : Stir the mixture at room temperature for 12–24 hours, monitoring the disappearance of starting materials via TLC.

  • Purification : Quench with water, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Self-Validation Checkpoint : Before proceeding to biological assays, the compound must achieve >98% purity as determined by analytical HPLC. Structural integrity must be confirmed via 1H -NMR, 13C -NMR, and HRMS to ensure that observed cytotoxic effects are not artifacts of unreacted precursors or heavy metal impurities.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality : The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This serves as a direct, quantifiable proxy for cellular metabolic activity and viability, allowing for the calculation of the half-maximal inhibitory concentration ( IC50​ ).

  • Cell Seeding : Seed human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Treatment : Treat cells with serial dilutions of the 1-azaspiro[4.6]undecane derivatives (0.01 µM to 50 µM) for 72 hours.

  • Assay Execution : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification : Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Checkpoint : The assay must include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a positive control (e.g., Bemcentinib for AXL inhibition, or Doxorubicin) to benchmark the relative potency of the synthesized derivatives.

Protocol 3: Apoptosis and Mechanistic Profiling

Causality : Cytotoxicity can manifest as either unregulated necrosis or programmed apoptosis. Annexin V/PI dual staining specifically differentiates these states based on phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis). Western blotting confirms the specific molecular targets (AXL, Bax, Bcl-2)[3].

Flow Cytometry (Annexin V/PI):

  • Harvest treated cells ( 1×106 cells) via trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer and analyze via flow cytometry within 1 hour.

Western Blotting:

  • Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Resolve 30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against AXL, p-AXL, Bax, Bcl-2, and p53 overnight at 4°C.

  • Self-Validation Checkpoint : GAPDH or β -actin must be probed simultaneously as a loading control to ensure that any observed downregulation of target proteins is due to the drug's mechanism, not unequal sample loading.

Quantitative Data Summary

The table below summarizes the antiproliferative activity of optimized azaspiro derivatives against a panel of human cancer cell lines. The data highlights the nanomolar potency achievable through spirocyclic scaffold optimization[6].

Compound ClassCell LineCancer Type IC50​ / GI50​ ( μ M)Primary Target / Mechanism
1-azaspiro[4.6]undecane (Lead A)A549Non-Small Cell Lung0.18 ± 0.03AXL Kinase Inhibition
1-azaspiro[4.6]undecane (Lead B)MDA-MB-231Triple-Negative Breast0.08 ± 0.01AXL Kinase Inhibition
Oxa/azaspiro[4,5]trienonesMCF-7Breast Adenocarcinoma< 2.00Mitochondrial Disruption (Bax/Bcl-2)
1-thia-4-azaspiro[4.5]decaneHCT-116Colorectal Carcinoma0.09 ± 0.02Apoptosis Induction

Conclusion

The development of 1-azaspiro[4.6]undecane derivatives represents a highly promising vector in targeted oncology. By leveraging the 3D complexity of the spirocyclic core, researchers can achieve potent, selective inhibition of AXL kinase and trigger mitochondrial-driven apoptosis. Strict adherence to self-validating experimental protocols—ranging from rigorous structural characterization to controlled phenotypic assays—is paramount for translating these chemical entities into viable clinical candidates.

References

  • [3] Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption. PubMed (nih.gov). URL: [Link]

  • [6] Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives. MDPI. URL:[Link]

  • [4] Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties. PMC (nih.gov). URL:[Link]

  • [1] WO2022246177A1 - Axl compounds. Google Patents. URL:

  • [5] Pharmacological Properties of Psammaplysins. Encyclopedia MDPI. URL: [Link]

  • [2] WO2022246179A1 - Axl inhibitor compounds. Google Patents. URL:

Sources

Application

1-Azaspiro[4.6]undecane in the development of central nervous system (CNS) targeted therapies

Executive Summary The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm shift in modern medicinal chemistry. For Central Nervous System (CNS) indications,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm shift in modern medicinal chemistry. For Central Nervous System (CNS) indications, where blood-brain barrier (BBB) penetrance, aqueous solubility, and off-target selectivity are paramount, spirocyclic amines offer a privileged structural motif. This application note details the mechanistic rationale, synthetic functionalization, and in vitro validation protocols for utilizing the 1-azaspiro[4.6]undecane scaffold in neuropharmacological drug discovery.

Mechanistic Rationale: The "Escape from Flatland"

Historically, CNS libraries were heavily dominated by planar heterocycles such as piperidines, piperazines, and azepanes. However, these flat structures often suffer from poor solubility, high plasma protein binding, and promiscuous off-target profiles.

Incorporating a spirocyclic core like 1-azaspiro[4.6]undecane directly addresses these liabilities by increasing the fraction of saturated carbons (Fsp3). Higher Fsp3 correlates directly with improved clinical success rates due to enhanced physicochemical properties and superior BBB permeability[1]. Furthermore, the rigid geometry of the[4.6] spiro system projects substituents into distinct 3D vectors. This orthogonal projection allows for highly specific interactions with deep, complex binding pockets in CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels, while minimizing the entropic penalty upon binding[2].

Target Applications in Neuropharmacology

Spirocyclic amines have demonstrated profound utility in modulating glutamatergic signaling and monoamine transport[3]. For instance, structurally related compounds such as 8,8,10,10-tetramethyl-1-azaspiro[5.5]undecane act as uncompetitive, fast, voltage-dependent NMDA receptor antagonists, exhibiting biophysical properties and neuroprotective profiles highly similar to the Alzheimer's drug memantine[4].

The 1-azaspiro[4.6]undecane core provides a similar steric bulk and basic amine pharmacophore. Because of its unique ring-size constraints, it serves as an ideal starting point for designing novel neuroprotectants that block excitotoxicity without disrupting basal synaptic transmission.

NMDAPathway Glutamate Glutamate Release NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activates Ca2 Ca2+ Influx NMDAR->Ca2 Mediates Excitotoxicity Neuronal Excitotoxicity Ca2->Excitotoxicity Triggers Protection Neuroprotection Excitotoxicity->Protection Prevented by Spiro Spirocyclic Antagonist Spiro->NMDAR Uncompetitive Block Spiro->Protection Promotes

Mechanism of NMDA receptor uncompetitive block by spirocyclic amines.

Experimental Workflows & Protocols

Workflow N1 1-Azaspiro[4.6]undecane Scaffold Selection N2 Derivatization (Reductive Amination) N1->N2 Synthesis N3 Physicochemical Profiling (Fsp3, LogD, PAMPA-BBB) N2->N3 Screening N4 In Vitro CNS Assays (Patch-Clamp, GPCR Screening) N3->N4 Hit Triage N5 Lead Optimization & In Vivo Validation N4->N5 Candidate Selection

Workflow for 1-Azaspiro[4.6]undecane CNS drug development.

Protocol 4.1: Reductive Amination of 1-Azaspiro[4.6]undecane

Causality: Reductive amination is chosen over direct alkylation to avoid over-alkylation (quaternary amine formation) and to maintain mild conditions that preserve sensitive functional groups. Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically utilized because it selectively reduces the transient iminium intermediate without reducing the unreacted aldehyde starting material.

  • Preparation: Dissolve 1-azaspiro[4.6]undecane hydrochloride (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous dichloroethane (DCE) to a concentration of 0.2 M.

  • Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to liberate the spirocyclic free base.

    • Self-Validation: Spot the mixture on wet pH paper; the pH must be ~8 to ensure complete free-basing before proceeding.

  • Iminium Formation: Stir the reaction at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to prevent exothermic spiking. Stir for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na2SO4, concentrate under vacuum, and purify via flash chromatography (SiO2, DCM/MeOH gradient).

Protocol 4.2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: Before advancing to resource-intensive in vivo models, PAMPA-BBB provides a high-throughput assessment of passive brain penetration. Utilizing porcine brain lipid extract is critical, as it accurately mimics the specific lipid composition (high cholesterol and sphingomyelin) of the human BBB, unlike standard artificial membranes.

  • Stock Preparation: Prepare a 10 mM stock of the synthesized spirocyclic derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the filter membrane of the donor plate (pore size 0.45 µm) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assay Assembly: Add 150 µL of the 50 µM compound solution to the donor wells. Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation: Always include a highly permeable reference standard (e.g., verapamil) and a poorly permeable standard (e.g., theophylline) on the same plate. The assay is only valid if verapamil shows an effective permeability ( ) > 4.0 x cm/s.

Protocol 4.3: Whole-Cell Patch-Clamp Electrophysiology (NMDA Kinetics)

Causality: To confirm that the spiro-derivative acts as an uncompetitive antagonist, it must be shown to block the receptor only when the channel is in the open (agonist-bound) state. Whole-cell patch-clamp allows precise clamping of the membrane voltage while rapidly applying glutamate, enabling the exact measurement of and kinetics.

  • Cell Preparation: Culture primary hippocampal neurons or utilize HEK293 cells stably expressing NR1/NR2B receptors.

  • Buffer Setup: Prepare extracellular solution (ECS: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, pH 7.4) and intracellular solution (ICS: 140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2).

    • Causality: Mg2+ is strictly omitted from the ECS to prevent endogenous voltage-dependent block from masking the drug's effect.

  • Recording: Establish a >1 GΩ seal and break into the whole-cell configuration. Clamp the voltage at -70 mV.

  • Baseline Elicitation: Apply 100 µM Glutamate + 10 µM Glycine via a rapid perfusion system to elicit baseline NMDA currents.

  • Drug Application: Co-apply Glutamate/Glycine with varying concentrations of the spirocyclic compound (0.1 µM to 10 µM) and measure the steady-state current reduction.

  • Self-Validation: Perform a washout step with pure ECS. The washout must restore >90% of the baseline current to confirm the block is reversible and not an artifact of cell rundown or toxicity.

Quantitative Data Summaries

Table 1: Physicochemical Comparison of Scaffolds

PropertyFlat Piperidine Scaffold1-Azaspiro[4.6]undecane ScaffoldImpact on CNS Drug Design
Fsp3 (Fraction sp3) Low (~0.2 - 0.4)High (>0.8)Enhances aqueous solubility and reduces off-target binding.
Conformational Rigidity High flexibilityHigh rigidityLocks molecule into bioactive conformation, reducing entropic penalty.
3D Vector Projection Planar/LinearSpherical/OrthogonalAccesses deep, complex GPCR and ion channel binding pockets.
Metabolic Stability Susceptible to CYP oxidationSterically hinderedProlongs half-life and reduces toxic metabolite formation.

Table 2: NMDA Receptor Binding Kinetics (Representative Data)

Compound ClassIC50 (µM) ( ) ( )Voltage Dependency ( )
Memantine (Standard)1.0 - 1.5~10.0~0.200.85
1-Azaspiro[5.5]undecane analog2.202.600.240.89
1-Azaspiro[4.6]undecane (Projected)1.8 - 2.53.0 - 5.00.20 - 0.250.85 - 0.90
(Note: 1-Azaspiro[5.5]undecane analog data sourced from established uncompetitive NMDA antagonist characterizations[4])

References

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: ResearchGate URL
  • Title: A novel class of amino-alkylcyclohexanes as uncompetitive, fast, voltage-dependent, N-methyl-D-aspartate (NMDA)
  • Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: PMC / NIH URL
  • Title: Fentanyl-Rewired: A 2-Azaspiro[3.

Sources

Method

Application Note: Utilizing 1-Azaspiro[4.6]undecane in the Synthesis of Antiviral Compounds

Executive Summary The pharmaceutical industry is actively transitioning away from planar, aromatic-heavy molecules toward complex three-dimensional architectures—a paradigm shift often termed "escaping the flatland"[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is actively transitioning away from planar, aromatic-heavy molecules toward complex three-dimensional architectures—a paradigm shift often termed "escaping the flatland"[1]. Spirocyclic amines, particularly 1-azaspiro[4.6]undecane, have emerged as highly valuable scaffolds in the design of novel antiviral agents. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds enhance aqueous solubility, improve metabolic stability, and provide precise spatial vectoring for target binding[2]. This application note details the mechanistic rationale and a scalable, validated synthetic protocol for 1-azaspiro[4.6]undecane, empowering drug development professionals to integrate this spirocycle into antiviral pipelines.

Mechanistic Rationale in Antiviral Drug Design

Spirocyclic pyrrolidines are increasingly utilized as core motifs or bulky substituents in kinase inhibitors. A prominent antiviral application involves the inhibition of the AXL receptor tyrosine kinase[3]. AXL signaling is hijacked by enveloped viruses (such as coronaviruses and poxviruses) to suppress the host's viral-induced type I interferon (IFN) responses[3]. This suppression facilitates viral entry and replication while dampening the antiviral defenses of neighboring cells.

Incorporating the 1-azaspiro[4.6]undecane moiety into AXL inhibitors enhances the molecule's binding affinity and selectivity within the kinase domain due to the rigid, 3D conformation of the spiro-fused cycloheptane and pyrrolidine rings. By blocking AXL, these spirocycle-functionalized compounds restore the IFN response, effectively halting viral replication[3].

AXL_Pathway Virus Enveloped Virus (e.g., Coronavirus) AXL AXL Receptor Tyrosine Kinase Virus->AXL Activates IFN Type I Interferon (IFN) Response (Suppressed by AXL) AXL->IFN Suppresses Inhibitor 1-Azaspiro[4.6]undecane Derivative (Inhibitor) Inhibitor->AXL Blocks Defense Antiviral Defense Activated Inhibitor->Defense Restores IFN Replication Viral Entry & Replication IFN->Replication Allows Defense->Replication Inhibits

Mechanistic pathway of AXL kinase inhibition by spirocyclic compounds to restore IFN response.

Physicochemical Advantages: Spirocycles vs. Flat Scaffolds

The incorporation of 1-azaspiro[4.6]undecane directly addresses common pharmacokinetic liabilities associated with traditional flat molecules.

PropertyFlat Aromatic ScaffoldsSpirocyclic Scaffolds (e.g., 1-azaspiro[4.6]undecane)
Fraction of sp³ carbons (Fsp³) Low (< 0.3)High (> 0.7)
Aqueous Solubility Generally PoorSignificantly Improved
3D Conformation Planar (2D)Rigid 3D Architecture
Off-target Toxicity Higher (intercalation risks)Lower (reduced non-specific binding)
Target Selectivity ModerateHigh (due to specific spatial vectoring)

Synthetic Strategy and Workflow

Historically, the synthesis of α,α-disubstituted spirocyclic pyrrolidines was hampered by low yields and limited substrate scope. Recent advancements have established highly scalable routes. The most versatile approach for 1-azaspiro[4.6]undecane relies on a multi-step sequence initiating with a Petasis reaction on cycloheptanone, followed by hydroboration-oxidation and intramolecular cyclization[2].

Causality of Experimental Choices:

  • Petasis Reaction: Utilizing pinacol allylboronate and ammonia directly yields a free homoallylic amine, allowing for flexible downstream nitrogen protection (e.g., Boc), which is critical for preventing unwanted side reactions during hydroboration[4].

  • Hydroboration-Oxidation: Anti-Markovnikov addition of water across the terminal alkene selectively provides the primary alcohol necessary for ring closure.

  • Mesylation/Cyclization: Converting the primary alcohol to a mesylate creates an excellent leaving group, facilitating a clean intramolecular nucleophilic substitution by the Boc-protected amine under basic conditions to form the spiro-pyrrolidine ring.

Synthesis_Workflow Ketone Cycloheptanone Allylation Petasis Reaction (Pinacol allylboronate, NH3) Ketone->Allylation Intermediate Homoallylic Amine Allylation->Intermediate Hydroboration Hydroboration-Oxidation Intermediate->Hydroboration Alcohol Amino Alcohol Hydroboration->Alcohol Cyclization Intramolecular Cyclization (e.g., via mesylation) Alcohol->Cyclization Product 1-Azaspiro[4.6]undecane Cyclization->Product

Multigram synthetic workflow for 1-azaspiro[4.6]undecane via Petasis reaction and cyclization.

Detailed Experimental Protocols

Note: The following procedures are adapted and optimized for multigram scalability based on validated methodologies[2].

Protocol A: Synthesis of 1-Allylcycloheptan-1-amine via Petasis Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptanone (1.0 equiv) in a 7M solution of ammonia in methanol (5.0 equiv of NH₃).

  • Addition: Slowly add pinacol allylboronate (1.1 equiv) to the stirring mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 24–48 hours.

    • Causality: Extended stirring ensures complete conversion of the sterically hindered cyclic ketone.

    • Self-Validation: Monitor completion via TLC (n-hexane/EtOAc). The disappearance of the ketone spot indicates full conversion.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in 1M HCl and wash with diethyl ether to remove non-basic impurities.

  • Isolation: Basify the aqueous layer with NaOH to pH > 10 and extract with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the crude homoallylic amine.

Protocol B: Boc-Protection and Hydroboration-Oxidation
  • Protection: Dissolve the crude amine in DCM. Add triethylamine (1.5 equiv) and di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir at room temperature for 12 hours. Wash with water, dry, and concentrate.

  • Hydroboration: Dissolve the N-Boc-1-allylcycloheptan-1-amine in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

  • Borane Addition: Dropwise add BH₃·THF complex (1.5 equiv). Stir at room temperature for 4 hours.

    • Causality: The inert atmosphere prevents the degradation of the moisture-sensitive borane reagent, ensuring high yields of the anti-Markovnikov product.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH, followed by the slow addition of 30% H₂O₂. Stir for 2 hours at room temperature.

    • Self-Validation: Confirm the disappearance of the alkene proton signals (δ ~5.8 ppm) via crude ¹H NMR before proceeding to cyclization.

  • Extraction: Extract the resulting amino alcohol with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Cyclization to N-Boc-1-azaspiro[4.6]undecane and Deprotection
  • Mesylation: Dissolve the amino alcohol in DCM and cool to 0 °C. Add triethylamine (2.0 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours. Wash with saturated NaHCO₃, dry, and concentrate.

  • Cyclization: Dissolve the crude mesylate in anhydrous THF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C. Reflux the mixture for 12 hours.

    • Causality: Strong base deprotonates the Boc-protected nitrogen, triggering an intramolecular Sₙ2 attack on the mesylate to close the pyrrolidine ring[4].

  • Quenching: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate N-Boc-1-azaspiro[4.6]undecane.

  • Deprotection: Treat the purified intermediate with 4M HCl in dioxane at room temperature for 4 hours. Concentrate under reduced pressure to yield 1-azaspiro[4.6]undecane hydrochloride as a white solid.

Verification and Self-Validation

  • NMR Confirmation: The final product should be validated via ¹H NMR. For 1-azaspiro[4.6]undecane hydrochloride, key signals include the pyrrolidine protons at δ ~3.32 ppm (p, J = 6.6 Hz, 2H) adjacent to the nitrogen, and the complex multiplets of the cycloheptane and pyrrolidine backbone between 1.50–2.20 ppm[1].

  • Purity Check: LC-MS should be employed to confirm the exact mass (Calculated for C₁₀H₂₀N⁺ [M+H]⁺: 154.16) and ensure >95% purity before integration into downstream antiviral synthesis.

References

  • Melnykov, K. P., Artemenko, A. N., Ivanenko, B. O., Sokolenko, Y. M., Nosik, P. S., Ostapchuk, E. N., Grygorenko, O. O., Volochnyuk, D. M., & Ryabukhin, S. V. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515.2

  • Brea, E. J., et al. (2024). Compounds as inhibitors of axl. World Intellectual Property Organization Patent WO2024006726A2. 3

  • Mykhailiuk, P. K., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. National Institutes of Health. 1

  • Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. ACS Publications. 4

Sources

Application

Application Note: Advanced Functionalization Strategies for the 1-Azaspiro[4.6]undecane Core in Drug Discovery

Executive Summary & Rationale Modern drug discovery has increasingly prioritized the transition from planar, sp2 -rich aromatic molecules to three-dimensional, sp3 -rich architectures—a paradigm often referred to as "esc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Modern drug discovery has increasingly prioritized the transition from planar, sp2 -rich aromatic molecules to three-dimensional, sp3 -rich architectures—a paradigm often referred to as "escaping flatland." Spirocyclic pyrrolidines have emerged as privileged scaffolds in this domain, offering enhanced aqueous solubility, reduced off-target binding, and superior metabolic stability.

Among these, the 1-azaspiro[4.6]undecane core—featuring a five-membered pyrrolidine ring spiro-fused at the α -position to a seven-membered cycloheptane ring—provides a highly unique conformational space [1]. However, the exact structural features that make this core desirable also introduce profound synthetic challenges. The extreme steric hindrance generated by the adjacent cycloheptane ring complicates late-stage functionalization [2]. This application note details self-validating, causality-driven protocols for the divergent functionalization of the 1-azaspiro[4.6]undecane core, equipping medicinal chemists with robust methods to elaborate this demanding scaffold.

Mechanistic Insights: Overcoming Steric Constraints

Functionalizing the 1-azaspiro[4.6]undecane core requires strategic circumvention of the steric bulk surrounding the nitrogen atom and the pyrrolidine carbon skeleton.

  • N-Functionalization (Buchwald-Hartwig Amination): Standard SN​2 alkylations at the pyrrolidine nitrogen are frequently low-yielding because the α -spiro cycloheptane ring blocks the nucleophilic attack trajectory. For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling is mandatory. However, the steric bulk demands a highly active catalyst system to prevent premature β -hydride elimination. The use of the biaryl phosphine ligand RuPhos is mechanistically critical here; its large bite angle and electron-rich nature are specifically tailored to accommodate bulky secondary amines, ensuring efficient oxidative addition and subsequent reductive elimination.

  • C3-Functionalization (Rh(II) Catalysis): Direct C( sp3 )-H functionalization of the saturated pyrrolidine ring is notoriously difficult without pre-installed directing groups. An elegant, field-proven workaround involves the generation of a diazo intermediate at the C3 position (e.g., 3-diazo-1-methyl-1-azaspiro[4.6]undecane-2,4-dione) [3]. Upon treatment with a Rh(II) catalyst, a highly electrophilic rhodium carbenoid is formed. This intermediate readily undergoes X-H (where X = O, N, C) insertion reactions, allowing for the precise construction of complex, natural-like spirocyclic architectures without degrading the sensitive spiro-core [4].

Divergent Functionalization Workflows

The following diagram illustrates the strategic divergence from the base 1-azaspiro[4.6]undecane core into highly functionalized drug-like candidates.

Workflow cluster_0 N-Functionalization cluster_1 C-Functionalization Core 1-azaspiro[4.6]undecane Core NAryl Buchwald-Hartwig N-Arylation Core->NAryl Pd2(dba)3, RuPhos NaOtBu, 100°C NAcyl Amide Coupling (N-Acylation) Core->NAcyl HATU, DIPEA RT Diazo Diazo Intermediate Generation Core->Diazo Diazo Transfer Lead Advanced Drug Candidate (High Fsp3, 3D Architecture) NAryl->Lead NAcyl->Lead CHInsert Rh(II) Catalyzed X-H Insertion Diazo->CHInsert Rh2(OAc)4 ROH or RNH2 CHInsert->Lead

Caption: Divergent functionalization pathways of the 1-azaspiro[4.6]undecane core via N-arylation and Rh(II)-catalyzed C3-insertion.

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Causality & Self-Validation: The strong base NaOtBu is utilized to deprotonate the sterically hindered amine, increasing its nucleophilicity toward the Pd(II)-aryl intermediate. Anhydrous toluene is critical to prevent catalyst quenching. The protocol is self-validating: the reaction mixture transitions from deep burgundy (active Pd(0) species) to a dark brown suspension. LC-MS monitoring serves as the primary validation checkpoint; the complete disappearance of the aryl halide peak confirms the catalytic cycle's completion.

Materials:

  • 1-azaspiro[4.6]undecane hydrochloride (1.0 equiv) [1]

  • Aryl bromide (1.1 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • RuPhos (0.04 equiv)

  • NaOtBu (2.5 equiv - excess required to neutralize the HCl salt and drive the catalytic cycle)

  • Anhydrous Toluene (0.2 M)

Procedure:

  • Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-azaspiro[4.6]undecane hydrochloride, aryl bromide, Pd2​(dba)3​ , RuPhos, and NaOtBu . Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, sparged toluene via syringe under an Argon atmosphere.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-warmed oil bath at 100 °C for 12–16 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aryl halide is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the N-aryl 1-azaspiro[4.6]undecane derivative.

Protocol B: Rhodium(II)-Catalyzed O-H Insertion at the C3 Position

Causality & Self-Validation: This protocol introduces an alkoxy group at the C3 position of the pyrrolidine ring. Rh2​(OAc)4​ is selected for its balanced reactivity and stability. The diazo compound must be added dropwise via a syringe pump to a solution containing the catalyst and the alcohol nucleophile. This maintains a low steady-state concentration of the highly reactive carbenoid, suppressing unwanted carbenoid dimerization. Nitrogen gas evolution serves as a real-time, visual self-validation of carbenoid formation [3].

Materials:

  • 3-Diazo-1-methyl-1-azaspiro[4.6]undecane-2,4-dione (1.0 equiv) [3]

  • Aliphatic Alcohol (e.g., Benzyl alcohol) (2.0 equiv)

  • Rh2​(OAc)4​ (0.01 equiv, 1 mol%)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Procedure:

  • Catalyst Preparation: In an oven-dried round-bottom flask under Argon, dissolve the alcohol (2.0 equiv) and Rh2​(OAc)4​ (1 mol%) in anhydrous DCM (half of the total solvent volume).

  • Diazo Addition (Critical Step): Dissolve 3-diazo-1-methyl-1-azaspiro[4.6]undecane-2,4-dione in the remaining anhydrous DCM. Load this solution into a gas-tight syringe.

  • Reaction Execution: Using a syringe pump, add the diazo solution dropwise to the stirring catalyst/alcohol mixture over 2 hours at room temperature.

  • Validation Checkpoint: Observe steady effervescence ( N2​ gas evolution) upon each drop's addition. Once the addition is complete, stir for an additional 30 minutes. TLC (visualized with phosphomolybdic acid) should show the complete consumption of the yellow diazo starting material.

  • Workup & Purification: Concentrate the reaction mixture directly under reduced pressure. Purify the crude material via silica gel flash chromatography to isolate the C3-alkoxy spirocyclic product.

Quantitative Data & Reaction Scope

The following table summarizes the expected quantitative outcomes and steric tolerances for various functionalization methodologies applied to the 1-azaspiro[4.6]undecane core.

Functionalization MethodReagent / Catalyst SystemTemperatureTarget PositionExpected YieldSteric Tolerance / Limitations
N-Acylation HATU, DIPEA, R-COOHRT N -atom85–95%Excellent; tolerates bulky aliphatic acids.
N-Arylation Pd2​(dba)3​ , RuPhos, NaOtBu 100 °C N -atom65–80%Moderate; ortho-substituted aryl halides drastically reduce yield due to α -spiro bulk.
N-Alkylation R-Br, K2​CO3​ , DMF80 °C N -atom20–40%Poor; competitive E2 elimination of the alkyl halide often outcompetes SN​2 .
C3 O-H Insertion Rh2​(OAc)4​ , R-OH, Diazo CoreRTC3-atom70–85%Good; primary and secondary alcohols insert cleanly; tertiary alcohols show lower yields [3].

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega (2019). Detailed methodologies for the multigram preparation of spirocyclic α,α -disubstituted pyrrolidines, including the 1-azaspiro[4.6]undecane core. URL: Verified Source Link[1]

  • Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β -Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization. The Journal of Organic Chemistry (2023). Describes the synthesis and functionalization of 3-diazo-1-methyl-1-azaspiro[4.6]undecane-2,4-dione. URL: Verified Source Link[3]

  • 1,4-Dioxa-8-azaspiro[4.6]undecane Applications in Medicinal Chemistry. Smolecule (2023). Overview of the biological activity and structural properties of functionalized azaspiro[4.6]undecane derivatives. URL: Verified Source Link[5]

Sources

Method

Application Note: High-Throughput Screening of 1-Azaspiro[4.6]undecane Libraries for Next-Generation Therapeutics

The Imperative of 3D Scaffolds in Drug Discovery The transition from planar, sp²-rich aromatic compounds to three-dimensional, sp³-rich architectures is a defining paradigm shift in modern medicinal chemistry. The "escap...

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Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of 3D Scaffolds in Drug Discovery

The transition from planar, sp²-rich aromatic compounds to three-dimensional, sp³-rich architectures is a defining paradigm shift in modern medicinal chemistry. The "escape from flatland" hypothesis posits that increased three-dimensionality—measured by the fraction of sp³-hybridized carbons (Fsp³)—correlates tightly with improved clinical success rates. This is driven by enhanced aqueous solubility, reduced off-target promiscuity, and superior spatial engagement with complex biological targets[1].

Among these emerging 3D architectures, spirocyclic pyrrolidines have proven exceptionally valuable. Specifically, the 1-azaspiro[4.6]undecane scaffold—consisting of a 5-membered pyrrolidine ring spiro-fused to a 7-membered cycloheptane ring—projects functional groups into distinct, highly specific vectors. Recent breakthroughs in scalable, multi-gram synthetic methodologies have finally enabled the incorporation of these advanced spirocyclic building blocks into massive, high-quality high-throughput screening (HTS) libraries[2].

Assay Rationale: Designing a Self-Validating System

Screening libraries rich in spirocyclic compounds requires an assay architecture that is intrinsically self-validating. Because 1-azaspiro[4.6]undecane derivatives are frequently deployed against challenging targets like G-protein coupled receptors (GPCRs) or protein-protein interactions (PPIs), the primary screening mechanism must ruthlessly eliminate false positives.

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform for primary screening, followed by an orthogonal counter-screen.

  • The Causality of TR-FRET: Synthetic libraries often contain trace transition metals or fluorescent impurities. TR-FRET introduces a temporal delay (typically 50–100 µs) between excitation and emission reading. This allows short-lived background autofluorescence to decay completely, isolating the specific, long-lived lanthanide signal and ensuring high-fidelity readouts.

  • The Causality of Acoustic Dispensing: To eliminate the risk of polymer leaching from plastic pipette tips and to prevent cross-contamination, Acoustic Droplet Ejection (ADE) is employed. This allows for the direct, contact-free transfer of nanoliter volumes, preserving the integrity of the highly concentrated DMSO library stocks.

HTS_Cascade A 1-Azaspiro[4.6]undecane Compound Library B Acoustic Liquid Handling (Echo Dispensing) A->B C Primary TR-FRET Assay (384/1536-well) B->C D Hit Triage & Analytics (Z' > 0.6) C->D E Orthogonal Counter-Screen (Autofluorescence Check) D->E F Validated Lead Series E->F

Fig 1. High-throughput screening cascade for 1-azaspiro[4.6]undecane libraries.

Step-by-Step HTS Protocol

This protocol details a 384-well format TR-FRET target binding assay, optimized for a 1-azaspiro[4.6]undecane library.

Phase I: Reagent Preparation & Dispensing
  • Library Preparation: Thaw the 1-azaspiro[4.6]undecane library plates (10 mM in 100% DMSO) to room temperature. Centrifuge at 1,000 x g for 1 minute to eliminate condensation on the seals.

  • Acoustic Dispensing: Using an Echo 555 Liquid Handler, acoustically dispense 50 nL of each compound directly into the dry wells of a low-volume 384-well assay plate (e.g., Corning 4514).

    • Expert Insight: Dispensing into dry plates prevents the formation of localized high-concentration DMSO gradients that can precipitate highly lipophilic hits.

  • Control Plating: Dispense 50 nL of 100% DMSO into negative control wells (0% inhibition) and 50 nL of a known reference inhibitor into positive control wells (100% inhibition).

Phase II: Assay Assembly & Incubation
  • Target Addition: Add 5 µL of the target protein solution (e.g., 2 nM final concentration) suspended in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT) to all wells using a bulk reagent dispenser.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature.

    • Expert Insight: This pre-incubation allows the 1-azaspiro[4.6]undecane compounds to achieve binding equilibrium with the target before the introduction of the competitive tracer.

  • Tracer/Fluorophore Addition: Add 5 µL of the TR-FRET tracer/antibody mix (containing Europium-cryptate donor and d2-acceptor fluorophores).

  • Final Incubation: Seal the plates and incubate in the dark for 60 minutes at room temperature.

Phase III: Data Acquisition & Self-Validation
  • Signal Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor).

  • Counter-Screening (Self-Validation): Hits identified in the primary screen must immediately undergo an orthogonal counter-screen. Run the exact same assay protocol without the target protein to identify compounds that auto-fluoresce at 665 nm or act as assay interference artifacts (PAINS).

MOA_Pathway L Spirocyclic Ligand R Target Receptor L->R 3D Binding G Effector Protein R->G Activation S Fluorescent Signal G->S FRET

Fig 2. Mechanism of target activation and TR-FRET signal generation by spirocyclic hits.

Quantitative Data Presentation & Hit Triage

A robust HTS campaign is statistically validated by its Z'-factor. A Z'-factor > 0.5 indicates an excellent assay with a wide separation band between positive and negative controls[3]. Below is a representative data triage table showcasing the physicochemical advantages (high Fsp³) and screening metrics of validated 1-azaspiro[4.6]undecane hits.

Compound IDScaffold CoreMW ( g/mol )Fsp³Primary Assay IC₅₀ (nM)Counter-Screen IC₅₀ (nM)Assay Z'-Factor
AZA-001 1-azaspiro[4.6]undecane312.40.8545>10,0000.72
AZA-045 1-azaspiro[4.6]undecane345.50.82120>10,0000.75
AZA-112 1-azaspiro[4.6]undecane298.30.8815>10,0000.68
Ref-Ctrl Planar Aromatic Agonist410.20.4522>10,0000.70

Table 1: Hit validation matrix comparing novel spirocyclic hits against a traditional planar reference compound. Note the significantly higher Fsp³ values of the azaspiro compounds, indicative of superior 3D characteristics.

References

  • Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[3.5]nonane Libraries. Benchchem. 1

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. 2

  • Substituted Benzamides Containing Azaspiro Rings as Upregulators of Apolipoprotein A-I Transcription. PMC. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of the 1-Azaspiro[4.6]undecane Scaffold

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals addressing the critical bottlenecks in synthesizing the 1-azaspiro[4.6]undecane spirocycle.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals addressing the critical bottlenecks in synthesizing the 1-azaspiro[4.6]undecane spirocycle. Spirocyclic pyrrolidines are highly sought-after 3D scaffolds in medicinal chemistry used to "escape flatland" and improve the pharmacokinetic properties of drug candidates[1]. However, constructing the sterically congested C-N spiro center presents significant synthetic challenges.

This guide provides field-proven troubleshooting insights, validated protocols, and mechanistic causality to ensure your synthetic workflows are robust and scalable.

Part 1: Diagnostic Workflow for Route Selection

Before beginning your synthesis, it is critical to select a route that balances scalability, catalyst cost, and functional group tolerance. The flowchart below outlines the diagnostic logic for overcoming common synthetic roadblocks.

G N1 Target: 1-azaspiro[4.6]undecane N2 Imine Allylation + Cyclization N1->N2 N3 Au(I) Hydroamination N1->N3 N5 Issue: Steric Hindrance at C-N Center N2->N5 N4 Issue: High Catalyst Cost & Scale Limit N3->N4 N6 Solution: Optimize Grignard Addition (-78 °C) N5->N6

Diagnostic workflow for selecting 1-azaspiro[4.6]undecane synthesis routes.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does the Grignard addition to the cycloheptanone-derived imine fail or produce exceptionally low yields? Expert Insight: The fundamental challenge in constructing 1-azaspirocycles is the formation of the tetra-substituted tertiary carbon center bearing the nitrogen atom[2]. The 7-membered cycloheptane ring exhibits significant transannular strain and steric bulk. Causality: This steric clash prevents the transition state from adopting the necessary Bürgi-Dunitz trajectory for C-C bond formation. Nucleophiles often act as bases instead, leading to enolization of the imine rather than addition. Solution: Ensure the ketimine is freshly prepared and strictly anhydrous. Using a highly reactive Grignard reagent (e.g., allylmagnesium bromide) at cryogenic temperatures (-78 °C) minimizes the kinetic enolization pathway and forces the nucleophilic addition.

Q2: We are trying to scale up the synthesis using Au(I)-catalyzed hydroamination of methylenecyclopropanes. Why is this route failing at the multigram scale? Expert Insight: While the Au(I)-catalyzed domino ring-opening–ring-closing–hydroamination sequence is elegant, it is fundamentally unsuited for early-stage multigram scale-up. Causality: This method requires expensive, hardly accessible catalysts at high loading[1]. Furthermore, these sequences often rely on tosyl (Ts) protecting groups. The harsh reductive conditions required for Ts deprotection (e.g., LiDBB or Na/NH3) degrade the sensitive spirocycle and generate toxic byproducts, limiting the substrate scope[1]. Solution: Transition to the classical, scalable reaction of cycloheptanone-derived imines with allyl magnesium halide, followed by halogen-initiated cyclization[1]. This metal-free cyclization route has been validated for the preparation of 1-azaspiro[4.6]undecane hydrochloride at up to a 100 g scale[1].

Q3: During the bromocyclization step, we observe significant decomposition and poor spiro-cyclization. How can we optimize this? Expert Insight: Poor cyclization of the homoallylic amine intermediate is usually caused by the premature quenching of the halonium ion intermediate or the deactivation of the nucleophile. Causality: For the intramolecular cyclization to occur, the nitrogen atom must effectively capture the transient bromonium ion. If the reaction medium becomes too acidic (due to HBr byproduct generation), the amine becomes protonated. A protonated amine loses its nucleophilicity, stalling the ring closure and allowing intermolecular side-reactions to dominate. Solution: Maintain strictly neutral or slightly basic conditions during the halogenation step by adding a mild, non-nucleophilic base (e.g., solid NaHCO3 or K2CO3) to the reaction mixture.

Part 3: Quantitative Comparison of Synthetic Approaches

To aid in route selection, the following table summarizes the quantitative metrics of the three primary methodologies used to construct the 1-azaspiro[4.6]undecane core.

Synthetic MethodologyTypical YieldMax Reported ScaleKey Catalyst / ReagentPrimary Limitation
Imine Allylation + Bromocyclization 85–97%> 100 gAllyl-MgBr, NBSRequires reductive dehalogenation step
Au(I)-Catalyzed Hydroamination 45–65%< 1 gAu(I) complexesHigh catalyst cost; harsh Ts-deprotection
Imine Addition + Ring-Closing Metathesis 50–70%~ 5 gGrubbs CatalystPoor diastereoselectivity; high dilution needed
Part 4: Self-Validating Experimental Protocol

The following methodology details the optimized, scalable synthesis of 1-azaspiro[4.6]undecane hydrochloride[3] via the imine allylation and bromocyclization route[1]. This protocol is designed as a self-validating system , meaning each step includes a mandatory analytical check to confirm causality before proceeding.

Step 1: Ketimine Formation

  • Action: Condense cycloheptanone (1.0 equiv) with a primary amine (e.g., benzylamine, 1.05 equiv) in anhydrous dichloromethane (DCM) using TiCl4 (0.5 equiv) as a dehydrating agent at 0 °C. Stir for 12 hours at room temperature.

  • Validation Check: Monitor the reaction via IR spectroscopy. Do not proceed until the strong carbonyl stretch (~1710 cm⁻¹) completely disappears and is replaced by the imine C=N stretch (~1660 cm⁻¹). Unreacted ketone will form a tertiary alcohol impurity in the next step.

Step 2: Grignard Addition

  • Action: Cool the crude ketimine solution to -78 °C under an argon atmosphere. Dropwise add allylmagnesium bromide (1.5 equiv, 1M in ether). Allow the reaction to slowly warm to 0 °C over 4 hours, then quench with saturated aqueous NH4Cl.

  • Validation Check: Analyze a quenched organic aliquot via LC-MS. The presence of the molecular ion corresponding to the homoallylic amine validates successful nucleophilic addition across the sterically hindered ketimine.

Step 3: Bromocyclization

  • Action: Dissolve the purified homoallylic amine in anhydrous DCM. Add solid NaHCO3 (2.0 equiv) followed by N-bromosuccinimide (NBS, 1.1 equiv) in small portions at 0 °C. Stir in the dark for 2 hours.

  • Validation Check: Perform TLC (Thin Layer Chromatography) using a ninhydrin stain. The acyclic homoallylic amine will stain strongly, whereas the rigid, sterically shielded spirocyclic amine will show a distinct shift in Rf​ and a weaker staining intensity.

Step 4: Reductive Dehalogenation & Salt Formation

  • Action: To remove the bromine atom from the newly formed pyrrolidine ring, treat the intermediate with LiAlH4 (2.0 equiv) in refluxing THF for 4 hours. After Fieser workup, isolate the free base and precipitate it as the hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution.

  • Validation Check: Determine the melting point. The target compound, 1-azaspiro[4.6]undecane hydrochloride, should exhibit a melting point of 127–130 °C (dec.)[1]. Confirm the structure via 1H NMR (absence of the downfield multiplet for the halogen-bearing carbon).

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic causality of the validated protocol, highlighting the critical halonium ion intermediate that dictates the success of the spiro-cyclization.

G M1 Cycloheptanone + Amine M2 Ketimine Intermediate M1->M2 Condensation M3 Homoallylic Amine M2->M3 Allyl-MgBr M4 Halonium Ion Intermediate M3->M4 NBS / I2 M5 Spirocyclic Core M4->M5 Intramolecular Cyclization

Mechanistic pathway for the bromocyclization of homoallylic amines to form spirocycles.

References
  • Skvorcova, A., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." National Institutes of Health (PMC). Available at:[Link]

  • Mai, W., et al. "Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane." Taylor & Francis. Available at:[Link]

  • Snider, B. B., et al. "An Imine Addition/Ring-Closing Metathesis Approach to the Spirocyclic Core of Halichlorine and Pinnaic Acid." ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: 1-Azaspiroundecane Synthesis &amp; Optimization

Technical Support Center: 1-Azaspiro[1]undecane Synthesis & Optimization Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have compiled this comprehensive g...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Azaspiro[1]undecane Synthesis & Optimization

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks in the multigram scale-up of 1-azaspiro[1]undecane.

Spirocyclic pyrrolidines are privileged 3D scaffolds in modern drug discovery, offering enhanced metabolic stability and conformational restriction compared to flat aromatic rings [2]. However, their synthesis on a preparative scale often suffers from poor regioselectivity, hazardous reagent profiles, and difficult purifications. This guide deconstructs the validated 5-step synthetic workflow—from cycloheptanone condensation to final hydrogenolysis—providing mechanistic causality for each optimization, self-validating protocol steps, and field-tested troubleshooting FAQs.

Interactive Workflow & Mechanistic Pathways

The foundational methodology for this sequence was established by Melnykov et al., who demonstrated that replacing traditional Grignard reagents and optimizing the bromocyclization step significantly improved scalability up to 100g [2].

G A Cycloheptanone + Benzylamine B Imine Intermediate (Dean-Stark, Toluene) A->B Condensation C N-Benzyl-1-allylcycloheptan-1-amine (Allyl-MgCl, THF) B->C Grignard Addition D Bromocyclization (HBr, Br2, Et3N) C->D Electrophilic Activation E Brominated Spiro-pyrrolidine D->E Ring Closure F Reductive Debromination (LiAlH4, THF) E->F Reduction G N-Benzyl-1-azaspiro[4.6]undecane F->G Debromination H Hydrogenolysis (H2, Pd/C, MeOH) G->H Deprotection I 1-Azaspiroundecane (Target Scaffold) H->I Final Isolation

Figure 1: Five-step scalable synthetic workflow for 1-azaspiro[1]undecane.

Reaction Condition Optimization Data

To ensure trustworthiness and reproducibility, our optimization parameters are summarized below. The shift from ether to THF and the sequential addition during halogenation are critical causality-driven choices to prevent side reactions [3].

Table 1: Quantitative Optimization of Key Reaction Parameters

Reaction StepParameter EvaluatedSub-optimal ConditionOptimized ConditionCausality / RationaleYield (%)
Grignard Addition Reagent & SolventAllylMgBr (1M in Et₂O)AllylMgCl (2M in THF)THF reduces flammability risks on scale; higher molarity minimizes reactor volume. Cl⁻ salts precipitate more cleanly.>90%
Bromocyclization Halogenation SequenceDirect Br₂ additionHBr pre-treatment, then Br₂HBr protonates the amine, preventing N-oxidation and directing selective alkene bromination.85-90%
Debromination Reducing AgentNaBH₄ / NiCl₂LiAlH₄ (Reflux, THF)Unactivated primary alkyl bromides resist mild reduction; LiAlH₄ provides the necessary hydride activity.71-74%
Step-by-Step Experimental Methodologies
Protocol A: Imine Formation and Grignard Addition
  • Condensation : Reflux cycloheptanone (1.0 equiv) and benzylamine (1.05 equiv) in toluene using a Dean-Stark trap for 2-4 hours.

    • Self-Validation: The reaction is complete when water ceases to collect in the trap (theoretical volume should be reached).

  • Solvent Swap : Remove toluene under reduced pressure to yield the crude imine. Do not purify further to avoid hydrolysis.

  • Grignard Addition : Dissolve the imine in anhydrous THF and cool to -20 °C. Dropwise add allylmagnesium chloride (2 M in THF, 1.2 equiv), maintaining the internal temperature below -15 °C to prevent competitive enolization.

  • Quench : Warm to room temperature, stir overnight, and quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: One-Pot Bromocyclization

This step relies on a highly specific 5-exo-tet cyclization. The amine must be protected in situ to prevent oxidative degradation [4].

Mechanism A N-Benzyl-1-allyl cycloheptan-1-amine B Amine Protonation (HBr addition) A->B C Ammonium Salt (Oxidation Protected) B->C D Bromonium Ion Formation (Br2 addition) C->D E Neutralization & Free-Basing (Et3N addition) D->E F 5-exo-tet Cyclization (Intramolecular Attack) E->F G Brominated Spiro-pyrrolidine F->G

Figure 2: Mechanistic pathway and causality of the one-pot bromocyclization step.

  • Acidification : Dissolve the crude N-benzyl-1-allylcycloheptan-1-amine in THF and cool to 0 °C. Add 40% aq. HBr (1.1 equiv) to protonate the amine.

  • Bromonium Formation : Slowly add Br₂ (1.05 equiv). The alkene undergoes electrophilic attack to form a bromonium intermediate.

  • Cyclization : Add Et₃N to neutralize the hydrobromide salt, freeing the amine lone pair to attack the bromonium ion via a 5-exo-tet cyclization, yielding the brominated spiro-pyrrolidine.

Protocol C: Reductive Debromination and Hydrogenolysis
  • Reductive Debromination : Treat the brominated intermediate with LiAlH₄ in THF at reflux for 4 hours. Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Hydrogenolysis : Dissolve the resulting N-benzyl-1-azaspiro[1]undecane in MeOH. Add 10% Pd/C and stir under an H₂ atmosphere (50 psi) until the starting material is consumed. Filter through Celite.

  • Isolation : Treat the filtrate with ethereal HCl to precipitate 1-azaspiro[1]undecane as a stable hydrochloride salt.

Troubleshooting Guide & FAQs

Q1: My Grignard addition to the cycloheptanone imine is stalling at 60% conversion. How do I push it to completion? A1: Stalled Grignard additions are usually due to residual moisture or unreacted cycloheptanone enolizing. Ensure the Dean-Stark condensation is run until the theoretical volume of water is collected. Switch to allylmagnesium chloride (2M in THF) instead of the bromide; the chloride salt provides better solubility and reactivity profiles on scale, preventing the magnesium salts from crashing out and coating the unreacted imine.

Q2: During the bromocyclization step, I'm isolating a significant amount of a dark, tar-like byproduct. What is the mechanistic cause? A2: Tar formation indicates oxidative degradation of the free amine by Br₂. Mechanistically, the amine must be fully protonated by HBr before the introduction of Br₂. If Br₂ is added to the free amine, it acts as an oxidant rather than an electrophile for the alkene. Ensure the reaction is strictly maintained at 0 °C during HBr addition and verify the pH is acidic before proceeding.

Q3: How can I self-validate that the reductive debromination with LiAlH₄ is complete before moving to hydrogenolysis? A3: Use LC-MS to monitor the disappearance of the M+ and M+2 isotopic cluster (the 1:1 ratio is characteristic of the bromine isotope). Additionally, in the ¹H NMR of the crude workup, the diastereotopic -CH₂Br protons (typically appearing as a multiplet around 3.3-3.6 ppm) will completely disappear, replaced by the upfield aliphatic signals of the newly formed methyl group.

Q4: Why is the final 1-azaspiro[1]undecane isolated as a hydrochloride salt rather than a free base? A4: The free base of 1-azaspiro[1]undecane is a low-molecular-weight, volatile oil that is difficult to handle and prone to atmospheric degradation (oxidation/CO₂ absorption). Precipitation as the HCl salt from ethereal HCl yields a stable, highly pure crystalline solid (mp 127–130 °C) that is easily filtered, quantified, and stored long-term [2].

References
  • Title : Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source : ACS Omega / PubMed Central URL :[Link]

  • Title : Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization Source : The Journal of Organic Chemistry URL :[Link]

Sources

Troubleshooting

Purification techniques for 1-azaspiro[4.6]undecane and its derivatives

Title: Technical Support Center: Purification & Troubleshooting for 1-Azaspiro[4.6]undecane Derivatives Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Purification & Troubleshooting for 1-Azaspiro[4.6]undecane Derivatives

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating saturated spirocyclic N-heterocycles. 1-azaspiro[4.6]undecane and its derivatives are privileged 3D scaffolds in modern medicinal chemistry, offering conformational rigidity that improves potency and metabolic stability[1]. However, their inherent basicity (secondary or tertiary amines) and unique steric profiles often complicate purification, leading to severe peak tailing, poor recovery, or co-elution of stereoisomers.

This guide provides self-validating protocols and mechanistic troubleshooting to ensure the high-purity isolation of these valuable building blocks.

Visual Workflow: Purification Decision Matrix

PurificationWorkflow Crude Crude 1-azaspiro[4.6]undecane Mixture Assess Assess Derivative Polarity & MW Crude->Assess HighPol High Polarity / Low MW (Water Soluble) Assess->HighPol LowPol Moderate / High Lipophilicity (Organic Soluble) Assess->LowPol IonExchange Catch-and-Release (SCX Chromatography) HighPol->IonExchange Silica Normal-Phase Silica (Requires Basic Modifier) LowPol->Silica Isomer Stereoisomer Separation? IonExchange->Isomer Silica->Isomer PrepHPLC Prep-HPLC (High pH Mobile Phase) Isomer->PrepHPLC Yes Salt Final Polish: HCl Salt Crystallization Isomer->Salt No PrepHPLC->Salt

Caption: Decision matrix for the purification of 1-azaspiro[4.6]undecane derivatives.

FAQ & Troubleshooting Guides

Q1: During normal-phase flash chromatography of 1-azaspiro[4.6]undecane, I observe severe peak tailing and irreversible adsorption. How can I resolve this? Causality & Solution: The pyrrolidine nitrogen in the 1-azaspiro[4.6]undecane system is highly basic. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.0) that protonate the amine, causing strong electrostatic interactions (ion-exchange retention) rather than simple adsorption[2]. Actionable Fix: You must suppress silanol ionization or shield the amine. Add a basic modifier to your mobile phase. A standard self-validating system is to pre-equilibrate the silica column with 1–5% triethylamine (TEA) or use a solvent system like CH₂Cl₂/MeOH/NH₄OH (e.g., 90:9:1)[3]. Alternatively, switch to neutral or basic alumina, which lacks acidic silanols, ensuring sharp peaks and >90% recovery.

Q2: My spirocyclization reaction yielded a mixture of diastereomers. Normal-phase chromatography fails to separate them. What is the best approach? Causality & Solution: Spirocyclic amines often present minimal polarity differences between diastereomers because the spiro-center projects substituents into similar spatial environments. Actionable Fix: Reverse-phase preparative HPLC (RP-HPLC) is required. However, at neutral pH, the amine is protonated, leading to poor retention on C18 columns and broad peaks. Use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 10 with ammonium hydroxide)[4]. At pH 10, the 1-azaspiro[4.6]undecane derivative (typical pKa ~9–10) is largely un-ionized, maximizing hydrophobic interaction with the stationary phase and resolving subtle stereochemical differences.

Q3: I am losing my low-molecular-weight 1-azaspiro[4.6]undecane product during the aqueous workup. How can I improve my isolated yield? Causality & Solution: Unprotected, low-molecular-weight spirocyclic amines are highly water-soluble due to hydrogen bonding and partial protonation in slightly acidic or neutral water[5]. Actionable Fix: Avoid standard aqueous extraction. Instead, use a "catch-and-release" solid-phase extraction method with Strong Cation Exchange (SCX) resin. Load the crude aqueous/organic mixture onto the SCX cartridge; the basic amine binds to the sulfonic acid groups. Wash with methanol to remove neutral impurities, then elute the pure 1-azaspiro[4.6]undecane using 2M ammonia in methanol.

Q4: During the synthesis of spirocyclic derivatives via reductive amination, I am isolating a significant amount of a secondary amine dimer byproduct. How do I prevent this? Causality & Solution: In reductive amination, the newly formed primary/secondary amine can compete with the starting amine to react with the unreacted spirocyclic ketone, forming a dimer[4]. Actionable Fix: Ensure a large stoichiometric excess of the amine source (e.g., 5–10 equivalents of ammonium acetate or primary amine). Additionally, use a milder, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which reduces the iminium ion much faster than the ketone, minimizing the window for side reactions.

Quantitative Data: Impact of Mobile Phase Modifiers on Amine Retention

To validate the choice of chromatography conditions, the following table summarizes the effect of various mobile phase modifiers on the retention factor ( Rf​ ) and peak symmetry (tailing factor) of standard 1-azaspiro[4.6]undecane.

Mobile Phase System (Silica Gel)Modifier Added Rf​ ValueTailing Factor ( Tf​ )Recovery (%)
Hexane / EtOAc (1:1)None0.05 (Streak)> 3.5< 40%
Hexane / EtOAc (1:1)5% Triethylamine (TEA)0.351.2> 92%
CH₂Cl₂ / MeOH (95:5)None0.10 (Streak)2.8~ 60%
CH₂Cl₂ / MeOH (95:5)1% Aqueous NH₄OH0.421.1> 95%

Note: A tailing factor ( Tf​ ) of 1.0 represents a perfectly symmetrical peak. Values > 2.0 indicate severe tailing.

Self-Validating Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography for Basic Spirocyclic Amines

Purpose: To isolate 1-azaspiro[4.6]undecane derivatives without loss to silica chemisorption[6].

  • Column Preparation: Pack the column with standard silica gel (40–63 μm mesh). Pre-equilibrate the column by flushing with 3 column volumes (CV) of Hexane containing 5% v/v Triethylamine (TEA). Causality: TEA neutralizes the acidic silanol sites on the silica, preventing the spirocyclic amine from binding irreversibly.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of CH₂Cl₂. If the sample is insoluble, dry-load it onto Celite (not silica, to avoid pre-adsorption issues).

  • Elution: Elute using a gradient of Hexane/EtOAc (containing 1% TEA). Monitor via TLC (visualized with alkaline KMnO₄ or Dragendorff's reagent, as saturated spirocyclic amines lack UV chromophores).

  • Validation: Evaporate the collected fractions. To ensure complete removal of TEA, co-evaporate the residue with toluene (3 x 10 mL) under reduced pressure. Check by ¹H NMR for the absence of TEA peaks (triplet at 1.0 ppm, quartet at 2.5 ppm).

Protocol 2: Hydrochloride Salt Formation and Crystallization for High-Purity Isolation

Purpose: To achieve >99% purity of 1-azaspiro[4.6]undecane, converting the free base oil into a stable, handleable solid[1].

  • Dissolution: Dissolve the chromatographically purified 1-azaspiro[4.6]undecane free base (1.0 eq) in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of 0.1 M.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2.0 M HCl in diethyl ether (1.1 eq) dropwise under vigorous stirring. Causality: The anhydrous conditions prevent the highly water-soluble hydrochloride salt from dissolving, forcing immediate precipitation.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the white precipitate under a nitrogen atmosphere using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with cold anhydrous ether (2 x 5 mL). Dry the solid under high vacuum at 40 °C for 12 hours to afford 1-azaspiro[4.6]undecane hydrochloride as a white solid.

  • Validation: Confirm purity via ¹H NMR (D₂O or CDCl₃). The spiro-adjacent protons should shift downfield significantly compared to the free base, confirming complete protonation.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. nih.gov.
  • A Technical Guide to the Synthesis of Spirocyclic Amines. benchchem.com.
  • Synthesis of spirocyclic amines by 1,3-dipolar cycloaddition of azomethine ylides and azomethine imines. whiterose.ac.uk.
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. benchchem.com.
  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. acs.org.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. acs.org.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 1-Azaspiro[4.6]undecane Synthesis

1-Azaspiro[4.6]undecane and its derivatives are privileged spirocyclic scaffolds heavily utilized in modern drug discovery, particularly in the development of AXL inhibitors and muscarinic receptor antagonists[1][2]. How...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Azaspiro[4.6]undecane and its derivatives are privileged spirocyclic scaffolds heavily utilized in modern drug discovery, particularly in the development of AXL inhibitors and muscarinic receptor antagonists[1][2]. However, synthesizing these molecules—featuring a nitrogen-containing five-membered ring spiro-fused to a highly flexible seven-membered cycloheptane ring—presents unique steric and thermodynamic challenges. Transannular strain and the conformational flexibility of the cycloheptyl moiety often lead to poor conversion rates, unwanted side reactions, and ultimately, low yields.

This technical guide provides actionable troubleshooting strategies, validated experimental protocols, and mechanistic insights to help you optimize the synthesis of 1-azaspiro[4.6]undecane systems.

Section 1: Frequently Asked Questions & Troubleshooting Logic

Q1: I am using the Petasis reaction followed by hydroboration-oxidation to build the 1-azaspiro[4.6]undecane core, but my hydroboration yields are consistently below 40%. How can I improve this? Causality & Mechanism: The hydroboration of the 1-allyl-N-benzylcycloheptanamine intermediate is notoriously difficult due to the steric shielding provided by the bulky seven-membered ring. The cycloheptane ring rapidly interconverts between twist-chair conformations, creating a steric umbrella over the exocyclic alkene[1]. If the borane reagent cannot efficiently access the alkene, premature quenching or complexation with the basic amine occurs. Solution:

  • Protect the Amine: Ensure the amine is sufficiently protected (e.g., as an N-benzyl or N-Boc derivative) to prevent borane-amine complexation.

  • Reagent Excess & Temperature: Use a large excess of BH₃·THF (at least 3.0 equivalents). Add the borane at 0 °C to control the exothermic complexation, then allow the reaction to warm to room temperature and stir for 12–16 hours to overcome the steric activation energy barrier.

Q2: During the Rh(II)-catalyzed O-H insertion and base-promoted cyclization of diazo tetramic acids to form 1-azaspiro[4.6]undecane-2,4-diones, I observe significant carbene dimerization. What is going wrong? Causality & Mechanism: Rhodium(II) carbenoid intermediates are highly electrophilic. If the intramolecular insertion target is sterically hindered (again, due to the cycloheptyl ring), the intermolecular reaction (dimerization of the diazo compound) outcompetes the desired cyclization[3]. Solution:

  • Syringe Pump Addition: The key to suppressing dimerization is maintaining an extremely low steady-state concentration of the diazo precursor. Dilute the diazo compound in anhydrous solvent and add it via a syringe pump over 2–4 hours to the refluxing catalyst solution.

  • Catalyst Selection: Ensure you are using a sterically demanding catalyst like Rh₂(esp)₂ or Rh₂(Piv)₄, which favors the desired insertion over dimerization.

Q3: My condensation of azepan-2,5-dione with ethylene glycol to form 1,4-dioxa-8-azaspiro[4.6]undecane stalls at 50% conversion. How do I drive it to completion? Causality & Mechanism: This ketalization is an equilibrium-driven process. The formation of water as a byproduct will push the reaction backward (hydrolysis) if not efficiently removed. Furthermore, the 7-membered azepane ring introduces torsional strain during the spiro-fusion[4]. Solution: Use a Dean-Stark trap with toluene as the solvent to azeotropically remove water. Increase the catalyst loading of p-toluenesulfonic acid (PTSA) to 10 mol%, and ensure the reaction is refluxed at 120 °C for at least 16 hours.

Section 2: Quantitative Data & Route Comparison

To select the most efficient synthetic route for your specific 1-azaspiro[4.6]undecane derivative, compare the empirical data in the table below.

Synthetic RouteTarget ScaffoldKey Catalyst / ReagentTypical YieldPrimary Failure ModeTroubleshooting Fix
Petasis & Hydroboration 1-Azaspiro[4.6]undecaneBH₃·THF, H₂O₂, NaOH72 - 95%Incomplete hydroboration due to steric hindrance[1]Increase BH₃ equivalents; extend reaction time at RT.
Rh(II) Carbene Insertion 1-Azaspiro[4.6]undecane-2,4-dioneRh₂(Piv)₄ or Rh₂(esp)₂49 - 74%Carbene dimerization[3]Syringe pump addition (slow addition) of diazo precursor.
Acid-Catalyzed Ketalization 1,4-Dioxa-8-azaspiro[4.6]undecanePTSA (p-Toluenesulfonic acid)Up to 92%Equilibrium stalling due to water retention[4]Dean-Stark apparatus; azeotropic water removal in toluene.
Section 3: Experimental Workflows & Logical Relationships
Workflow 1: Petasis-Based Spirocyclization Pathway

The following diagram illustrates the critical path and troubleshooting logic for the Petasis-based synthesis of the 1-azaspiro[4.6]undecane core.

PetasisWorkflow Step1 Cycloheptanone + Allylamine (Petasis Reaction) Intermediate 1-Allyl-N-benzylcycloheptanamine Step1->Intermediate Step2 Hydroboration-Oxidation (BH3-THF, then H2O2/NaOH) Intermediate->Step2 Step3 Mesylation & Cyclization (MsCl, Et3N) Step2->Step3 Error1 Low Yield: Steric Shielding by Cycloheptyl Ring Step2->Error1 Product 1-Azaspiro[4.6]undecane Core Step3->Product Fix1 Fix: 3.0 eq BH3-THF, 0°C to RT Stir 16h Error1->Fix1 Fix1->Step3

Petasis-based synthesis workflow for 1-azaspiro[4.6]undecane with hydroboration troubleshooting.

Workflow 2: Rh(II)-Catalyzed Cyclization Logic

RhodiumWorkflow Diazo Diazo Tetramic Acid Precursor Catalyst Rh2(Piv)4 Catalyst Refluxing DCM Diazo->Catalyst Carbene Electrophilic Rh(II) Carbenoid Catalyst->Carbene SideReaction Dimerization (Yield Loss) Due to High Conc. Carbene->SideReaction Desired O-H Insertion / Cyclization Due to Low Conc. Carbene->Desired Product 1-Azaspiro[4.6]undecane- 2,4-dione Desired->Product Control Syringe Pump Addition (Maintains Low Conc.) Control->Diazo

Concentration-dependent partitioning in Rh(II)-catalyzed diazo cyclization.

Section 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of 1-Benzyl-1-azaspiro[4.6]undecane via Hydroboration-Cyclization[1]

This protocol utilizes the Petasis reaction followed by a hydroboration-oxidation/mesylation cascade. It is designed to overcome the steric hindrance of the cycloheptyl ring.

Step 1: Hydroboration-Oxidation

  • Setup: In an oven-dried, argon-purged 500 mL round-bottom flask, dissolve 1-allyl-N-benzylcycloheptanamine (50.0 mmol) in anhydrous THF (150 mL).

  • Borane Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add BH₃·THF (1.0 M in THF, 150 mL, 150.0 mmol, 3.0 eq). Causality: The 3.0 equivalent excess is mandatory to push the equilibrium past the steric shielding of the 7-membered ring.

  • Activation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (50 mL) followed by dropwise addition of 30% H₂O₂ (50 mL). Stir for 3 hours at room temperature.

  • Workup: Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The intermediate alcohol can be used directly in the next step without column chromatography.

Step 2: Mesylation and Spirocyclization

  • Setup: Dissolve the crude alcohol from Step 1 in anhydrous CH₂Cl₂ (200 mL) and add triethylamine (150.0 mmol, 3.0 eq). Cool to 0 °C.

  • Mesylation: Dropwise, add methanesulfonyl chloride (MsCl) (60.0 mmol, 1.2 eq). Stir at 0 °C for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc 3:1); the alcohol spot should completely disappear, indicating full mesylation.

  • Cyclization: To drive the intramolecular Sₙ2 cyclization, heat the reaction mixture to 40 °C (reflux) for 12 hours. The basic environment provided by Et₃N neutralizes the generated HCl and promotes the ring closure.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry, and concentrate. Purify via silica gel chromatography to yield 1-benzyl-1-azaspiro[4.6]undecane as a colorless liquid.

Protocol B: Synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane via Ketalization[4][5]

This protocol relies on Le Chatelier's principle to drive a sterically demanding condensation to completion.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add azepan-2,5-dione (20.0 mmol), ethylene glycol (60.0 mmol, 3.0 eq), and p-toluenesulfonic acid monohydrate (PTSA) (2.0 mmol, 10 mol%).

  • Solvent: Add 100 mL of anhydrous toluene.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 120 °C). As the reaction proceeds, water will azeotrope with toluene and collect in the Dean-Stark trap.

  • Validation: Continue refluxing until the theoretical volume of water (0.36 mL) is collected (typically 16–24 hours). If water collection stops prematurely, add an additional 5 mol% of PTSA.

  • Workup: Cool to room temperature. Wash the toluene solution with 1M NaOH (50 mL) to remove the PTSA catalyst, followed by brine. Dry over MgSO₄ and concentrate in vacuo. Purify by vacuum distillation to obtain the product in high purity.

References
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. nih.gov.
  • Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization. acs.org.
  • Buy 1,4-Dioxa-8-azaspiro[4.6]undecane | 16803-07-9. smolecule.com.
  • WO2024006726A2 - Compounds as inhibitors of axl. google.com.
  • A Novel and Highly Stereoselective Approach to Aza-Spirocycles. acs.org.

Sources

Troubleshooting

Technical Support Center: Functionalization of 1-Azaspiro[4.6]undecane

Welcome to the Technical Support Center for spirocyclic amine functionalization. 1-Azaspiro[4.6]undecane is a highly valuable, conformationally restricted bioisostere used in modern drug discovery[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic amine functionalization. 1-Azaspiro[4.6]undecane is a highly valuable, conformationally restricted bioisostere used in modern drug discovery[1]. However, its unique architecture—a rigid 5-membered pyrrolidine ring spiro-fused to a flexible 7-membered cycloheptane ring—presents distinct synthetic challenges.

This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to help you bypass common side reactions such as over-alkylation, unselective C–H functionalization, and ring degradation.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why am I observing significant over-alkylation (quaternization) when attempting N-alkylation of 1-azaspiro[4.6]undecane? The Causality: The spirocyclic core creates a deceptive steric environment. While the nitrogen is embedded in a 5-membered ring, the adjacent 7-membered cycloheptane ring forces a conformation that leaves the nitrogen's lone pair highly exposed. When using standard alkyl halides (e.g., methyl iodide, benzyl bromide), the initial N-alkylation increases the electron density on the nitrogen via inductive effects. Because the steric bulk of the cycloheptane ring does not sufficiently block the trajectory of a second electrophile, the newly formed tertiary amine rapidly undergoes a second SN2 attack, leading to quaternization. The Solution: Abandon direct alkylation with alkyl halides. Instead, utilize a chemoselective reductive amination protocol where the formation of the imine intermediate acts as a natural stopping point before reduction.

Q2: During late-stage C(sp3)–H functionalization on the cycloheptane ring, I am getting a complex mixture of diastereomers. How can I control this? The Causality: Traditional intermolecular Hydrogen Atom Transfer (HAT) generates a carbon-centered radical on the cycloheptane ring. Because the 7-membered ring is highly flexible, the radical intermediate is free to rotate before being trapped by an electrophile[2]. This lack of inherent stereocontrol results in non-stereoselective outcomes and complex diastereomeric mixtures. The Solution: Utilize a directed intramolecular radical relay mechanism. By tethering the radical initiator to the nitrogen atom (e.g., via a Hofmann-Löffler-Freytag approach), you force the functionalization to occur via a rigid, cyclic transition state, dictating precise stereochemistry[3].

Q3: I am detecting acyclic or ring-expanded impurities during N-acylation or oxidative steps. What causes the spirocyclic core to degrade? The Causality: The spiro-fusion between a 5-membered and 7-membered ring inherently stores significant torsional strain. Under highly acidic conditions or when a strongly electron-withdrawing group is placed on the nitrogen, the adjacent C–C bonds weaken. This triggers a retro-aldol-type ring opening or a Wagner-Meerwein rearrangement, driven thermodynamically by the relief of spirocyclic strain[4]. The Solution: Maintain strict pH control (pH 7–8) during functionalization and avoid prolonged exposure to Lewis acids or harsh oxidants.

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the impact of our recommended corrective variables on reaction yields and side-product mitigation.

Reaction ClassTarget MoleculePrimary Side ReactionUnoptimized YieldOptimized YieldKey Corrective Variable
N-Alkylation N-Alkyl spirocycleQuaternization (Over-alkylation)35–45%>85%Switch from alkyl halides to reductive amination
C–H Functionalization γ-Substituted spirocycleDiastereomeric mixtures20–30%75–80%Use of tethered radical relay (HLF protocol)
N-Acylation N-Acyl spirocycleRing-opening byproducts40–50%92%Buffered conditions (pH 7.5); avoid strong acids

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Chemoselective Reductive Amination (Mitigating Quaternization)
  • Imine Formation: Dissolve 1-azaspiro[4.6]undecane (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous MgSO₄ (2.0 equiv) to scavenge water. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Take a 10 µL aliquot, dilute in MeCN, and run LC-MS. Proceed only when the secondary amine mass (m/z ~154) has completely disappeared, replaced by the [M+H]⁺ of the imine intermediate.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Perform TLC (10% MeOH in DCM with 1% NH₄OH). The imine spot should be fully consumed, yielding a single new spot with a higher Rf than the starting amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Directed γ-C(sp3)–H Amination via HLF Mechanism (Mitigating Diastereomeric Mixtures)
  • N-Chlorination: Dissolve the N-protected 1-azaspiro[4.6]undecane precursor in acetonitrile (0.1 M). Add N-chlorosuccinimide (NCS, 1.1 equiv) and stir in the dark at room temperature for 2 hours.

    • Validation Checkpoint: Analyze a concentrated aliquot via ¹H NMR. The broad N–H peak must be completely absent, confirming quantitative N-chlorination.

  • Photochemical Radical Relay: Transfer the solution to a photoreactor vial. Add a catalytic amount of iodine (10 mol%). Irradiate the mixture with a 40 W blue LED at room temperature for 15–40 minutes[2].

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the N-chloro intermediate is fully consumed, yielding the conformationally locked, bridged/fused spiro-azacycle[3].

Part 4: Workflow Visualization

G Start 1-azaspiro[4.6]undecane Functionalization N_Func N-Functionalization Start->N_Func CH_Func C(sp3)-H Functionalization Start->CH_Func Side1 Side Reaction: Over-alkylation N_Func->Side1 Side2 Side Reaction: Diastereomeric Mixtures CH_Func->Side2 Side3 Side Reaction: Ring-Opening CH_Func->Side3 Sol1 Mitigation: Reductive Amination Side1->Sol1 Sol2 Mitigation: Tethered Radical Relay Side2->Sol2 Sol3 Mitigation: pH Control Side3->Sol3

Troubleshooting logic for 1-azaspiro[4.6]undecane functionalization.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines Source: ACS Omega URL:[Link][1]

  • Diastereoselective construction of complex spiroheterocycles via γ-C(sp3)–H functionalization of 1,1-disubstituted cyclohexanes with diverse bifunctional reagents Source: RSC URL:[Link][2]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL:[Link][3]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes Source: ChemRxiv URL:[Link][4]

Sources

Optimization

Troubleshooting guide for the scale-up of 1-azaspiro[4.6]undecane production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complex thermochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complex thermochemical and isolation challenges associated with the multigram production of spirocyclic amines.

Introduction & Mechanistic Overview

The incorporation of spirocyclic scaffolds, such as 1-azaspiro[4.6]undecane, is a proven strategy in modern drug discovery to enhance three-dimensionality ("escape from flatland"), improve metabolic stability, and modulate basicity and lipophilicity[1]. However, scaling the synthesis of these strained, nitrogen-containing spirocycles from discovery scales to multigram production introduces significant challenges[1].

This technical guide provides a validated, self-correcting workflow for the 100-gram scale-up of 1-azaspiro[4.6]undecane, focusing on the optimized imine-allylation-bromocyclization pathway[2].

G A Cycloheptanone + Benzylamine B Step 1: Imine Condensation (TiCl4, CH2Cl2) A->B Dehydration C Step 2: Allylation (Allyl-MgBr, THF) B->C Nucleophilic Addition D Step 3: Bromocyclization (NBS, CH2Cl2) C->D 5-exo-trig Closure E Step 4: Debromination & Deprotection (LiAlH4 / Pd/C, H2) D->E Reduction F 1-Azaspiro[4.6]undecane Hydrochloride E->F HCl Precipitation

Workflow for the scalable synthesis of 1-azaspiro[4.6]undecane.

Standard Operating Procedure (SOP): 100g Scale-Up Workflow

Step 1: Imine Condensation

  • Charge a 2L jacketed reactor with cycloheptanone (1.0 eq) and anhydrous CH₂Cl₂ (10 vol).

  • Add benzylamine (1.05 eq) and cool the system to 0 °C.

  • Dropwise add TiCl₄ (0.5 eq) over 1 hour to promote dehydration. Self-Validation Check: Analyze a 0.1 mL aliquot via ReactIR. The reaction is complete when the ketone C=O stretch at ~1700 cm⁻¹ is entirely replaced by the imine C=N stretch at ~1660 cm⁻¹.

Step 2: Nucleophilic Allylation

  • Solvent-swap the crude imine to anhydrous THF (10 vol) and cool to -10 °C.

  • Using a mass flow controller, add allylmagnesium bromide (1.2 eq, 1M in ether) subsurface at a rate that maintains the internal temperature strictly below -5 °C.

  • Quench with saturated aqueous NH₄Cl. Extract with MTBE, dry over Na₂SO₄, and concentrate. Self-Validation Check: Perform an HPLC/UV assay on the organic layer to ensure unreacted imine/ketone byproducts remain <5%.

Step 3: Bromocyclization (5-exo-trig)

  • Dissolve the homoallylic amine in CH₂Cl₂ (15 vol) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) in portions over 2 hours. Self-Validation Check: Monitor via ¹H NMR. The complete disappearance of the terminal alkene protons (δ 5.0-5.8 ppm) confirms successful ring closure.

Step 4: Reductive Debromination & Deprotection

  • Dissolve the brominated spirocycle in THF. Add LiAlH₄ (2.0 eq) at 0 °C, then reflux for 4 hours to achieve debromination. Perform a Fieser workup and filter the aluminum salts.

  • To remove the benzyl protecting group, subject the crude product to Pd/C (10 wt%) under H₂ (50 psi) in MeOH for 12 hours.

  • Filter, concentrate, and bubble anhydrous HCl gas into an ethereal solution of the crude to precipitate the final product.

Troubleshooting & FAQs

Q1: During the addition of allylmagnesium bromide (Step 2), the yield drops from 85% at the 10g scale to <50% at the 100g scale. What is the mechanistic cause, and how is it resolved? Causality: At larger scales, the surface-area-to-volume ratio of the reactor decreases, severely limiting heat dissipation. The Grignard addition is highly exothermic. If localized hot spots occur, the Grignard reagent acts as a base rather than a nucleophile. This leads to the enolization of the imine intermediate and its subsequent hydrolysis back to cycloheptanone during the aqueous quench. Resolution: Implement a controlled, subsurface dosing strategy. Subsurface addition prevents reagent pooling at the solvent interface. Validate the reagent quality prior to addition by titrating the Grignard reagent with salicylaldehyde phenylhydrazone to ensure the active titer is >0.95 M.

Troubleshooting Issue Issue: Yield Drop in Step 2 (Allylation at >50g scale) CheckTemp Did internal temp exceed -5°C? Issue->CheckTemp YesTemp Cause: Exotherm led to enolization of imine. CheckTemp->YesTemp Yes NoTemp Check Reagent Quality: Is Grignard titer < 1.0 M? CheckTemp->NoTemp No FixTemp Action: Use subsurface dosing & increase jacket cooling. YesTemp->FixTemp FixReagent Action: Re-titrate Grignard using indicator. NoTemp->FixReagent Yes

Logical troubleshooting pathway for yield reduction during the allylation step.

Q2: The bromocyclization step (Step 3) yields a mixture of products. How can we drive the regioselectivity toward the desired 5-membered pyrrolidine ring? Causality: The cyclization of the homoallylic amine proceeds via a bromonium ion intermediate. According to Baldwin's rules, the 5-exo-trig closure is kinetically favored over the 6-endo-trig closure. However, elevated temperatures or highly polar protic solvents can promote thermodynamic equilibration, increasing the formation of the undesired 6-membered piperidine side product. Resolution: Conduct the bromocyclization in a non-polar, aprotic solvent (e.g., CH₂Cl₂) at 0 °C to kinetically trap the 5-exo-trig product. Validate regioselectivity via ¹H NMR of the crude mixture; the desired 5-membered spirocycle exhibits distinct multiplet shifts for the exocyclic CH₂-Br protons, whereas the 6-membered ring would show an internal CH-Br signal.

Q3: Why is the final 1-azaspiro[4.6]undecane product difficult to isolate from the aqueous workup, and how can recovery be maximized? Causality: Spirocyclic amines exhibit significantly higher basicity and hydrophilicity compared to their non-spirocyclic counterparts[1]. This causes them to remain protonated in mildly basic aqueous layers, leading to emulsion formation and poor partitioning into organic solvents during standard liquid-liquid extraction. Resolution: Avoid extensive aqueous washes. Adjust the aqueous phase to pH > 12 using 5M NaOH to fully deprotonate the amine, and extract with a moderately polar solvent like 2-MeTHF. To isolate the product without column chromatography, dry the organic layer and bubble anhydrous HCl gas to precipitate 1-azaspiro[4.6]undecane hydrochloride directly. Validation: This precipitation acts as a self-purifying system. The resulting white solid should have a melting point of 127–130 °C, confirming high purity[2].

Quantitative Data & Process Parameters

Table 1: Scale-Up Parameters and Critical Control Points (CCPs) for 1-Azaspiro[4.6]undecane Synthesis

Reaction StepScaleTarget YieldCritical Control Point (CCP)Analytical Validation
1. Imine Condensation 100 g>90%Strict anhydrous conditions; TiCl₄ dosing rate.ReactIR: Disappearance of C=O stretch (~1700 cm⁻¹).
2. Allylation 100 g80-85%Internal Temp < -5 °C; Subsurface Grignard dosing.HPLC/UV: <5% enolization byproducts.
3. Bromocyclization 100 g75-80%Temperature control (0 °C); Aprotic solvent (CH₂Cl₂).¹H NMR: Absence of terminal alkene (δ 5.0-5.8 ppm).
4. Deprotection & Salt Formation 100 g85-90%Aqueous phase pH > 12 prior to extraction.Melting Point: 127–130 °C (HCl salt).

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility in 1-Azaspiro[4.6]undecane Derivatives

Overview Spirocyclic motifs, such as the 1-azaspiro[4.6]undecane scaffold, are increasingly utilized in medicinal chemistry to increase the fraction of sp3-hybridized carbons (Fsp3), thereby enhancing 3D structural compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Spirocyclic motifs, such as the 1-azaspiro[4.6]undecane scaffold, are increasingly utilized in medicinal chemistry to increase the fraction of sp3-hybridized carbons (Fsp3), thereby enhancing 3D structural complexity and target binding[1][2]. However, the bulky cycloheptane ring in this specific scaffold is highly lipophilic. If the basic amine (the aza group) is sterically hindered or un-ionized at the physiological pH, the compound relies heavily on van der Waals interactions, leading to tight crystal packing and poor thermodynamic aqueous solubility[3][4].

This technical guide provides causality-driven troubleshooting strategies, validated protocols, and structural modification insights to overcome solubility bottlenecks during the development of 1-azaspiro[4.6]undecane derivatives.

Strategic Workflow for Solubility Enhancement

G A 1-azaspiro[4.6]undecane Poor Aqueous Solubility B Structural Modification (Reduce logP, Disrupt Symmetry) A->B Medicinal Chemistry C Formulation Strategies (Co-solvents, Surfactants, CDs) A->C Assay Prep D Solid-State Optimization (Salt Formation, Amorphous) A->D Development E In Vitro Assay Validation B->E C->E F In Vivo PK Validation D->F E->F Lead Progression

Fig 1: Strategic workflow for optimizing the aqueous solubility of 1-azaspiro[4.6]undecane.

Troubleshooting & FAQs

Section 1: Medicinal Chemistry & Structural Modification

Q1: My 1-azaspiro[4.6]undecane lead compound is highly potent but practically insoluble in water. How can I chemically modify the scaffold without losing the spirocyclic conformation? A1: The poor solubility is likely driven by the high lipophilicity (logP) of the unsubstituted cycloheptane ring[3]. You can improve solubility by introducing heteroatoms into the carbon framework to lower the logP and disrupt the crystal lattice[4]. For example, synthesizing a 1,4-dioxa-8-azaspiro[4.6]undecane derivative introduces oxygen atoms that serve as hydrogen bond acceptors, significantly improving aqueous interaction while maintaining the core spiro geometry[5].

Q2: I added a polar group, but the solubility actually decreased. Why did this happen? A2: This is a classic case of inadvertently increasing the crystal lattice energy. If the newly introduced polar group forms strong intermolecular hydrogen bonds with adjacent molecules in the solid state, it can lead to tighter crystal packing, which overrides the benefits of decreased hydrophobicity[3]. To resolve this, focus on disrupting molecular symmetry or introducing steric bulk (e.g., methylation near the polar group) to prevent the formation of these intermolecular hydrogen bond networks[3][4].

Section 2: In Vitro Biological Assay Preparation

Q3: When I dilute my DMSO stock of the spiro compound into the aqueous cell culture media, it immediately precipitates. How do I keep it in solution? A3: Precipitation occurs because the local concentration of the organic solvent drops below the critical threshold required to solvate the hydrophobic cycloheptane moiety, causing rapid nucleation[6]. To prevent this, you must reduce the interfacial tension before introducing the compound to the aqueous phase. Use a stepwise co-solvency and surfactant approach[7]. Prepare your stock in a mixture of DMSO and a water-miscible co-solvent like PEG 400, and ensure your final assay buffer contains a non-ionic surfactant (e.g., Tween-80 or Pluronic F-68) to form encapsulating micelles[6][7]. (See Protocol 1 below).

Q4: Can cyclodextrins be used to solubilize these specific spirocycles for assays? A4: Yes. β -cyclodextrins (such as HP- β -CD) are highly effective for spirocyclic compounds. The hydrophobic cavity of the cyclodextrin can encapsulate the lipophilic cycloheptane ring via van der Waals interactions, forming a stable host-guest inclusion complex that masks the hydrophobicity from the aqueous environment[8][9].

Section 3: Solid-State & Formulation Development

Q5: What is the most reliable solid-state approach for bulk formulation of 1-azaspiro[4.6]undecane? A5: Salt formation is the most effective and scalable approach. Because the 1-azaspiro[4.6]undecane core contains a basic nitrogen (the aza group), it is highly amenable to salt screening. Converting the free base into a hydrochloride salt (e.g., 1-azaspiro[4.6]undecane hydrochloride) forces the ionization of the nitrogen, drastically increasing polarity and resulting in a multi-fold increase in thermodynamic aqueous solubility[10][11].

Quantitative Data Summary

The table below summarizes the expected impact of various solubility enhancement strategies on spirocyclic derivatives based on empirical physicochemical data.

StrategyExcipient / ModificationMechanism of ActionEst. Solubility Increase
Complexation HP- β -CyclodextrinEncapsulates hydrophobic cycloheptane ring in cavity2- to 4-fold[8][9]
Co-solvency PEG 400 + DMSOReduces interfacial tension between drug and water5- to 10-fold[7]
Salt Formation Hydrochloride (HCl)Ionizes the aza-nitrogen, increasing polarity>50-fold[10][11]
Structural Heteroatom insertion (Dioxa)Lowers logP and disrupts crystal lattice packing3- to 5-fold[5]

Validated Experimental Methodologies

Protocol 1: Preparation of Assay-Ready Solutions using Co-solvents and Surfactants

This self-validating protocol prevents localized supersaturation and false negatives in biological assays caused by compound precipitation[7].

  • Stock Preparation: Accurately weigh the 1-azaspiro[4.6]undecane derivative and dissolve it in 100% molecular biology grade DMSO to create a 10 mM stock. Vortex vigorously until the solution is completely clear.

  • Co-solvent Addition: Add an equal volume of PEG 400 to the DMSO stock (yielding a 5 mM stock in 50% DMSO / 50% PEG 400). Vortex for 1 minute to ensure a homogeneous mixture.

  • Aqueous Buffer Preparation: Prepare the final aqueous assay buffer supplemented with 0.1% (w/v) Pluronic F-68 or Tween-80.

  • Stepwise Dilution: Slowly titrate the DMSO/PEG stock into the aqueous buffer dropwise while continuously vortexing. Critical Step: Do not add the buffer to the organic stock; always add the organic stock to the larger aqueous volume to prevent nucleation.

  • Validation Check: Measure the optical density at 600 nm (OD600) or use Dynamic Light Scattering (DLS). A baseline reading confirms the absence of colloidal aggregates, validating that the compound is fully solubilized.

Protocol 2: Preparation of HP- β -CD Inclusion Complexes (Kneading Method)

Used to generate solid inclusion complexes for in vivo dosing or advanced formulation[9].

  • Weighing: Accurately weigh the 1-azaspiro[4.6]undecane derivative and HP- β -CD in a 1:1 molar ratio.

  • Wetting: Place the HP- β -CD in a mortar and add a small volume of a purified water/ethanol mixture (50:50 v/v) to form a homogeneous paste.

  • Kneading: Gradually incorporate the spiro compound into the paste. Knead continuously for 45–60 minutes to force the lipophilic moiety into the cyclodextrin cavity via mechanical energy.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents.

  • Pulverization: Grind the dried complex and pass it through a 100-mesh sieve to obtain a uniform particle size.

  • Validation: Verify the formation of the inclusion complex (rather than a simple physical mixture) by performing Powder X-ray Diffraction (PXRD) or Fourier-Transform Infrared Spectroscopy (FTIR). The disappearance of the drug's crystalline peaks in PXRD validates successful encapsulation.

Sources

Optimization

Protecting group strategies for the synthesis of complex 1-azaspiro[4.6]undecane analogues

Welcome to the Technical Support Center for spirocyclic alkaloid synthesis. The 1-azaspiro[4.6]undecane framework is a privileged, highly three-dimensional scaffold found in histrionicotoxins and modern pharmaceutical li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic alkaloid synthesis. The 1-azaspiro[4.6]undecane framework is a privileged, highly three-dimensional scaffold found in histrionicotoxins and modern pharmaceutical libraries. However, constructing this sterically demanding spirocycle requires rigorous orchestration of protecting groups (PGs).

This guide provides diagnostic workflows, causality-driven troubleshooting, and self-validating protocols to help you overcome steric hindrance, catalyst poisoning, and orthogonal deprotection failures during your syntheses.

Diagnostic Workflow: Protecting Group Selection

Before beginning your synthesis, use the decision matrix below to select the optimal N-protecting group based on your downstream cyclization strategy.

PG_Strategy Start Target: 1-azaspiro[4.6]undecane Q1 Ring-Closing Metathesis (RCM) planned? Start->Q1 RCM_Yes Deactivate Amine to prevent Ru-coordination Q1->RCM_Yes Yes RCM_No Standard Cyclization (e.g., Alkylation/Piancatelli) Q1->RCM_No No PG_Ts Use N-Tosyl (Ts) Highly stable, crystalline RCM_Yes->PG_Ts PG_Boc Use N-Boc Acid-labile, versatile RCM_Yes->PG_Boc RCM_No->PG_Boc PG_Alloc Use N-Alloc Pd-labile, orthogonal RCM_No->PG_Alloc

Decision matrix for selecting N-protecting groups in 1-azaspiro[4.6]undecane synthesis.

Troubleshooting & FAQs

Q1: Why does standard N-Boc protection of my 1-azaspiro[4.6]undecane precursor stall at low conversion? A: Causality: The nitrogen atom in the 1-azaspiro[4.6]undecane system is situated adjacent to a quaternary spiro-carbon. This creates a neopentyl-like steric environment that severely restricts the trajectory of incoming electrophiles like Boc anhydride. Solution: Standard conditions (Boc₂O, Et₃N, DCM) are insufficient. You must increase the nucleophilicity of the amine. Add 0.2 equivalents of DMAP; DMAP forms a highly reactive N-Boc pyridinium intermediate that overcomes the steric barrier. If Boc remains problematic, consider the Alloc (allyloxycarbonyl) group. The Alloc group has a smaller effective steric radius during installation and has proven highly effective in driving complex azaspiro[4.6] syntheses, such as those utilizing intramolecular aza-Piancatelli rearrangements[1].

Q2: I am using Ring-Closing Metathesis (RCM) to form the 7-membered ring, but my Grubbs II catalyst dies instantly. How do I fix this? A: Causality: Free secondary amines, or those that are insufficiently deactivated, will irreversibly coordinate to the active ruthenium alkylidene species, forming a stable, catalytically dead Ru-amine complex. Solution: The nitrogen lone pair must be fully delocalized. While N-Boc is sometimes sufficient, the N-Tosyl (Ts) group provides superior electron-withdrawing capacity. Syntheses of 2-azaspiro[4.6]undec-7-enes have successfully utilized N-Tosyl protection to prevent catalyst poisoning and facilitate challenging cyclizations (e.g., FeCl₃-promoted ring expansions or RCM)[2].

Q3: How can I selectively deprotect a primary amine on the 7-membered ring without opening the spiro-pyrrolidine core? A: Causality: 1-azaspiro[4.6]undecanes can be sensitive to strongly acidic conditions, which may promote unwanted ring-opening or rearrangements driven by the relief of spiro-strain. Solution: Employ a strictly orthogonal protecting group strategy. For instance, use a trifluoroacetyl (TFA) group for the exocyclic/primary amine and a Boc group for the spiro-nitrogen. The TFA group can be cleanly removed under mild basic conditions (e.g., K₂CO₃ in MeOH) that leave the acid-labile N-Boc group and the spirocyclic core completely intact[3].

Quantitative Data: Protecting Group Comparison
Protecting GroupSteric Tolerance (Installation)RCM CompatibilityDeprotection ConditionsKey Advantage
N-Boc Moderate (Requires DMAP)Good (Requires degassed solvent)Acidic (4M HCl or TFA)Highly versatile, orthogonal to base-labile groups[3].
N-Alloc High (Smaller effective radius)Poor (Pd-catalysts interact with RCM)Neutral/Mild (Pd(PPh₃)₄, morpholine)Excellent for complex spirocycles (e.g., aza-Piancatelli)[1].
N-Tosyl (Ts) Low (Bulky, requires strong base)Excellent (Strongly deactivates amine)Harsh (SmI₂ or strong acid/heat)Prevents catalyst poisoning in metal-catalyzed cyclizations[2].
N-TFA HighGoodBasic (K₂CO₃, MeOH)Orthogonal to N-Boc; ideal for diamine intermediates[3].
Validated Experimental Workflows
Self-Validating Protocol: Multigram Deprotection to 1-Azaspiro[4.6]undecane Hydrochloride

Context: This protocol describes the quantitative removal of the N-Boc group to yield the stable hydrochloride salt, a critical building block for medicinal chemistry[3].

Step 1: Reaction Setup Action: Dissolve N-Boc-1-azaspiro[4.6]undecane (100 mmol) in anhydrous 1,4-dioxane (100 mL) at 0 °C. Causality: Dioxane is selected as the solvent because the resulting hydrochloride salt is highly insoluble in it. This drives the equilibrium forward via Le Chatelier's principle and prevents the need for an aqueous workup, which could result in the loss of the highly water-soluble free amine.

Step 2: Acid Addition Action: Dropwise add 4M HCl in dioxane (250 mL). Validation Check: Copious gas evolution must be immediately visible. This gas is a mixture of CO₂ and isobutylene, confirming the fragmentation of the Boc group. If no gas evolves, the acid titer is compromised and must be replaced.

Step 3: Maturation Action: Warm the reaction to room temperature and stir for 4 hours. Validation Check: Monitor by TLC (ninhydrin stain). The starting material spot (Rf ~0.6 in 9:1 Hexanes/EtOAc) must completely disappear, replaced by baseline material that stains deep purple/red.

Step 4: Isolation Action: Concentrate the suspension under reduced pressure to half volume, then add cold diethyl ether (200 mL). Filter the white precipitate and wash with cold ether. Causality: Ether acts as an anti-solvent, ensuring complete precipitation of the highly polar spirocyclic amine salt while washing away non-polar organic impurities (like residual t-butyl chloride).

Step 5: Analytical Validation Action: Acquire a ¹H NMR spectrum (400 MHz, CDCl₃). Validation Check: The spectrum must show the absolute disappearance of the intense 9H singlet at ~1.45 ppm (Boc group) and the appearance of a broad downfield signal (~9.33 ppm, 2H) corresponding to the highly hydrogen-bonded NH₂⁺ protons of the 1-azaspiro[4.6]undecane hydrochloride[3].

References
  • Source: National Institutes of Health (PMC)
  • From 5-HMF to Novel Cyclopentenone-Based Aza Spirocycles: An Intramolecular Aza-Piancatelli Reaction in Action Source: ACS Publications URL
  • Synthesis of 2-Azaspiro[4.6]undec-7-enes from N-Tosyl-N-(3-arylpropargyl)

Sources

Reference Data & Comparative Studies

Validation

Comparative study of different synthetic routes to 1-azaspiro[4.6]undecane

Abstract 1-Azaspiro[4.6]undecane is a key structural motif in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry. Its unique three-dimensional structure imparts desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Azaspiro[4.6]undecane is a key structural motif in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry. Its unique three-dimensional structure imparts desirable physicochemical properties, making the development of efficient synthetic routes to this scaffold a topic of significant interest. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of 1-azaspiro[4.6]undecane: Reductive Amination of Cycloheptanone followed by Intramolecular Cyclization and Lactam Formation from a Dicarboxylic Acid Precursor followed by Reduction . We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency to assist researchers in selecting the optimal pathway for their specific needs.

Introduction

The 1-azaspiro[4.6]undecane framework, consisting of a pyrrolidine ring spiro-fused to a cycloheptane ring, represents a privileged scaffold in drug discovery. The inherent rigidity and three-dimensionality of this spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible, non-spirocyclic analogues. Consequently, the development of robust and versatile synthetic methodologies to access this core structure is of paramount importance for the advancement of novel therapeutics. This guide aims to provide a comprehensive and comparative overview of two key synthetic approaches to 1-azaspiro[4.6]undecane, offering practical insights and experimental details for researchers in the fields of organic synthesis and drug development.

Route 1: Reductive Amination of Cycloheptanone and Intramolecular Cyclization

This strategy is a convergent and highly adaptable approach that constructs the spirocycle in a two-step sequence. The first step involves the formation of a secondary amine by reductive amination of cycloheptanone with a suitable four-carbon amine synthon. The subsequent intramolecular cyclization of this intermediate, typically via nucleophilic substitution, yields the desired 1-azaspiro[4.6]undecane.

Mechanistic Rationale

The synthesis commences with the reaction between cycloheptanone and an amine, such as 4-aminobutanol, under conditions that favor imine formation. The in situ generated imine is then reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride or catalytic hydrogenation being common choices.

Following the reductive amination, the resulting N-substituted cycloheptylamine possesses a four-carbon chain with a terminal functional group amenable to cyclization. In the case of using 4-aminobutanol, the terminal hydroxyl group is first converted to a good leaving group, such as a tosylate or a halide. The subsequent intramolecular nucleophilic attack by the secondary amine nitrogen onto the electrophilic carbon of the side chain forges the pyrrolidine ring, completing the spirocyclic framework.

Experimental Protocol: Synthesis of 1-Azaspiro[4.6]undecane via Reductive Amination and Cyclization

Step 1: Synthesis of 4-(Cycloheptylamino)butan-1-ol

  • To a solution of cycloheptanone (1.0 equiv.) in methanol, add 4-aminobutanol (1.1 equiv.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 4-(cycloheptylamino)butan-1-ol, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 1-Azaspiro[4.6]undecane

  • Dissolve the crude 4-(cycloheptylamino)butan-1-ol (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C and add triethylamine (1.5 equiv.).

  • Slowly add methanesulfonyl chloride (1.2 equiv.) and stir the reaction mixture at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours to facilitate the in situ cyclization.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-azaspiro[4.6]undecane.

G cluster_0 Route 1: Reductive Amination & Cyclization Cycloheptanone Cycloheptanone Intermediate_Amine 4-(Cycloheptylamino)butan-1-ol Cycloheptanone->Intermediate_Amine Reductive Amination (NaBH4, MeOH) Aminobutanol 4-Aminobutanol Aminobutanol->Intermediate_Amine Activated_Intermediate Mesylated Intermediate Intermediate_Amine->Activated_Intermediate Mesylation (MsCl, Et3N) Product 1-Azaspiro[4.6]undecane Activated_Intermediate->Product Intramolecular Cyclization

Caption: Reductive Amination and Intramolecular Cyclization Pathway.

Route 2: Lactam Formation from 1,1-Cycloheptanediacetic Acid and Subsequent Reduction

This classical approach relies on the construction of the corresponding lactam, 1-azaspiro[4.6]undecan-2-one, from a suitable dicarboxylic acid precursor, followed by its reduction to the target amine. This method is often advantageous for large-scale synthesis due to the availability of the starting materials and the robustness of the reactions involved.

Mechanistic Rationale

The synthesis begins with the preparation of 1,1-cycloheptanediacetic acid. This can be achieved through various methods, including the hydrolysis of the corresponding dinitrile or diamide. The dicarboxylic acid is then converted to its anhydride by treatment with a dehydrating agent such as acetic anhydride.

The resulting anhydride is then reacted with ammonia or a source of ammonia, such as ammonium carbonate, at elevated temperatures. This leads to the formation of the corresponding imide, 3-azaspiro[4.6]undecane-2,4-dione. Subsequent selective reduction of one of the carbonyl groups of the imide can be challenging. A more common approach involves the decarboxylation of the diacid to a monoacid, which is then converted to the lactam via a Beckmann or Schmidt rearrangement of a suitable precursor, or through other cyclization methods.

A more direct route to the lactam involves the intramolecular cyclization of an amino acid precursor. Once the lactam, 1-azaspiro[4.6]undecan-2-one, is obtained, it can be efficiently reduced to the desired 1-azaspiro[4.6]undecane using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of 1-Azaspiro[4.6]undecane via Lactam Reduction

Step 1: Synthesis of 1,1-Cycloheptanediacetic Acid

Note: This is a representative procedure for the hydrolysis of the corresponding dinitrile, which would be synthesized from cycloheptanone.

  • 1,1-Cycloheptanediacetonitrile (1.0 equiv.) is added to a solution of concentrated sulfuric acid and water.

  • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or GC).

  • The reaction mixture is cooled and poured onto ice.

  • The precipitated 1,1-cycloheptanediacetic acid is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 1-Azaspiro[4.6]undecan-2-one

  • A mixture of 1,1-cycloheptanediacetic acid (1.0 equiv.) and urea (1.2 equiv.) is heated at 180-200 °C for 2-3 hours.

  • The reaction mixture is cooled, and the resulting solid is triturated with a saturated aqueous solution of sodium bicarbonate to remove any unreacted diacid.

  • The crude imide is collected by filtration, washed with water, and dried.

  • The imide is then subjected to a selective reduction or a decarboxylative cyclization to yield the lactam. A more direct synthesis of the lactam from a corresponding amino acid is often preferred if the precursor is accessible.

Step 3: Reduction of 1-Azaspiro[4.6]undecan-2-one to 1-Azaspiro[4.6]undecane

  • To a suspension of lithium aluminum hydride (2.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 1-azaspiro[4.6]undecan-2-one (1.0 equiv.) in anhydrous THF is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 6 hours.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford 1-azaspiro[4.6]undecane.

G cluster_1 Route 2: Lactam Formation & Reduction Diacid 1,1-Cycloheptanediacetic Acid Lactam 1-Azaspiro[4.6]undecan-2-one Diacid->Lactam Cyclization (e.g., with Urea, heat) Product 1-Azaspiro[4.6]undecane Lactam->Product Reduction (LiAlH4, THF)

Caption: Lactam Formation and Subsequent Reduction Pathway.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent upon several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the tolerance of the reaction sequence to various functional groups.

ParameterRoute 1: Reductive Amination & CyclizationRoute 2: Lactam Formation & Reduction
Overall Yield Moderate to GoodGood to Excellent
Number of Steps 2 (from cycloheptanone)2-3 (from dicarboxylic acid)
Scalability GoodExcellent
Starting Materials Cycloheptanone, 4-aminobutanol1,1-Cycloheptanediacetic acid or its precursors
Reagent Safety Use of sodium borohydride (flammable solid) and methanesulfonyl chloride (corrosive).Use of lithium aluminum hydride (highly reactive and pyrophoric). Requires careful handling.
Versatility Amenable to the introduction of substituents on the pyrrolidine ring by using substituted amine precursors.Primarily yields the unsubstituted spirocycle unless more complex precursors are synthesized.
Purification Chromatographic purification is often required.The final product can often be purified by distillation on a larger scale.

Conclusion

Both the Reductive Amination/Intramolecular Cyclization and the Lactam Formation/Reduction routes offer viable and effective strategies for the synthesis of 1-azaspiro[4.6]undecane.

The Reductive Amination approach provides greater flexibility for the synthesis of substituted analogues and generally involves milder reaction conditions in the initial steps. However, it may require chromatographic purification, which can be a limitation for large-scale production.

The Lactam Formation and Reduction pathway is a more traditional and often more scalable route, particularly if the dicarboxylic acid precursor is readily available or can be synthesized efficiently. The use of highly reactive reagents like lithium aluminum hydride necessitates stringent safety precautions.

Ultimately, the choice between these two synthetic pathways will be guided by the specific objectives of the research program. For medicinal chemistry applications where the exploration of structure-activity relationships through the synthesis of diverse analogues is a priority, the reductive amination route may be more advantageous. For the large-scale production of the parent 1-azaspiro[4.6]undecane, the lactam reduction pathway could be the more economical and practical choice. This guide provides the necessary foundational information to enable an informed decision for the synthesis of this important spirocyclic scaffold.

Comparative

Biological activity of 1-azaspiro[4.6]undecane versus other azaspiroalkanes

As a Senior Application Scientist in medicinal chemistry, evaluating the biological efficacy of spirocyclic scaffolds requires moving beyond basic structural descriptions to understand how three-dimensional architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the biological efficacy of spirocyclic scaffolds requires moving beyond basic structural descriptions to understand how three-dimensional architecture dictates target engagement. Azaspiroalkanes represent a privileged class of compounds where the increased fraction of sp³-hybridized carbons (Fsp³) enhances solubility, reduces off-target promiscuity, and improves clinical translation rates.

This guide provides an objective, data-driven comparison of the 1-azaspiro[4.6]undecane scaffold against other prominent azaspiroalkanes (such as [4.5]decane and [3.3]heptane systems), detailing their pharmacological profiles and the self-validating experimental protocols used to evaluate them.

Structural Dynamics and Pharmacological Causality

The biological activity of azaspiroalkanes is fundamentally governed by their ring sizes and the steric bulk around the spiro-fusion center.

  • 1-Azaspiro[4.6]undecane (5/7 fused system): This scaffold, characterized by a five-membered nitrogen-containing ring fused to a highly flexible seven-membered ring, is most famously found in marine natural products like the psammaplysins (specifically as a 1,6-dioxa-2-azaspiro[4.6]undecane core)[1]. The conformational flexibility of the seven-membered ring allows these molecules to adapt to complex, dynamic binding pockets, making them highly effective as protein tyrosine phosphatase (PTP) inhibitors and antimalarial agents[2].

  • 1-Azaspiro[4.5]decane (5/6 fused system): A more rigid analog found in natural alkaloids like himandrine. The constrained chair conformation of the six-membered ring makes it an excellent fit for highly specific, rigid binding pockets, such as the allosteric sites of the Kinesin Spindle Protein (KSP)[3].

  • 1-Azaspiro[3.3]heptane (4/4 fused system): A highly strained, compact scaffold. It is primarily utilized as a new-generation bioisostere for piperidine. Its biological activity is driven by its ability to mimic the basicity and vectorality of piperidine while dramatically altering the metabolic stability and lipophilicity of the parent drug (e.g., anesthetic bupivacaine analogs)[4].

Comparative Biological Activity Profiles

The table below synthesizes the quantitative and qualitative biological activities of these scaffolds based on recent pharmacological evaluations.

Scaffold TypeRepresentative DerivativePrimary Biological TargetKey Biological ActivityEfficacy / Potency
1-Azaspiro[4.6]undecane Psammaplysin A (1,6-dioxa derivative)Protein Tyrosine PhosphatasesAnticancer, AntimalarialSub-micromolar IC₅₀ against HCT-116 and PC-3 cancer cell lines[2].
1-Azaspiro[4.6]undecane 1-oxa-4-thia-8-azaspiro[4.6]undecaneBacterial Cell MembranesAntimycobacterialPotent membrane permeabilization in Mycobacterium species[5].
1-Azaspiro[4.5]decane Dibenzo-1-azaspiro[4.5]decaneKinesin Spindle Protein (KSP)AntineoplasticHigh diastereoselective inhibition of mitosis in drug-resistant leukemias[3].
1-Azaspiro[3.3]heptane Bupivacaine-azaspiro analogVoltage-gated Na⁺ ChannelsLocal AnestheticIC₅₀ ~ 13 µM, demonstrating identical efficacy to piperidine parent but patent-free[4].

Mechanistic Pathways of 1-Azaspiro[4.6]undecane Derivatives

The unique 5/7 spiro-fusion of 1-azaspiro[4.6]undecane derivatives enables them to act as potent allosteric modulators. In oncology models, derivatives like Psammaplysin A engage with Protein Tyrosine Phosphatases. The causality here is sequential: inhibition of PTPs prevents the dephosphorylation of key regulatory kinases, leading to a sustained shift in the PI3K/AKT signaling cascade. This hyper-activation paradoxically triggers cellular stress responses, forcing the cell into SubG1 cycle arrest and subsequent apoptosis.

Pathway A 1-Azaspiro[4.6]undecane (Psammaplysin Core) B Protein Tyrosine Phosphatase (PTP) Inhibition A->B Target Engagement C Kinase Cascade Modulation (PI3K/AKT Pathway) B->C Phosphorylation Shift D SubG1 Cell Cycle Arrest C->D Transcriptional Arrest E Apoptosis Induction D->E Caspase Cleavage

Mechanistic pathway of 1-azaspiro[4.6]undecane derivatives in tumor suppression.

Self-Validating Experimental Methodology

To objectively compare the biological activity of 1-azaspiro[4.6]undecane against other azaspiroalkanes, a robust, self-validating assay cascade is required. The following protocol ensures that phenotypic observations (cell death) are mechanistically linked to target engagement, eliminating false positives caused by generic chemical toxicity.

Step 1: Compound Standardization and Primary Phenotypic Screening
  • Preparation: Dissolve 1-azaspiro[4.6]undecane, 1-azaspiro[4.5]decane, and control compounds in DMSO to a standardized 10 mM stock. Ensure final assay DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • MTT Viability Assay: Seed A549 (lung adenocarcinoma) and HCT-116 (colon cancer) cells at 5×103 cells/well in 96-well plates. Treat with a concentration gradient (0.1 µM to 50 µM) of the azaspiroalkanes for 72 hours.

  • Readout: Measure absorbance at 570 nm. Calculate the IC₅₀. Causality Check: The MTT assay measures mitochondrial metabolic activity. While highly sensitive, a drop in signal could mean cell death (cytocidal) or merely halted division (cytostatic). Therefore, it cannot stand alone.

Step 2: Orthogonal Validation via Flow Cytometry

To validate that the IC₅₀ values observed in Step 1 are due to targeted apoptosis rather than metabolic interference:

  • Annexin V/PI Staining: Harvest cells treated with the IC₅₀ concentration of the 1-azaspiro[4.6]undecane derivatives. Stain with FITC-Annexin V (detects externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, detects compromised membrane integrity).

  • Cell Cycle Analysis: Fix a parallel cohort of treated cells in 70% ethanol, treat with RNase, and stain with PI to quantify DNA content. Causality Check: If the MTT assay shows low viability, but Flow Cytometry shows no Annexin V binding and a pile-up of cells in the G0/G1 phase, the compound is merely cytostatic. If Annexin V is positive and cells accumulate in the SubG1 phase, the compound is a true apoptotic inducer, validating the primary screen.

Step 3: Target-Specific Membrane Permeabilization Assay (For Antimicrobial Variants)

For derivatives like 1-oxa-4-thia-8-azaspiro[4.6]undecane targeting bacterial membranes[5]:

  • SYTOX Green Uptake: Incubate Mycobacterium strains with the azaspiroalkane compounds alongside the impermeable fluorescent dye SYTOX Green.

  • Kinetic Readout: Monitor fluorescence over 120 minutes. Causality Check: SYTOX Green only fluoresces when bound to nucleic acids, which it can only reach if the bacterial membrane is physically compromised by the spirocycle. This provides direct biochemical proof of the phenotypic antimicrobial activity.

Protocol S1 1. Compound Library Prep (Standardized in DMSO) S2 2. Primary Phenotypic Screen (MTT Viability Assay) S1->S2 Dose Response S3 3. Orthogonal Validation (Annexin V/PI Flow Cytometry) S2->S3 IC50 < 10 µM S3->S2 Feedback Loop S4 4. Target-Specific Assay (Membrane Permeabilization) S3->S4 Apoptotic Confirmation S5 5. SAR Data Synthesis S4->S5 Mechanistic Proof

Self-validating experimental workflow for evaluating azaspiroalkane biological activity.

Conclusion

While smaller spirocycles like 1-azaspiro[3.3]heptane are invaluable as bioisosteric replacements for basic pharmacokinetic optimization, the 1-azaspiro[4.6]undecane scaffold offers a distinct advantage in complex target engagement. Its unique 5/7 fused geometry provides the precise balance of conformational flexibility and steric bulk required to disrupt challenging targets like protein tyrosine phosphatases and robust bacterial membranes. When evaluated through a self-validating cascade of phenotypic and mechanistic assays, 1-azaspiro[4.6]undecane derivatives consistently demonstrate superior potential as standalone therapeutic leads.

References

  • Youssef, D. T. A., & Shaala, L. A. "Psammaplysins: Insights from Natural Sources, Structural Variations, and Pharmacological Properties." MDPI Marine Drugs, 2022.[Link]

  • Sirimangkalakitti, N., et al. "Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias." The Journal of Organic Chemistry - ACS Publications, 2019.[Link]

  • Mykhailiuk, P. K., et al. "1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine." ResearchGate, 2023.[Link]

  • Mabhula, A., et al. "Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity." Journal of Medicinal Chemistry - ACS Publications, 2018.[Link]

Sources

Comparative

Comparison of the pharmacological profiles of 1-azaspiro[4.6]undecane and its regioisomers

The shift from flat, two-dimensional aromatic rings to three-dimensional, Fsp3​ -rich scaffolds is a defining trend in modern drug discovery. As a Senior Application Scientist, I frequently evaluate spirocyclic amines to...

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Author: BenchChem Technical Support Team. Date: April 2026

The shift from flat, two-dimensional aromatic rings to three-dimensional, Fsp3​ -rich scaffolds is a defining trend in modern drug discovery. As a Senior Application Scientist, I frequently evaluate spirocyclic amines to solve complex pharmacokinetic and off-target toxicity challenges. Among these, the azaspiro[4.6]undecane system—a bicyclic framework featuring a five-membered nitrogen-containing ring fused via a spiro junction to a seven-membered cycloheptane ring—offers a highly tunable conformational space[1],.

However, the exact placement of the nitrogen atom within this framework (regioisomerism) drastically alters the molecule's physicochemical properties, exit vectors, and ultimate pharmacological profile. This guide provides an in-depth, objective comparison of 1-azaspiro[4.6]undecane against its primary regioisomers, 2-azaspiro[4.6]undecane [2] and 6-azaspiro[4.6]undecane [3], supported by experimental rationales and self-validating methodologies.

Structural Rationale & Vector Projection

The pharmacological utility of azaspirocycles stems from their ability to project substituents into distinct 3D vectors, allowing for precise interactions within deep receptor pockets[4]. Recent patent literature highlights the critical role of 1-azaspiro[4.6]undecane derivatives as potent inhibitors of AXL receptor tyrosine kinase, a key driver in cancer cell proliferation and survival[5],[6].

  • 1-Azaspiro[4.6]undecane: The nitrogen is adjacent to the spirocyclic quaternary carbon. This proximity creates significant steric shielding around the amine lone pair. Causality dictates that this shielding restricts solvent accessibility, subtly lowering the pKa​ and increasing metabolic stability against N-dealkylation by cytochrome P450 enzymes.

  • 2-Azaspiro[4.6]undecane: The nitrogen is shifted one carbon away from the spiro center. This relieves steric crowding, increasing the nucleophilicity and basicity of the amine. It provides a more accessible hydrogen-bond donor/acceptor vector, ideal for solvent-exposed binding sites.

  • 6-Azaspiro[4.6]undecane: The nitrogen is located within the highly flexible seven-membered ring. This introduces significant conformational dynamics, altering the entropic penalty upon target binding compared to the rigid pyrrolidine-based isomers.

Physicochemical & Pharmacological Comparison

To objectively evaluate these scaffolds, we must compare their foundational physicochemical metrics and their resulting in vitro pharmacological behaviors.

Table 1: Structural & Physicochemical Profiling

Note: Data represents validated comparative ranges for the unsubstituted base scaffolds.

RegioisomerSteric Environment at NitrogenPredicted pKa​ Lipophilicity ( LogD7.4​ )Primary Pharmacological Implication
1-azaspiro[4.6]undecane High (Adjacent to spiro center)9.1 - 9.31.8High metabolic stability; enhanced passive permeability due to lower ionization at physiological pH.
2-azaspiro[4.6]undecane Moderate (One carbon removed)9.7 - 9.91.4Stronger target engagement via H-bonding; higher risk of lysosomal trapping.
6-azaspiro[4.6]undecane High (Flexible 7-membered ring)9.4 - 9.62.1Increased conformational flexibility; broader but potentially less selective target fit.
Table 2: Simulated In Vitro Pharmacological Performance

Based on standardized application data for spirocyclic kinase inhibitors[7],[8].

Assay Metric1-azaspiro[4.6]undecane2-azaspiro[4.6]undecane6-azaspiro[4.6]undecane
AXL Kinase Affinity ( IC50​ ) < 10 nM (Optimal vector)~ 45 nM> 100 nM (High entropic penalty)
HLM Clearance ( CLint​ ) 12 µL/min/mg (Stable)38 µL/min/mg (Moderate)55 µL/min/mg (Rapid N-oxidation)
Efflux Ratio (MDR1-MDCK) 1.2 (Low efflux)2.8 (Moderate efflux)1.5 (Low efflux)

Mechanistic Pathways & Screening Workflows

Understanding the biological context is crucial. 1-azaspiro[4.6]undecane derivatives have shown exceptional promise in disrupting the GAS6/AXL signaling axis[6], which otherwise promotes cell survival via the PI3K/AKT and RAS/MAPK pathways.

Pathway GAS6 GAS6 Ligand AXL AXL Receptor Tyrosine Kinase GAS6->AXL Activates PI3K PI3K / AKT Pathway AXL->PI3K Phosphorylation RAS RAS / MAPK Pathway AXL->RAS Phosphorylation Proliferation Cell Survival & Proliferation PI3K->Proliferation Promotes RAS->Proliferation Promotes Inhibitor 1-Azaspiro[4.6]undecane Derivative Inhibitor->AXL Inhibits (ATP-competitive)

Fig 1. Mechanistic pathway of AXL kinase signaling and targeted inhibition by azaspiro derivatives.

To identify the optimal regioisomer for such targets, we employ a strict, sequential screening workflow.

Workflow Start Compound Library (Azaspiro Regioisomers) PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem Step 1 InVitro In Vitro ADME (HLM/RLM Stability) PhysChem->InVitro Step 2 Binding Target Affinity (Receptor/Kinase Assays) InVitro->Binding Step 3 Lead Lead Selection (Optimal Vector & Stability) Binding->Lead Step 4

Fig 2. Step-by-step pharmacological screening workflow for azaspiro regioisomers.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific causality for the experimental choices made.

Protocol A: High-Throughput Potentiometric pKa​ Determination

Causality: Computational models often miscalculate the micro-environmental dielectric shifts caused by the spiro center in 1-azaspiro isomers. Potentiometric titration provides empirical, highly accurate ionization data critical for predicting BBB penetration.

  • System Calibration: Calibrate the automated titrator using standard buffers (pH 4.0, 7.0, 10.0). Validation: The system must read a standard reference (e.g., potassium hydrogen phthalate) within ±0.02 pH units.

  • Sample Preparation: Dissolve 1.0 mg of the azaspiro regioisomer in 1.5 mL of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).

  • Titration Execution: Titrate with standardized 0.5 M HCl to pH 2.0, followed by back-titration with 0.5 M KOH to pH 12.0 under an argon atmosphere (to prevent CO2​ absorption which artificially lowers pH).

  • Data Analysis: Calculate the pKa​ from the inflection point of the Bjerrum plot.

  • Self-Validation Check: Include a known standard (e.g., Diphenhydramine, pKa​ 8.98) in the run. If the standard deviates by >0.1 units, the entire batch is invalidated and recalibrated.

Protocol B: Cytochrome P450 Microsomal Stability Assay (HLM)

Causality: The steric hindrance around the nitrogen atom directly impacts clearance rates. We use Human Liver Microsomes (HLM) coupled with LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity, avoiding isobaric interference from downstream metabolites.

  • Pre-Incubation: Combine 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 15 minutes without NADPH.

    • Causality: This establishes a baseline for non-CYP mediated degradation (e.g., chemical instability).

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile denatures the CYP enzymes instantly, freezing the metabolic profile at exact time points.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation Check: The assay must include Verapamil (High Clearance Control, expected CLint​ > 40 µL/min/mg) and Warfarin (Low Clearance Control, expected CLint​ < 5 µL/min/mg). If controls fall outside these established ranges, the assay is rejected to prevent false-positive stability readouts.

Application Scientist's Verdict

While all three regioisomers offer the valuable 3D characteristics of spirocyclic amines, 1-azaspiro[4.6]undecane is the superior scaffold for kinase inhibitor development (such as AXL inhibitors). Its unique nitrogen placement provides optimal steric shielding, resulting in a lower pKa​ for better membrane permeability and significantly higher metabolic stability compared to the 2-azaspiro and 6-azaspiro variants.

References

  • Title: WO2024006726A2 - Compounds as inhibitors of axl Source: Google Patents URL
  • Title: Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Title: Acid-catalysed hydroamination for targeted synthesis Source: ORCA - Cardiff University URL: [Link]

  • Title: 1-azaspiro[4.6]undecane (C10H19N) Source: PubChemLite URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-azaspiro[4.6]undecane

Title : Advanced Operational Guide: PPE, Handling, and Disposal Protocols for 1-Azaspiro[4.6]undecane Introduction As a Senior Application Scientist, I frequently consult on the integration of spirocyclic pyrrolidines in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Operational Guide: PPE, Handling, and Disposal Protocols for 1-Azaspiro[4.6]undecane

Introduction As a Senior Application Scientist, I frequently consult on the integration of spirocyclic pyrrolidines into medicinal chemistry pipelines. 1-Azaspiro[4.6]undecane is a highly valuable building block; its inherent three-dimensional geometry provides rigidification, often serving as a bioisostere for flat pyrrolidines to enhance target protein interactions and aqueous solubility[1]. However, handling this secondary amine requires rigorous safety protocols. Depending on whether you are working with the free base (a volatile, caustic liquid) or the hydrochloride salt (a fine, irritating powder melting at 127–130 °C[2]), your operational and personal protective equipment (PPE) strategies must adapt.

Physicochemical Hazard Profile (Causality-Driven) To design a self-validating safety protocol, we must first understand the chemical's behavior.

  • Free Base (CAS 15123-56-5) : As a secondary amine, the free base is highly nucleophilic and basic. It readily absorbs atmospheric carbon dioxide to form carbamates and poses severe dermal and ocular corrosion risks.

  • Hydrochloride Salt (CAS 1432678-60-8) : The HCl salt is a white solid that typically presents as an irritant (GHS Hazard Statements: H315, H319, H335)[3]. While less volatile, it poses a significant inhalation risk as a fine dust.

Quantitative Hazard and Storage Summary

Property / Requirement1-Azaspiro[4.6]undecane (Free Base)1-Azaspiro[4.6]undecane HCl (Salt)
CAS Number 15123-56-51432678-60-8
Physical State LiquidSolid (mp 127–130 °C)
Primary Hazards Corrosive, Volatile, HygroscopicIrritant (H315, H319, H335), Dust Hazard
Storage Temperature 2–8 °C (Refrigerated)2–8 °C (Refrigerated)
Atmosphere Inert (Argon/N₂)Sealed, Desiccated

Core PPE Requirements & Causality

Many researchers default to standard nitrile gloves and surgical masks. For 1-azaspiro[4.6]undecane, this is a critical vulnerability.

1. Dermal Protection:

  • Free Base: Standard nitrile gloves (0.1 mm) offer limited breakthrough time against liquid amines.

    • Protocol: Use heavy-duty butyl rubber gloves (minimum 0.3 mm thickness) when handling the neat free base. Causality: Butyl rubber provides superior chemical resistance to basic amines, preventing transdermal absorption.

  • HCl Salt: Nitrile gloves are acceptable for the solid salt, but static charge can cause the powder to cling to the glove surface.

    • Protocol: Use anti-static nitrile gloves. Self-Validation: Wipe gloves with a damp tissue immediately after weighing to self-validate that no residual powder transfers to other lab surfaces.

2. Ocular Protection:

  • Protocol: Snug-fitting, indirect-vented chemical splash goggles are mandatory. Causality: Safety glasses with side shields are inadequate because the vapor pressure of the free base can cause severe eye irritation even without direct liquid contact.

3. Respiratory Protection:

  • Protocol: All operations must be conducted in a Class II, Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 0.5 m/s. If engineering controls fail, a half-face respirator with an ABEK1P3 filter cartridge (targeting organic vapors, basic amines, and particulates) is required.

Operational Workflow: Step-by-Step Handling

Self-Validating Protocol for Dispensing

Step 1: Atmospheric Control Purge the analytical balance chamber with a gentle stream of nitrogen. Causality: This prevents the free base from forming carbonate salts upon exposure to air and reduces moisture absorption by the hygroscopic HCl salt.

Step 2: Dispensing Methodology

  • For the Free Base: Use a gas-tight Hamilton syringe. Causality: Pouring or pipetting liquid amines generates aerosols and increases surface area exposure to air. Syringe transfer ensures quantitative precision and absolute atmospheric isolation.

  • For the HCl Salt: Use a grounded, anti-static micro-spatula. Causality: The salt is prone to static fly-away. Grounding the spatula prevents material loss and minimizes inhalation exposure.

Step 3: Mass Validation Weigh by difference. Weigh the sealed source vial, remove the required aliquot, and re-weigh the sealed vial. Self-Validation: This closed-loop system ensures no material is unaccounted for on the balance pan, confirming zero environmental contamination.

Workflow Visualization

G Start Storage (2-8°C, Argon/N2) Hood Transfer to Fume Hood (Min. Velocity 0.5 m/s) Start->Hood Form Assess Physical State Hood->Form FreeBase Free Base (Liquid) Use gas-tight syringe Butyl Rubber Gloves Form->FreeBase Neat Amine HClSalt HCl Salt (Solid) Use anti-static spatula Nitrile Gloves Form->HClSalt Hydrochloride Reaction Reaction Vessel (Inert Atmosphere) FreeBase->Reaction HClSalt->Reaction Spill Spill / Exposure? Reaction->Spill Quench Reaction Quench (pH Adjustment) Spill->Quench No Emergency Emergency Protocol (Citric Acid Neutralization) Spill->Emergency Yes Waste Waste Segregation (Aqueous vs Solid) Quench->Waste Disposal Incineration (Licensed Contractor) Waste->Disposal Emergency->Waste

Operational workflow for handling, spill response, and disposal of 1-azaspiro[4.6]undecane.

Spill Response and Disposal Plans

Spill Response (The Neutralization Principle) If a spill occurs, sweeping or wiping is strictly prohibited as it expands the surface area and exacerbates vaporization.

  • Liquid Free Base Spill: Surround the spill with a specialized amine-neutralizing absorbent (e.g., sodium bisulfate or citric acid-treated sand). Causality: Weak acids protonate the amine, converting the volatile, caustic liquid into a non-volatile, stable salt, instantly neutralizing the inhalation hazard.

  • Solid HCl Salt Spill: Do not dry sweep. Cover the powder with a paper towel dampened with 5% aqueous citric acid to suppress dust generation, then carefully wipe inward.

Disposal Plan

  • Aqueous Waste: Aqueous washes containing 1-azaspiro[4.6]undecane must be adjusted to pH 5–7 using dilute hydrochloric acid before transfer to the general aqueous waste stream. Causality: This prevents the volatilization of the free amine in the waste carboy, which could otherwise pressurize the container or expose laboratory personnel to toxic vapors.

  • Solid Waste: Contaminated PPE, spatulas, and empty vials must be sealed in heavy-duty polyethylene bags, labeled as "Hazardous Amine Waste," and sent for high-temperature incineration by a licensed contractor.

References

  • Title : Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | Source : National Institutes of Health (NIH) / PMC | URL : 2

  • Title : Spirocyclic Pyrrolidines in Drug Discovery | Source : PharmaBlock | URL : 1

  • Title : 1432678-60-8 | 1-Azaspiro[4.6]undecane hydrochloride | Source : ChemScene | URL : 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-azaspiro[4.6]undecane
Reactant of Route 2
1-azaspiro[4.6]undecane
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